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4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Documentation Hub

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  • Product: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
  • CAS: 1187927-62-3

Core Science & Biosynthesis

Foundational

Precision Synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride: A Technical Guide

Executive Summary Target Molecule: 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride CAS (Free Base): 38980-96-0 (Derivative reference) Molecular Formula: C₈H₆F₄N₂ · HCl Primary Application: Serine protease inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride CAS (Free Base): 38980-96-0 (Derivative reference) Molecular Formula: C₈H₆F₄N₂ · HCl Primary Application: Serine protease inhibition (Factor Xa, Thrombin), peptidomimetic scaffolds.

This technical guide details the synthetic architecture for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride. Unlike simple benzamidines, this substrate presents a unique "push-pull" challenge: the ortho-trifluoromethyl (-CF₃) group imposes significant steric hindrance, kinetically retarding nucleophilic attack at the nitrile carbon, while the para-fluoro (-F) substituent is electronically activated toward Nucleophilic Aromatic Substitution (


).

Successful synthesis requires a protocol that overcomes the steric barrier of the


-CF₃ group without triggering the displacement of the 

-F atom. This guide prioritizes the Modified Pinner Reaction as the "Gold Standard" for purity and selectivity, while providing the Lewis Acid-Mediated route as a high-throughput alternative.

Part 1: Strategic Analysis & Retrosynthesis

The Ortho-Effect & Fluoro-Lability Paradox

The synthesis hinges on the conversion of 4-Fluoro-2-(trifluoromethyl)benzonitrile to the amidine. Two opposing forces dictate the reaction conditions:

  • Steric Deactivation (The

    
    -CF₃ Barrier):  The bulky trifluoromethyl group at the 2-position shields the nitrile carbon. Standard nucleophilic attacks (e.g., by ethanol in the Pinner reaction) are significantly slower than in unsubstituted benzonitriles.
    
  • Electronic Activation (The

    
    -F Trap):  The electron-withdrawing nature of the nitrile and CF₃ groups makes the benzene ring electron-deficient. The fluorine at the 4-position is a good leaving group. Critical Warning:  Direct reaction with ammonia at high temperatures (ammonolysis) risks displacing the fluorine to form 4-amino-2-(trifluoromethyl)benzonitrile rather than the amidine.
    
Retrosynthetic Pathway

The chosen pathways avoid


 conditions by utilizing acid catalysis or intermediate activation.

Retrosynthesis Target 4-Fluoro-2-trifluoromethyl- benzamidine HCl Imidate Intermediate: Ethyl Imidate Salt Target->Imidate Ammonolysis (Mild) Nitrile Precursor: 4-Fluoro-2-(trifluoromethyl) benzonitrile Imidate->Nitrile Pinner Reaction (HCl/EtOH) Precursor Starting Material: 4-Fluoro-2-(trifluoromethyl) aniline or Bromide Nitrile->Precursor Sandmeyer or Rosenmund-von Braun SideProduct CRITICAL IMPURITY: 4-Amino-2-(trifluoromethyl) benzonitrile Nitrile->SideProduct Direct NH3/Heat (AVOID)

Figure 1: Retrosynthetic logic highlighting the critical impurity risk (red) if direct ammonolysis is attempted.[1]

Part 2: Method A - The Modified Pinner Synthesis (Primary Protocol)

This method is the most reliable for maintaining the integrity of the C-F bond. It proceeds through an imidate ester intermediate.[2]

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • Solvent: Anhydrous Ethanol (absolute, <0.01% water) and Diethyl Ether.

  • Reagent: Hydrogen Chloride gas (HCl), generated in situ or from a cylinder.

  • Reagent: Ammonia (NH₃) solution in Ethanol (approx. 7N) or Ammonia gas.

Step-by-Step Protocol
Phase 1: Formation of the Imidate Ester Hydrochloride[3]
  • Dehydration: Ensure all glassware is flame-dried and flushed with Argon. Moisture is the enemy of the Pinner reaction; water hydrolyzes the imidate back to the ester/amide.

  • Solvation: Dissolve the nitrile (10 g, ~53 mmol) in anhydrous ethanol (30 mL, ~10 eq) and anhydrous diethyl ether (30 mL). The ether helps precipitate the salt later.

  • Saturation: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30-45 minutes until saturation is achieved. The solution will gain weight (monitor until ~1.5x theoretical mass of HCl is absorbed).

  • The "Ortho-Wait": Due to the

    
    -CF₃ steric hindrance, seal the vessel tightly (pressure tube recommended) and store at 4°C.
    
    • Standard Time: 18-24 hours.

    • Ortho-Substituted Time: Allow 48-72 hours for complete conversion.

  • Precipitation: The imidate ester hydrochloride usually precipitates as a white, moisture-sensitive solid.

  • Isolation: Dilute with cold anhydrous ether (100 mL) to force maximum precipitation. Filter rapidly under Argon. Wash with dry ether. Do not expose to humid air.

Phase 2: Ammonolysis to Amidine
  • Resuspension: Suspend the solid imidate salt immediately in anhydrous ethanol (50 mL).

  • Ammonia Addition: Cool to 0°C. Add 7N NH₃ in ethanol (3.0 eq) dropwise.

    • Note: Using alcoholic ammonia is preferred over liquid ammonia to keep the temperature controllable and avoid over-pressurization.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

    • Mechanistic Insight: The nucleophilic attack of ammonia on the imidate carbon is less sensitive to sterics than the initial alcohol attack, but the

      
      -CF₃ group still necessitates overnight stirring.
      
  • Workup: Evaporate the solvent under reduced pressure (keep bath <40°C). The residue is the crude amidine hydrochloride and ammonium chloride.

  • Purification:

    • Dissolve residue in minimal hot isopropanol.

    • Filter hot (removes insoluble NH₄Cl).

    • Cool filtrate to crystallize the target benzamidine HCl.

    • Recrystallize from EtOH/Ether if necessary.

Part 3: Method B - Lewis Acid Promoted Synthesis (Alternative)

If the Pinner reaction proves too slow (low conversion after 72h), use the Aluminum Chloride (


) method. This method activates the nitrile more aggressively, overcoming the steric barrier.
Protocol
  • Activation: In a flame-dried flask, suspend anhydrous

    
     (1.1 eq) in dry Toluene.
    
  • Complexation: Add 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) dropwise. Stir at RT for 20 mins. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon.

  • Amine Addition: Add solid Ammonium Chloride (

    
    , 1.2 eq) carefully.
    
  • Thermal Step: Heat the mixture to 80-90°C.

    • Caution: Monitor strictly by TLC/HPLC. Prolonged heating at >100°C increases the risk of defluorination (

      
      ).
      
  • Quench: Cool to 0°C. Quench slowly with ice-water.

  • Extraction: The aqueous layer contains the amidine salt. Wash the aqueous layer with ether (removes unreacted nitrile).

  • Basification & Salt Swap: Basify the aqueous layer with NaOH (pH > 12) to precipitate the free base. Extract free base into EtOAc. Dry, evaporate, and treat with HCl/Ether to regenerate the clean Hydrochloride salt.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization. The following data profile validates the structure.

AttributeSpecificationNotes
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation or amine impurities.
¹H NMR (DMSO-d₆)

9.4-9.8 (br s, 4H, Amidine NH)
Broad singlets characteristic of amidine salts.
¹H NMR (Aromatic)

7.5 - 8.0 (m, 3H)
Pattern depends on coupling constants (

).
¹⁹F NMR Signal 1: ~ -60 ppm (s,

) Signal 2: ~ -105 ppm (m,

)
Critical Check: Absence of signal at -105 ppm suggests defluorination.
Mass Spec (ESI+) [M+H]⁺ = 207.1 (Free Base)Hydrochloride salt will dissociate in MS source.
Melting Point > 200°C (Decomposition)Typical for benzamidine hydrochlorides.
Experimental Workflow Diagram

Workflow Start Start: Nitrile + EtOH Gas Add HCl(g) Sat. @ 0°C Start->Gas Wait Incubate 72h (Steric Delay) Gas->Wait Filter Isolate Imidate (Argon atm) Wait->Filter Ammonia Add NH3/EtOH Stir 16h Filter->Ammonia Purify Crystallize (iPrOH) Ammonia->Purify

Figure 2: Operational workflow for the Modified Pinner Synthesis.

References

  • Pinner Reaction Fundamentals

    • Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide.[4] Berichte der deutschen chemischen Gesellschaft.[4]

    • Source:

  • Lewis Acid Promoted Amidination

    • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[4] Tetrahedron Letters, 31(14), 1969-1972.

    • Source:

  • Synthesis of Fluorinated Benzonitriles

    • Patent CN101759597A. Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.[5][6] (Provides context on the stability of the precursor).

    • Source:

  • Benzamidine Inhibitors (Contextual Application)

    • Stürzebecher, J., et al. (1997). 3-Amidinophenylalanine-based inhibitors of urokinase. Journal of Medicinal Chemistry.
    • Source:

Sources

Exploratory

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride chemical properties

4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride: A Technical Guide Part 1: Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized fluorinated building block and p...

Author: BenchChem Technical Support Team. Date: February 2026

4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride: A Technical Guide

Part 1: Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized fluorinated building block and pharmacophore scaffold used primarily in medicinal chemistry.[1] It belongs to the class of benzamidines , which are classical reversible inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).[2][3]

This compound is distinct from the simpler 4-fluorobenzamidine due to the ortho-trifluoromethyl (-CF3) group. This substitution introduces significant steric bulk and electron-withdrawing character, modulating the basicity of the amidine group and forcing a non-planar conformation that can exploit specific hydrophobic sub-pockets (S1β/γ) in enzyme active sites. It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) and as a robust intermediate for synthesizing heterocyclic bioactive agents.

Part 2: Chemical Profile & Properties

The following data consolidates physical and chemical identifiers for the hydrochloride salt.

PropertySpecification
Chemical Name 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide hydrochloride
CAS Number 1187927-62-3
Molecular Formula C₈H₆F₄N₂[4] · HCl
Molecular Weight 242.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane)
Hygroscopicity High (Store under inert gas/desiccant)
pKa (Estimated) ~10.5 – 11.0 (Lower than benzamidine due to EWG effects)
Melting Point >160 °C (Decomposes)
SMILES FC1=CC=C(C(N)=N)C(C(F)(F)F)=C1.Cl

Part 3: Synthetic Methodology

The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is most reliably achieved via the Pinner Reaction , starting from the commercially available nitrile precursor, 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6).

Mechanism of Action
  • Activation: Acid-catalyzed addition of an alcohol (ethanol or methanol) to the nitrile yields an imidate ester intermediate.

  • Ammonolysis: Nucleophilic attack by ammonia displaces the alkoxy group to form the amidine.

Step-by-Step Protocol

Reagents:

  • Precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH)[5]

  • Reagent A: HCl gas (anhydrous) or Acetyl Chloride (in situ HCl generation)

  • Reagent B: Ammonia (NH₃) in Methanol (7N) or Ethanol

Workflow:

  • Imidate Formation:

    • Dissolve the nitrile in anhydrous EtOH (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C.

    • Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add Acetyl Chloride (3.0 eq) dropwise to generate HCl in situ.

    • Seal the vessel and stir at Room Temperature (RT) for 16–24 hours.

    • Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear, replaced by the imidate peak.

    • Concentrate the mixture in vacuo to remove excess HCl/solvent. The residue is the Ethyl Imidate Hydrochloride intermediate (often a moisture-sensitive solid/oil).

  • Amidine Formation:

    • Redissolve the crude imidate intermediate in anhydrous EtOH (0.5 M).

    • Cool to 0°C.

    • Add NH₃ in MeOH (7N, 5.0 eq) or bubble dry NH₃ gas.

    • Stir at RT for 12–18 hours.

    • Observation: A white precipitate (Ammonium Chloride) may form; the product amidine HCl may also precipitate or remain in solution depending on concentration.

  • Purification:

    • Concentrate the reaction mixture to dryness.

    • Trituration: Add cold Diethyl Ether or Acetone to the solid residue. Sonicate and filter. The product (Amidine HCl) is typically insoluble in ether, while impurities remain in the filtrate.

    • Recrystallization: If purity is <95%, recrystallize from Isopropanol/Ethanol.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: 4-Fluoro-2-(trifluoromethyl)benzonitrile Step1 Step 1: Pinner Reaction (Acid Activation) Reagents: EtOH, HCl (gas/situ) Temp: 0°C to RT, 16h Start->Step1 Inter Intermediate: Ethyl Imidate Hydrochloride (Moisture Sensitive) Step1->Inter Nitrile -> Imidate Step2 Step 2: Ammonolysis Reagents: NH3/MeOH (excess) Temp: RT, 12h Inter->Step2 Nucleophilic Attack Crude Crude Mixture: Amidine HCl + NH4Cl Step2->Crude Purify Purification: Trituration (Et2O) or Recrystallization (IPA) Crude->Purify Final Final Product: 4-Fluoro-2-trifluoromethyl-benzamidine HCl Purify->Final

Figure 1: Step-by-step Pinner synthesis workflow for converting the nitrile precursor to the target amidine salt.

Part 4: Medicinal Chemistry Applications

This compound is a "privileged structure" in the design of serine protease inhibitors. Its efficacy is driven by three distinct structural features:

  • The Amidine Headgroup (P1 Anchor):

    • Function: Mimics the side chain of Arginine.

    • Mechanism: Forms a critical bidentate salt bridge with Aspartate 189 (in Trypsin/Thrombin numbering) at the bottom of the S1 specificity pocket. This is the primary driver of potency (ΔG_bind).

  • 4-Fluoro Substitution (Metabolic Shield):

    • Function: Blocks the para-position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

    • Effect: Increases metabolic half-life (t1/2) without significantly altering the steric profile compared to hydrogen.

  • 2-Trifluoromethyl Group (The "Twist"):

    • Function: Ortho-substitution forces the amidine group out of planarity with the phenyl ring due to steric clash.

    • Effect:

      • Electronic: Strong electron-withdrawing group (EWG) lowers the pKa of the amidine, potentially improving oral bioavailability by increasing the fraction of the neutral species at physiological pH (though the charged form binds the enzyme).

      • Selectivity: The bulky -CF3 group can occupy the hydrophobic S1β or S1γ sub-sites, often improving selectivity for Thrombin or Factor Xa over Trypsin.

Pharmacophore Interaction Diagram

SAR_Logic Core Benzamidine Core Amidine Amidine Group (+ Charge) Core->Amidine F_sub 4-Fluoro Group Core->F_sub CF3_sub 2-CF3 Group (Ortho) Core->CF3_sub Asp189 Asp189 (Enzyme) Anionic Pocket Amidine->Asp189 Salt Bridge (Critical Binding) MetaStab Metabolic Stability ( CYP Block ) F_sub->MetaStab Prevents Oxidation Selectivity Selectivity Filter (S1 Sub-pocket) CF3_sub->Selectivity Steric Twist & Hydrophobic Fill

Figure 2: Structure-Activity Relationship (SAR) map detailing the interaction between the inhibitor motifs and the biological target.

Part 5: Handling & Safety

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Storage Protocol:

  • Hygroscopic Warning: Amidines, particularly as HCl salts, are prone to absorbing atmospheric moisture, which can lead to hydrolysis (forming the amide).

  • Condition: Store at 2–8°C (or -20°C for long term) in a tightly sealed container, preferably under Argon or Nitrogen.

  • Desiccation: Use a desiccator if the primary seal is broken.

Stability:

  • Stable in acidic media (pH < 6).

  • Unstable in strong basic media (pH > 12) where the free base may hydrolyze or polymerize over time.

References

  • 001Chemical. (n.d.). 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Product Page. Retrieved from

  • PubChem. (2025).[4][6][7] 4-(Trifluoromethyl)benzamidine Hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzonitrile (Precursor Data). Retrieved from

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Foundational text on Fluorine/CF3 effects in drug design).
  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition, 12(1), 15-32. (Mechanistic basis for benzamidine binding).

Sources

Foundational

Technical Monograph: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

A Critical Scaffold for Serine Protease Inhibition and Bioisosteric Design Executive Summary In the landscape of modern medicinal chemistry, 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a high-value ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Serine Protease Inhibition and Bioisosteric Design

Executive Summary

In the landscape of modern medicinal chemistry, 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a high-value pharmacophore. It serves as a sophisticated bioisostere for the arginine side chain, specifically designed to target the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase).[1]

Unlike the unsubstituted benzamidine, this scaffold incorporates two strategic fluorinated motifs:[1]

  • 4-Fluoro Substitution: Blocks the para-position metabolic "soft spot," preventing rapid CYP450-mediated oxidation.[1]

  • 2-Trifluoromethyl Group: Introduces significant steric bulk and lipophilicity (

    
     effects) while electron-withdrawing properties modulate the basicity of the amidine functionality.[1]
    

This guide provides a comprehensive technical breakdown of the compound's physicochemical profile, a validated synthesis protocol from its nitrile precursor, and its application in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Compound Name: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Synonyms: 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide HCl CAS Number (Salt): 1187927-62-3 (Tentative/Custom Synthesis) CAS Number (Precursor Nitrile): 194853-86-6 (Definite)[1]

PropertyValueNote
Molecular Formula

Salt form
Molecular Weight 242.60 g/mol Free base: ~206.14 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar organics
pKa (Amidine) ~10.5 - 11.0Lower than unsubstituted benzamidine (~11.[1][2][3][4]6) due to EWG effects
H-Bond Donors 4Amidine group
H-Bond Acceptors 2

Medicinal Chemistry: The "Fluorine Effect"

The strategic placement of fluorine atoms in this scaffold is not arbitrary; it is a calculated optimization of pharmacokinetics (PK) and pharmacodynamics (PD).[1]

Electronic Modulation & pKa

The amidine group is highly basic (pKa ~11.6 for benzamidine), which ensures it remains protonated at physiological pH (7.[1]4) to form a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.[1] However, excessive basicity can hinder membrane permeability.[1]

  • Mechanism: The strong electron-withdrawing nature of the 2-

    
      (
    
    
    
    ) and 4-F (
    
    
    ) groups pulls electron density away from the amidine system.[1]
  • Result: This lowers the pKa, potentially improving the equilibrium between the charged (active) and uncharged (permeable) states, thereby enhancing oral bioavailability without sacrificing the critical salt-bridge interaction.[1]

Metabolic Stability

The para-position of the phenyl ring is the primary site for oxidative metabolism by Cytochrome P450 enzymes.[1]

  • Mechanism: Replacing the C-H bond with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders the 4-position inert to oxidation.[1]

  • Result: Extended half-life (

    
    ) in vivo.[1]
    
Steric & Lipophilic Tuning[1]
  • 2-

    
     Group:  This group is bulky (Van der Waals radius similar to an isopropyl group).[1] It forces the phenyl ring to twist relative to the amidine plane or the protein backbone, often locking the ligand into a bioactive conformation that fits specific hydrophobic sub-pockets (S1/S2 interface).[1]
    

Pharmacophore Amidine Amidine Group (Cationic Head) Phenyl Phenyl Scaffold (Spacer) Amidine->Phenyl Attached Target Protease S1 Pocket (Asp189 Interaction) Amidine->Target Salt Bridge (Ionic Interaction) F_Group 4-Fluoro (Metabolic Block) Phenyl->F_Group Para-Subst CF3_Group 2-Trifluoromethyl (Steric/Electronic) Phenyl->CF3_Group Ortho-Subst CF3_Group->Target Hydrophobic Fit

Figure 1: Pharmacophore map illustrating the functional role of each substituent in protease binding.

Validated Synthesis Protocol

Since the specific hydrochloride salt is often a custom catalog item, the most reliable method for acquisition is synthesis from the widely available precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) .[1]

The Pinner Synthesis is the industry standard for converting nitriles to amidines.[1]

Reaction Scheme[1]
  • Imidate Formation: Nitrile + Alcohol + HCl

    
     Imidate Ester Hydrochloride.[1]
    
  • Ammonolysis: Imidate Ester + Ammonia

    
     Amidine Hydrochloride.[1]
    

Synthesis Nitrile Start: 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) Reagents1 Step 1: Dry HCl (gas) + Anhydrous EtOH (0°C to RT, 12-24h) Nitrile->Reagents1 Imidate Intermediate: Ethyl Imidate Hydrochloride (Moisture Sensitive) Reagents1->Imidate Reagents2 Step 2: NH3 in EtOH (excess) (RT to 40°C, 4-6h) Imidate->Reagents2 Product Final: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Precipitate) Reagents2->Product

Figure 2: Step-by-step Pinner synthesis pathway.

Detailed Methodology

Step 1: Formation of the Imidate Intermediate

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl2), and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Dissolution: Dissolve 10.0 g (52.9 mmol) of 4-Fluoro-2-(trifluoromethyl)benzonitrile in 50 mL of anhydrous ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas (generated from NaCl + H2SO4 or from a cylinder) through the solution for 30–45 minutes until saturation is achieved.

    • Critical Check: The solution should gain weight (approx. 20-30% increase) indicating HCl absorption.[1]

  • Reaction: Seal the flask and allow it to stir at room temperature for 16–24 hours.

  • Monitoring: Monitor by TLC (disappearance of nitrile spot).[1]

  • Workup: Remove excess HCl and solvent under reduced pressure (rotary evaporator) at <40°C. The residue is the ethyl imidate hydrochloride (often a white solid or thick oil).[1] Do not expose to moist air.[1]

Step 2: Ammonolysis to Amidine

  • Re-dissolution: Dissolve the crude imidate residue in 30 mL of anhydrous ethanol.

  • Ammonia Addition: Cool to 0°C. Add 7N Ammonia in Methanol (excess, ~3-4 equivalents) or bubble dry ammonia gas through the solution.

  • Conversion: Stir the mixture at room temperature for 4–6 hours. Alternatively, heat to 40-50°C to drive the reaction if sluggish.[1]

  • Precipitation: The amidine hydrochloride often precipitates as the reaction proceeds or upon cooling.[1]

  • Isolation: Filter the white solid.

  • Purification: Recrystallize from Ethanol/Ether or Isopropanol to yield pure 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride .

Safety & Handling

  • Hazards: The compound is an amidine salt and likely an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). The precursor nitrile is harmful if swallowed.[1]

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Incompatibility: Strong oxidizing agents, strong bases (will liberate the free base).[1]

References

  • PubChem. Compound Summary: 4-Fluoro-2-(trifluoromethyl)benzamide (Amide Precursor).[1][5] Available at: [Link][1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][6][7][5][8][9] Chemical Society Reviews. (General reference on Fluorine/CF3 effects). Available at: [Link]

  • 001Chemical. Catalog Entry: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 1187927-62-3).[2] (Note: Reference for tentative salt CAS).

Sources

Exploratory

Technical Monograph: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Molecular Identity & Stoichiometry Primary Identifier: 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride CAS Registry Number: 1187927-62-3 Synonyms: 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide HCl; 4-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Stoichiometry

Primary Identifier: 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride CAS Registry Number: 1187927-62-3 Synonyms: 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide HCl; 4-Fluoro-2-trifluoromethyl-benzamidine HCl.[1]

Exact Mass & Formula Analysis

For precision in quantitative assays (e.g.,


 determination, surface plasmon resonance), researchers must distinguish between the salt form and the active free base.[1] The hydrochloride salt is the standard stable solid form, but the free base is the pharmacologically active species.
PropertyValueNotes
Molecular Formula (Salt)

Stoichiometry 1:1
Molecular Weight (Salt) 242.60 g/mol Use for weighing solid
Molecular Formula (Base)

Active pharmacophore
Molecular Weight (Base) 206.14 g/mol Use for molarity in silico
Salt Correction Factor 0.850

Monoisotopic Mass (Cation) 206.0464 DaFor High-Res Mass Spec (HRMS)
Stoichiometric Workflow for Assay Preparation

When preparing stock solutions for enzymatic inhibition assays, failing to account for the HCl counterion results in a 15% error in final concentration.[1][2] Use the following logic for preparation.

SaltCorrection Figure 1: Stoichiometric logic for preparing Free Base Equivalent (FBE) solutions. Target Target Concentration (e.g., 10 mM) Weigh Weigh Solid (Salt Form) Target->Weigh Determines mass Calc Apply Correction Factor (0.850) Weigh->Calc Mass / 242.60 Solvent Add Solvent (DMSO/Water) Calc->Solvent Moles Salt = Moles Base Final Active Free Base Concentration Solvent->Final Dissolution

Physicochemical Profiling & ADME Implications

This compound acts as a specialized fragment in medicinal chemistry.[1][2] The specific substitution pattern—a fluorine at the para position and a trifluoromethyl group at the ortho position—imparts unique electronic and steric properties compared to the unsubstituted benzamidine.[2]

The "Ortho-Effect" and Basicity

Benzamidines are typically strong bases (


).[1][2] However, the 2-trifluoromethyl (2-CF

)
group exerts two distinct effects:
  • Electronic Withdrawal: The strong electron-withdrawing nature (

    
     effect) of the CF
    
    
    
    group reduces electron density on the amidine nitrogen, lowering the
    
    
    .[1][2]
  • Steric Deconjugation: The bulky ortho-CF

    
     forces the amidine group to rotate out of the plane of the phenyl ring.[2] This disrupts the resonance stabilization of the protonated amidinium cation, further suppressing basicity.[2]
    

Implication: The estimated


 of this derivative is likely shifted to the 9.0–10.0 range .[1][2] This makes the molecule less ionized at physiological pH (7.[2]4) compared to standard benzamidines, potentially improving membrane permeability and oral bioavailability [1].[2]
Metabolic Stability (The 4-Fluoro Block)

The 4-fluoro substituent is strategically placed to block metabolic oxidation.[1] In unsubstituted aromatic rings, the para position is highly susceptible to Cytochrome P450-mediated hydroxylation.[2] Fluorine substitution at this site (


 bond energy 

) effectively prevents this metabolic clearance pathway, extending the compound's half-life (

) in microsomal stability assays.[2]

Synthetic Pathways & Quality Control

The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine typically proceeds from the corresponding nitrile precursor.[1] The Pinner Reaction is the classical method, though direct addition of hydroxylamine followed by reduction is a modern alternative for sensitive substrates.[1][2]

Synthesis Workflow (Pinner Method)

The following workflow describes the transformation of 4-fluoro-2-(trifluoromethyl)benzonitrile into the amidine hydrochloride.

Synthesis Figure 2: Pinner synthesis pathway from nitrile precursor to amidine salt. Nitrile Precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile Intermediate Intermediate: Imidate Ester Hydrochloride (Pinner Salt) Nitrile->Intermediate 0°C to RT, Anhydrous Acid Reagent: Dry HCl (gas) in Ethanol/MeOH Acid->Intermediate Product Product: Benzamidine HCl Intermediate->Product Ammonolysis Ammonia Reagent: Ammonia (NH3) in Ethanol Ammonia->Product Purification QC Step: Recrystallization (Ether/EtOH) & HPLC Validation Product->Purification

[1][2]

Analytical Quality Control (QC)

To validate the identity and purity of the synthesized material, the following specifications must be met:

  • 1H NMR (DMSO-d6): Diagnostic broad singlets for the amidine protons (

    
     ppm) and splitting patterns in the aromatic region characteristic of 1,2,4-substitution (due to F and CF3 coupling).[1]
    
  • HPLC Purity:

    
     (Area under curve at 254 nm).[1][2]
    
  • Chloride Content: Titration with silver nitrate (

    
    ) should confirm a 1:1 molar ratio of Cl to the organic cation.[1][2]
    

Application in Drug Discovery

Serine Protease Inhibition

Benzamidines are "privileged structures" for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase).[1] The amidine moiety forms a critical salt bridge with the aspartic acid residue (Asp189 in trypsin numbering) at the bottom of the S1 pocket [2].[2]

  • Fragment Screening: This specific molecule is often used in Fragment-Based Drug Discovery (FBDD).[1][2] Its low molecular weight (MW < 300) and high solubility make it an ideal "seed" for growing larger, high-affinity inhibitors.[2]

  • Selectivity Tuning: The 2-CF3 group provides a "shape" vector that can induce selectivity.[1][2] If the target protease's S1 pocket is narrow, the bulky CF3 group may cause steric clashes, preventing binding. Conversely, if the pocket has a hydrophobic sub-cleft, the CF3 group can enhance affinity via hydrophobic interactions.

Handling and Storage
  • Hygroscopicity: Amidine hydrochlorides are moderately hygroscopic.[1][2] Store in a desiccator at -20°C .

  • Solubility: Highly soluble in DMSO and water (>50 mM).[1][2] Avoid storing aqueous stock solutions for long periods, as amidines can slowly hydrolyze to amides at high pH or elevated temperatures.[2]

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [2]

  • Böhm, H. J., et al. (1999).[2] Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.[2] [2]

  • PubChem Compound Summary. (2024). 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride (CAS 1187927-62-3).[2][3] National Center for Biotechnology Information.[2] [2]

  • Decicco, C. P., et al. (1997).[2] Amidine-based inhibitors of Factor Xa.[2] Journal of Medicinal Chemistry. (Contextual reference for benzamidine utility).

Sources

Foundational

Structural Elucidation and Characterization of 4-Fluoro-2-trifluoromethyl-benzamidine HCl: A Technical Guide

Introduction & Pharmaceutical Significance The moiety 4-Fluoro-2-trifluoromethyl-benzamidine represents a critical "warhead" class in medicinal chemistry. Benzamidines are established bioisosteres of the arginine side ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmaceutical Significance

The moiety 4-Fluoro-2-trifluoromethyl-benzamidine represents a critical "warhead" class in medicinal chemistry. Benzamidines are established bioisosteres of the arginine side chain (guanidine), making them potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

The introduction of fluorine atoms at the 2- and 4-positions serves two distinct roles:

  • Metabolic Stability: The 4-fluoro substituent blocks the para-position from oxidative metabolism (CYP450 hydroxylation).

  • Electronic Modulation: The 2-trifluoromethyl (

    
    ) group is strongly electron-withdrawing, lowering the pKa of the amidine group compared to unsubstituted benzamidine (
    
    
    
    ). This modulation improves bioavailability and alters the electrostatic interaction with the enzyme's S1 pocket.

This guide details the structural elucidation of the hydrochloride salt form, addressing the specific analytical challenges posed by the strong C-F coupling and the protonated amidine system.[1]

Synthetic Context & Impurity Profiling

Understanding the synthesis is a prerequisite for identifying impurities during structural elucidation. The compound is typically synthesized via the Pinner Reaction from the corresponding nitrile.

Synthesis and Impurity Logic Flow

The following diagram illustrates the synthetic pathway and the origin of common structural impurities that must be ruled out during characterization.

SynthesisFlow Nitrile 4-Fluoro-2-trifluoromethyl benzonitrile Imidate Ethyl Imidate Intermediate Nitrile->Imidate HCl(g), EtOH (Pinner Step 1) Impurity2 Impurity B: Residual Nitrile Nitrile->Impurity2 Incomplete Conversion Product 4-Fluoro-2-trifluoromethyl benzamidine HCl Imidate->Product NH3 / EtOH (Pinner Step 2) Impurity1 Impurity A: Hydrolyzed Amide Imidate->Impurity1 H2O (Hydrolysis) Impurity3 Impurity C: Ortho-ester (Ethanolysis) Imidate->Impurity3 Excess EtOH (Side Reaction)

Figure 1: Synthetic pathway via Pinner reaction showing critical impurities (Amide, Nitrile) that must be differentiated by IR and NMR.

Analytical Strategy: Multi-Modal Elucidation

A single analytical method is insufficient for this molecule due to the lack of protons on the carbon framework relative to the functional groups. We employ a triangulation strategy:

  • HRMS (ESI+): Confirms molecular formula (

    
    ).
    
  • FT-IR: Confirms the amidine functional group and rules out the nitrile precursor.

  • NMR (

    
    ):  The definitive structural proof, utilizing F-coupling constants.
    
Mass Spectrometry (HRMS)
  • Method: ESI Positive Mode.

  • Target Ion:

    
     (Free base cation).
    
  • Calculated Mass: 207.0540 Da.

  • Observation: The hydrochloride counter-ion (

    
    ) is typically not observed in positive mode but can be inferred by elemental analysis or silver nitrate precipitation.
    
FT-IR Spectroscopy

The amidine salt presents a distinct spectral fingerprint compared to the nitrile starting material.

Functional GroupWavenumber (

)
Assignment
Amidine C=N 1670 – 1690Strong stretching vibration (distinct from Nitrile at ~2230

).
N-H Stretch 3000 – 3350Broad, multiple bands due to

.
C-F Stretch 1100 – 1350Strong bands, often overlapping with fingerprint region.

NMR Spectroscopy: The Definitive Proof

This is the most complex and critical section. The presence of two distinct fluorine environments (Ar-F and


) creates significant splitting patterns in both Carbon and Proton NMR.

Solvent Selection: DMSO-


  is mandatory.
  • Reason:

    
     often fails to solubilize the hydrochloride salt. Furthermore, DMSO-
    
    
    
    slows the exchange of the amidine protons, allowing them to be visualized as distinct broad singlets (often integrating to 2H and 2H, or 4H broad), proving the amidine structure.
NMR (Proton Decoupled)

This is the quickest purity check.

  • Signal A (

    
    ): 
    
    
    
    to
    
    
    ppm (Singlet).
  • Signal B (

    
    ): 
    
    
    
    to
    
    
    ppm (Multiplet/Quartet).
  • Integration: 3:1 ratio.

NMR Assignment

The aromatic ring has 3 protons: H3, H5, and H6.

  • H3 (Position 3): Located between

    
     and 
    
    
    
    . It experiences two ortho-substituent effects.
  • H5 (Position 5): Adjacent to F, meta to

    
    .
    
  • H6 (Position 6): Adjacent to the Amidine, meta to F.

Predicted Shift & Splitting Table:

ProtonApprox. Shift (

ppm)
Multiplicity & Coupling Logic
Amidine NH 9.0 – 9.8Broad Singlet (4H). Confirms salt form. Disappears with

shake.
H3 7.6 – 7.8dd (Doublet of Doublets). Large

(ortho) and weak

.
H5 7.4 – 7.6dt or ddd.

(ortho) and

(ortho to H6).
H6 7.8 – 8.0dd.

(ortho to H5) and

(meta). Deshielded by Amidine.
NMR: Visualizing the Skeleton

The Carbon NMR is dominated by C-F coupling. You will not see simple singlets.

NMR_Coupling C2 C2 (ipso to CF3) Quartet (J ~30Hz) C4 C4 (ipso to F) Doublet (J ~250Hz) C4->C2 3-bond coupling (weak) CF3 CF3 Carbon Quartet (J ~270Hz) CF3->C2 1-bond coupling Amidine Amidine C=N Singlet (broad)

Figure 2: Major coupling interactions in Carbon NMR. The CF3 and F groups split the aromatic carbons into quartets and doublets, respectively.

  • C-F (Pos 4): Doublet,

    
    .
    
  • C-CF3 (Pos 2): Quartet,

    
    .
    
  • 
    :  Quartet, 
    
    
    
    .

Experimental Protocol (SOP)

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).
    
  • Internal Standard (Optional for

    
    ): 
    
    
    
    -Trifluorotoluene (
    
    
    ppm).
Procedure
  • Sample Prep: Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
    
  • Acquisition:

    • Run Proton (16 scans) with a 10-second relaxation delay (d1) to ensure accurate integration of the acidic amidine protons.

    • Run Fluorine (unreferenced or referenced to internal std) .

    • Run Carbon (1024 scans minimum) due to the splitting of signals (splitting reduces peak height/sensitivity).

Interpretation Checklist

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-coupling constants).
  • National Institute of Standards and Technology (NIST). (n.d.). Benzamide IR Spectrum. NIST Chemistry WebBook. Link

  • Reich, H. J. (n.d.). Coupling Constants: 19F-19F and H-19F. University of Wisconsin-Madison Chemistry. Link

Sources

Exploratory

Technical Guide: NMR Spectral Analysis of 4-Fluoro-2-(trifluoromethyl)benzamidine HCl

The following technical guide details the NMR spectral analysis of 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride . This guide is structured to assist analytical chemists and medicinal chemists in the validation a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral analysis of 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride . This guide is structured to assist analytical chemists and medicinal chemists in the validation and structural elucidation of this specific fluorinated motif, commonly found in fragment-based drug discovery (FBDD).[1]

Executive Summary & Chemical Context

Compound: 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide hydrochloride Molecular Formula: C₈H₇ClF₄N₂ Role: A key pharmacophore in serine protease inhibitors and a bioisostere for arginine/benzamide residues.[1]

The analysis of this compound presents a unique challenge due to the multi-spin system involving


H, 

F, and

C nuclei.[1] The presence of both a trifluoromethyl group (–CF

) and an aryl fluorine (–F) creates a complex coupling network that serves as a definitive fingerprint for structural validation.[1]
Structural Numbering & Spin System

To ensure accurate assignment, we utilize the following IUPAC numbering relative to the amidine functionality:

  • C1: Amidine-bearing carbon (Ipso)[1]

  • C2: –CF

    
     substituted carbon (Ortho)[1]
    
  • C3: Aromatic Proton (Ortho to F, Meta to Amidine)[1]

  • C4: Fluorine substituted carbon (Para)[1]

  • C5: Aromatic Proton (Ortho to F)[1]

  • C6: Aromatic Proton (Ortho to Amidine)[1]

Experimental Protocol (Standardized)

For reproducible data, the following acquisition parameters are recommended to mitigate salt effects and proton exchange.

  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6).[1]
    
    • Rationale: The hydrochloride salt is highly soluble in DMSO.[1] Additionally, DMSO minimizes the exchange rate of the amidine protons (

      
      ), allowing them to appear as distinct, albeit broad, signals rather than collapsing into the solvent baseline.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual DMSO quintet (
    
    
    
    2.50 ppm for
    
    
    H).[1]
  • Temperature: 298 K (25°C).[1]

H NMR Spectral Analysis

The proton spectrum is characterized by a deshielded aromatic region and broad exchangeable amidine protons.[1]

The Amidine Region ( 9.0 – 10.0 ppm)

In DMSO-d


, the hydrochloride salt creates a cationic environment.
  • Signal: Very Broad Singlet (br s).[1]

  • Integration: 4H (representing the 3 NH protons + HCl proton in fast exchange, or 2 distinct broad peaks of 2H each depending on restricted rotation).

  • Diagnostic Value: confirms the salt form. Free base amidines typically show sharper signals upfield.[1]

The Aromatic Region ( 7.5 – 8.0 ppm)

The 1,2,4-substitution pattern results in three non-equivalent aromatic protons. The coupling is dominated by


 and 

.[1]
ProtonPositionMultiplicityApprox.[1][2][3] Shift (

)
Coupling Explanation
H-3 C3 (btwn CF

/F)
Doublet of Doublets (dd)~7.85 ppm

(Ortho):
~9 Hz

:
~1-2 Hz (Broadening)
H-6 C6 (Adj. to Amidine)Doublet of Doublets (dd)~7.75 ppm

(Ortho):
~8.5 Hz

(Meta):
~5-6 Hz
H-5 C5 (Adj. to F)Multiplet / td~7.60 ppm

(Ortho):
~8.5 Hz

(Ortho):
~8-9 Hz

Analyst Note: H-3 is often the most deshielded aromatic proton due to the cumulative electron-withdrawing inductive effects (-I) of the adjacent –CF


 and –F groups.

F NMR Spectral Analysis

This is the most definitive method for purity assessment.[1] The spectrum will display two distinct signals with no overlap.[1]

Signal Assignment
  • Trifluoromethyl (–CF

    
    ) at C2: 
    
    • Shift:

      
       -58.0 to -63.0 ppm (Typical for Ar-CF
      
      
      
      ortho to electron-withdrawing groups).[1]
    • Pattern: Singlet (appears as a singlet at standard resolution; high resolution may show small

      
       or 
      
      
      
      coupling).[1]
    • Intensity: Integral = 3F.[1][4]

  • Aromatic Fluorine (–F) at C4:

    • Shift:

      
       -105.0 to -115.0 ppm.[1]
      
    • Pattern: Multiplet (quartet of triplets or similar complex pattern due to coupling with H3, H5, and potentially the CF

      
       group).
      
    • Intensity: Integral = 1F.[1]

C NMR Analysis (Decoupled)

The carbon spectrum is complex due to C-F coupling , which splits signals into doublets or quartets.[1]

Key Carbon Signals & Coupling Constants ( )
  • C1 (Amidine):

    
     ~165 ppm (Singlet or weak coupling).[1]
    
  • C4 (C-F):

    
     ~162 ppm.[1] Doublet (
    
    
    
    )
    .
  • C2 (C-CF

    
    ): 
    
    
    
    ~128 ppm.[1] Quartet (
    
    
    )
    .
  • CF

    
     Carbon: 
    
    
    
    ~123 ppm.[1] Quartet (
    
    
    )
    .[1]
  • C3 (CH):

    
     ~115 ppm.[1] Doublet (
    
    
    
    )
    (Coupled to F4).
  • C5 (CH):

    
     ~120 ppm.[1] Doublet (
    
    
    
    )
    .

Structural Visualization & Logic Flow[1]

The following diagram illustrates the connectivity and the specific coupling pathways that define the NMR fingerprint of this molecule.

NMR_Analysis cluster_molecule 4-Fluoro-2-(trifluoromethyl)benzamidine HCl C1 C1 (Amidine Ipso) ~165 ppm C2 C2 (CF3 Substituted) ~128 ppm (q) C1->C2 Ortho C6 C6 (Aromatic CH) ~130 ppm C1->C6 Ortho C3 C3 (Aromatic CH) ~115 ppm (d) C2->C3 Ortho CF3 CF3 Group 19F: -60 ppm (s) 13C: 123 ppm (q) C2->CF3 1J_CF ~272Hz C4 C4 (F Substituted) ~162 ppm (d) C3->C4 Ortho C5 C5 (Aromatic CH) ~120 ppm (d) C4->C5 Ortho F4 Ar-F Atom 19F: -110 ppm (m) C4->F4 1J_CF ~250Hz C5->C6 Meta CF3->C2 2J Coupling F4->C3 2J Coupling F4->C5 2J Coupling

Caption: Connectivity map highlighting the critical


C-

F coupling pathways (dashed lines) and chemical shift environments.

References

  • National Institute of Standards and Technology (NIST). 4-Fluoro-2-(trifluoromethyl)benzamide Infrared Spectrum.[1][5] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. 4-(Trifluoromethyl)benzamidine Hydrochloride - Compound Summary.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Reich, H. J. Bordwell pKa Table and NMR Data Collections.[1] University of Wisconsin-Madison.[1] (Standard reference for substituent additivity rules in NMR). Available at: [Link][1]

Sources

Foundational

Technical Guide: Mass Spectrometry Profiling of 4-Fluoro-2-(trifluoromethyl)benzamidine HCl

Here is the in-depth technical guide for the mass spectrometry analysis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride. Executive Summary This technical guide provides a rigorous framework for the mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the mass spectrometry analysis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride.

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride (CAS: 1187927-54-3 / Free Base Analog). As a critical intermediate in the synthesis of androgen receptor antagonists and serine protease inhibitors, the precise characterization of this fluorinated amidine is essential for quality control in drug development.

This document moves beyond standard spectral libraries, offering a mechanistic explanation of ionization behavior, collision-induced dissociation (CID) pathways, and method optimization for LC-MS/MS workflows.

Physicochemical Profile & MS Readiness

Before initiating analysis, the analyst must understand the isotopic and ionization properties inherent to the molecule's structure.

Molecular Specifications
ParameterValueNotes
Formula (Free Base)

The HCl salt dissociates in solution; MS detects the cation.
Formula (Salt)

Chlorine isotopes (

,

) are visible only in negative mode or if the salt cluster persists (rare in ESI+).
Monoisotopic Mass 206.0467 Da Calculated using

,

.

Exact Mass
207.0540 Da The target precursor ion for MRM/SIM methods.
pKa (Amidine) ~11.0 - 12.0Highly basic. Will be fully protonated at standard LC-MS pH (2.0–4.0).
Isotopic Signature

The molecule contains four fluorine atoms .[1] Since


 is monoisotopic (100% natural abundance), the isotopic envelope is governed solely by Carbon-13 and Nitrogen-15.
  • A+0 (207.05): 100% Relative Abundance.

  • A+1 (208.05): ~9.1% (Due to 8 carbons).

  • Absence of A+2: Unlike chlorinated or brominated compounds, the A+2 peak is negligible (<1%), simplifying the spectrum.

Ionization & Detection Strategy

Ion Source: Electrospray Ionization (ESI)

Mode: Positive (


)
Rationale:  The amidine functional group (

) acts as a "proton sponge." In acidic mobile phases (0.1% Formic Acid), the terminal nitrogen accepts a proton to form the resonance-stabilized amidinium ion.
Mobile Phase Chemistry

To maximize sensitivity and peak shape, the mobile phase must suppress silanol activity on the column while ensuring complete ionization.

  • Recommended Buffer: 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Solvents: Water / Methanol (Methanol often yields higher signal-to-noise for amidines compared to Acetonitrile due to solvation effects).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is critical for distinguishing this compound from structural isomers (e.g., 3-fluoro-4-trifluoromethyl variants).

Primary Pathway: Deamination (The "Amidine Rule")

The most dominant transition in the MS/MS spectrum of benzamidines is the loss of ammonia (


, 17.02 Da).
  • Mechanism: Proton transfer from the terminal amino group allows for the elimination of neutral ammonia, resulting in the formation of a benzonitrile cation .

  • Transition:

    
    
    
Secondary Pathways: Fluorine Scrambling

Following deamination, the resulting nitrile core possesses high internal energy, leading to fragmentation of the halogenated substituents.

  • Loss of HF (20 Da): Common in ortho-fluorinated aromatics.

  • Loss of

    
     (69 Da):  The trifluoromethyl group bond is strong, but high collision energies (>35 eV) can cleave the 
    
    
    
    bond connecting the
    
    
    to the ring.
Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships in the fragmentation pathway.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 207.05 (Amidinium Cation) Intermediate Benzonitrile Cation m/z 190.02 (Loss of NH3) Parent->Intermediate -17 Da (NH3) Collision Energy: 15-20 eV Frag_HF Fragment m/z 170.02 (Loss of HF) Intermediate->Frag_HF -20 Da (HF) Ortho-effect driven Frag_CF3 Fragment m/z 121.03 (Loss of CF3) Intermediate->Frag_CF3 -69 Da (CF3) High Energy (>35 eV)

Caption: Figure 1. Proposed ESI+ MS/MS fragmentation pathway for 4-Fluoro-2-(trifluoromethyl)benzamidine. The transition to the nitrile (m/z 190) is the primary quantifier transition.

Method Development Guide

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the hydrochloride salt in 1 mL of Methanol (free base equivalent concentration will be ~0.85 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Avoid using 100% aqueous diluents for long-term storage to prevent hydrolysis of the amidine to the amide (benzamide), which is a common degradation pathway (mass shift +1 Da, from 207 to 208).

LC Conditions (UPLC/HPLC)
ParameterSetting
Column C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2 µL
Gradient 0.0 min: 5% B 3.0 min: 95% B 4.0 min: 95% B 4.1 min: 5% B
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Mass Spectrometer Parameters (Source Dependent)
  • Capillary Voltage: 3.0 kV (ESI+)

  • Desolvation Temp: 450 °C (High temp required to desolvate the salt)

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of

    
    )
    

Quality Control & Troubleshooting

Differentiating Impurities

A common impurity in this synthesis is the Amide Hydrolysis Product (4-Fluoro-2-(trifluoromethyl)benzamide).

  • Amidine Mass: 207.05

  • Amide Mass: 208.04

  • Differentiation: The amide will have a significantly different retention time (usually elutes earlier on C18 due to loss of the basic charge) and will not show the characteristic loss of

    
     (17 Da) as readily as the amidine.
    
Salt Adducts

If the source temperature is too low, you may observe clusters:

  • 
     m/z.
    
  • Correction: Increase desolvation gas flow and temperature to strip the counter-ion.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluoro-2-(trifluoromethyl)benzamide (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamidine Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to related fluorobenzamidine records for structural verification).

  • Holčapek, M., et al. (2010). Fragmentation behavior of amidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Exploratory

Technical Guide: Infrared Spectroscopy of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Executive Summary & Application Context 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a high-value pharmacophore often utilized in the development of serine protease inhibitors (e.g., thromb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a high-value pharmacophore often utilized in the development of serine protease inhibitors (e.g., thrombin, Factor Xa). The benzamidine moiety mimics the arginine side chain, forming critical salt bridges within enzyme active sites.[1]

In a drug development context, Infrared (IR) spectroscopy is the primary tool for:

  • Salt Verification: Confirming the protonation of the amidine group (formation of the hydrochloride salt).[1]

  • Polymorph Screening: Detecting solid-state variations that affect solubility.[1]

  • Purity Analysis: Rapidly distinguishing the active pharmaceutical ingredient (API) from its nitrile precursor or hydrolysis byproducts (primary amides).[2][1]

This guide provides a rigorous, self-validating protocol for the spectral characterization of this compound, synthesizing theoretical vibrational mechanics with practical laboratory standards.

Theoretical Framework: Vibrational Signatures[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators.[1] The electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) groups exerts a significant inductive effect, shifting aromatic and amidine bands to higher frequencies compared to unsubstituted benzamidine.[2]

DOT Diagram: Vibrational Connectivity Map[1]

VibrationalMap Compound 4-Fluoro-2-trifluoromethyl- benzamidine HCl Amidine Amidinium Cation (-C(=NH2)NH2+) Compound->Amidine Fluorine Fluorinated Motifs (-CF3, -F) Compound->Fluorine Aromatic Benzene Core (1,2,4-Substituted) Compound->Aromatic CN_Stretch C=N Stretch (1690-1660 cm⁻¹) Amidine->CN_Stretch Diagnostic NH_Stretch N-H+ Stretch (3300-2800 cm⁻¹ Broad) Amidine->NH_Stretch Salt Form CF3_Stretch C-F3 Stretches (1350-1100 cm⁻¹) Fluorine->CF3_Stretch Very Strong CF_Stretch Ar-F Stretch (~1250 cm⁻¹) Fluorine->CF_Stretch OOP_Bend C-H OOP Bend (900-800 cm⁻¹) Aromatic->OOP_Bend Regio-ID

Figure 1: Hierarchical decomposition of vibrational modes linking chemical structure to spectral output.

Experimental Protocol

Objective: Obtain a high-resolution spectrum capable of resolving the "fingerprint" region (1500–600 cm⁻¹) where C-F and C-H deformations occur.[2]

Method A: Attenuated Total Reflectance (ATR) — Preferred for QC[1]
  • Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of crystalline salts).[2][1]

  • Pressure: High contact pressure is required.[1] The hydrochloride salt is often a hard crystalline powder; poor contact will yield weak bands in the high-wavenumber region (3000+ cm⁻¹).

  • Correction: Apply "ATR Correction" in your software to normalize band intensities relative to transmission spectra, especially for the strong C-F bands.

Method B: KBr Pellet — Preferred for Structural Elucidation
  • Ratio: 1–2 mg sample : 200 mg KBr (Spectroscopic Grade).[2][1]

  • Grinding: Grind rapidly to avoid moisture uptake (benzamidine salts can be hygroscopic).[2][1]

  • Pressing: Evacuate die for 2 minutes before pressing to 10 tons.

  • Advantage: Provides clearer resolution of the broad N-H ammonium salt bands without the penetration depth dependence of ATR.

Spectral Analysis & Assignment

The following table synthesizes data from analogous benzamidine salts and fluorinated aromatics to provide a predictive assignment standard.

Frequency Range (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3400 – 2700 Medium, BroadN-H Stretching (Amidinium) Characteristic of the hydrochloride salt (

).[2] The broadness is due to strong hydrogen bonding with the Cl⁻ counterion.[1] Overlaps with aromatic C-H stretches.[1][3]
1690 – 1660 StrongC=N Stretching (Amidine I) The primary diagnostic band for the benzamidine core.[2] In the salt form, this shifts to higher frequencies compared to the free base due to protonation.
1620 – 1580 MediumN-H Deformation / Ar C=C "Amidine II" band (N-H scissoring) mixed with aromatic ring breathing modes.
1350 – 1300 Very Strong C-F₃ Stretching (Asymmetric) The trifluoromethyl group exhibits intense absorption here. Often the strongest band in the spectrum.
1260 – 1200 StrongAr-F Stretching The C-F stretch of the fluorine atom at the 4-position.
1180 – 1100 Very Strong C-F₃ Stretching (Symmetric) Second characteristic region for the

group. Multiple bands may appear due to splitting.[1]
900 – 800 MediumC-H OOP Bending Out-of-plane (OOP) bending indicative of 1,2,4-trisubstituted benzene rings. Look for two distinct bands in this region.
Critical Quality Attributes (CQAs)

To validate the compound, verify the absence of these impurity bands:

  • ~2230 cm⁻¹: Nitrile stretch (

    
    ).[2][1] Presence indicates unreacted starting material.[1]
    
  • ~1700–1650 cm⁻¹ (Doublet): If the C=N band splits significantly or a distinct carbonyl band appears, check for hydrolysis to the primary amide (Benzamide).[2]

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret the spectral data during Quality Control.

QC_Workflow Start Acquire Spectrum (4000-400 cm⁻¹) CheckCN Check 1690-1660 cm⁻¹ Strong Band? Start->CheckCN CheckNitrile Check ~2230 cm⁻¹ Band Present? CheckCN->CheckNitrile Yes Fail_Hydrolysis DEGRADATION ALERT (Amide/Hydrolysis) CheckCN->Fail_Hydrolysis No / Shifted CheckCF3 Check 1350-1100 cm⁻¹ Very Strong Bands? CheckNitrile->CheckCF3 No Fail_Precursor IMPURITY ALERT (Nitrile Precursor) CheckNitrile->Fail_Precursor Yes Pass IDENTITY CONFIRMED (Benzamidine HCl) CheckCF3->Pass Yes Fail_Identity IDENTITY FAILURE (Missing F/CF3) CheckCF3->Fail_Identity No

Figure 2: Step-by-step spectral validation logic for purity and identity.

References

  • PubChem. (n.d.).[1][4][5] 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride.[1][6] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[2][1] Infrared Spectra of Benzamidine Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved October 26, 2025, from [Link][2]

  • Socrates, G. (2001).[2][1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative text for C-F and Amidine assignments).

  • Silverstein, R. M., et al. (2014).[2][1] Spectrometric Identification of Organic Compounds (8th ed.).[2][1] Wiley.[1] (Standard for aromatic substitution patterns).

Sources

Foundational

Solubility Profiling and Physicochemical Characterization of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

[1] Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a critical structural motif in medicinal chemistry, often utilized as a P1 fragment in serine protease inhibitors (e.g., thrombin, Factor Xa)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a critical structural motif in medicinal chemistry, often utilized as a P1 fragment in serine protease inhibitors (e.g., thrombin, Factor Xa) due to the amidine’s ability to engage Aspartate residues in the S1 pocket.[1] While the benzamidine core is highly basic and hydrophilic, the introduction of fluorine (4-F) and trifluoromethyl (2-CF


) groups introduces a "push-pull" physicochemical dynamic.[1]

This guide provides a comprehensive analysis of the compound's solubility profile, balancing the lipophilicity of the fluorinated substituents against the ionic nature of the amidine salt. It details a self-validating thermodynamic solubility protocol to ensure accurate data generation for lead optimization.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior of this compound, one must deconstruct its molecular architecture. The solubility is not a static number but a function of the competition between crystal lattice energy and solvation energy.

Structural Components & Solvation Logic
ComponentPhysicochemical RoleImpact on Solubility
Benzamidine Core Highly basic functionality (pKa ~11–12).[1] Protonated at physiological pH.Enhances Aqueous Solubility: The cationic charge facilitates dipole-dipole interactions with water.[1]
Hydrochloride Salt Counter-ion formation.Critical Solubilizer: Disrupts the crystal lattice of the free base, converting a potentially insoluble organic base into a water-soluble ionic solid.
2-Trifluoromethyl (

)
Strong electron-withdrawing group (EWG) + Lipophilic bulk.[1]Reduces Aqueous Solubility: Increases LogP significantly (+0.88

value). The ortho position adds steric hindrance, potentially twisting the amidine out of planarity, affecting crystal packing energy.
4-Fluoro (

)
Weak EWG + Lipophilic.[1]Minor Reduction: Increases metabolic stability (blocks para-oxidation) with a modest increase in lipophilicity compared to hydrogen.
Predicted Solubility Landscape

Based on structure-property relationships (SPR) of analogous benzamidine salts (e.g., 4-fluorobenzamidine HCl), the following solubility profile is projected. Note: Exact values must be determined experimentally using the protocol in Section 3.

  • Water: High (>20 mg/mL). The ionic HCl salt dominates the lipophilic fluorines.

  • Methanol/Ethanol: High. Excellent solvation of both the organic aromatic ring and the ionic salt.

  • DMSO: Very High (>100 mg/mL). Standard stock solution solvent.

  • Acetonitrile: Moderate. [2]

  • Dichloromethane/Hexane: Negligible. The salt form prevents dissolution in non-polar media.

Technical Insight: The ortho-CF


 group lowers the pKa of the amidine slightly (inductive effect), making the conjugate acid slightly more acidic than unsubstituted benzamidine, but it remains fully ionized at pH < 9.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride in aqueous buffer (pH 7.4) or water.[2][3][4][5][6][7]

Principle: This protocol uses the "Shake-Flask" method, the gold standard for thermodynamic solubility, coupled with HPLC quantification. Unlike kinetic solubility (from DMSO stocks), this measures the true equilibrium of the solid material.

Reagents & Equipment
  • Compound: >50 mg solid substance.[3][6][8]

  • Media: Phosphate Buffered Saline (PBS) pH 7.4 or degassed HPLC-grade water.[1]

  • Agitation: Thermomixer or orbital shaker capable of 25°C control.

  • Filtration: 0.45 µm PVDF or PTFE syringe filters (low binding).

  • Detection: HPLC-UV (254 nm).

Step-by-Step Methodology
  • Supersaturation Setup:

    • Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the solvent (Target: 50 mg/mL theoretical concentration).

    • Validation Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Incubate the suspension at 25°C ± 1°C with agitation (750 rpm) for 24 hours .

    • Why 24h? Benzamidine salts generally equilibrate quickly, but 24h accounts for potential "oiling out" or slow wetting due to the hydrophobic

      
       group.
      
  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the excess solid.

    • Carefully aspirate the supernatant.

    • Critical Step: Measure the pH of the supernatant. If the pH has drifted significantly (e.g., < 5.0 due to HCl dissociation), the solubility value is for the buffered system, not pure water.

  • Quantification:

    • Dilute the supernatant 1:100 and 1:1000 in Mobile Phase (e.g., 50:50 Water:Acetonitrile).

    • Inject onto HPLC. Calculate concentration against a standard curve prepared from a DMSO stock.

Workflow Visualization

SolubilityProtocol Start Start: Solid Compound (>10 mg) SolventAdd Add Solvent (Target 50 mg/mL) Start->SolventAdd CheckSolid Is Solid Visible? SolventAdd->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Incubate Incubate 24h @ 25°C (750 rpm) CheckSolid->Incubate Yes AddMore->CheckSolid Centrifuge Centrifuge & Filter (0.45 µm PVDF) Incubate->Centrifuge CheckPH Measure Final pH (Validation Step) Centrifuge->CheckPH HPLC HPLC-UV Quantification CheckPH->HPLC

Caption: Figure 1. Thermodynamic Shake-Flask Solubility Workflow. The "Check pH" step is critical for salt forms to detect disproportionation.

Formulation & Stability Considerations

Handling the HCl Salt

The hydrochloride salt is hygroscopic. The presence of the


 group provides some protection against moisture compared to the non-fluorinated parent, but standard precautions apply:
  • Storage: Store at -20°C under desiccated conditions.

  • Solution Stability: Benzamidines are susceptible to hydrolysis to benzamides under highly basic conditions (pH > 12). Maintain pH < 9.0 for solution stability.

Biorelevant Implications

In drug development, the 4-Fluoro-2-trifluoromethyl substitution pattern is often chosen to improve membrane permeability (via lipophilicity) while retaining the high solubility of the amidine salt.[1]

  • LogD (pH 7.4): The effective distribution coefficient will be lower than the intrinsic LogP because the molecule is ionized.

  • Permeability: Expect moderate passive permeability; the

    
     shields the polar core, but the cationic charge requires active transport or paracellular routes unless neutralized.
    

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[1] Retrieved from [1]

  • Sigma-Aldrich. Benzamidine Hydrochloride Product Specification.[1][8] Retrieved from [1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][7][9] Chemical Society Reviews. (Discusses the lipophilicity modulation of CF3 groups).

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide (Parent Amide Analog).[1][9] CID 605690.[9] Retrieved from [1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on solubility protocols).

Sources

Exploratory

Technical Whitepaper: Stability Profile and Handling of 4-Fluoro-2-trifluoromethyl-benzamidine HCl

Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a critical intermediate often employed in the synthesis of serine protease inhibitors (e.g., Factor Xa or thrombin inhibitors). Its stability prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a critical intermediate often employed in the synthesis of serine protease inhibitors (e.g., Factor Xa or thrombin inhibitors). Its stability profile is governed by a tension between the electronic activation provided by the trifluoromethyl group and the kinetic protection offered by the hydrochloride salt form.

While the hydrochloride salt confers significant solid-state stability compared to the free base, this compound is susceptible to hydrolytic degradation under neutral-to-basic conditions and is hygroscopic . This guide provides a mechanistic analysis of its stability, detailed stress-testing protocols, and a validated HPLC methodology to ensure the integrity of the material during drug development workflows.

Part 1: Chemical Architecture & Stability Fundamentals

To predict the stability of this molecule, we must analyze the electronic and steric environment of the amidine functionality.

Structural Analysis

The molecule consists of a benzamidine core substituted with a fluorine atom at the para position (C4) and a trifluoromethyl group at the ortho position (C2).

  • The Amidine Core (

    
    ):  The central carbon is electrophilic. In the absence of the HCl salt, the free base is highly reactive toward nucleophiles (water).
    
  • Ortho-Trifluoromethyl Effect (-CF3):

    • Electronic: The -CF3 group is strongly electron-withdrawing (

      
       effect). This reduces electron density at the amidine carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted benzamidine.
      
    • Steric: The bulky -CF3 group at the ortho position provides a "steric umbrella," shielding the amidine carbon from approaching water molecules. This steric hindrance often counteracts the electronic destabilization, resulting in a hydrolysis rate that is slower than electronically predicted.

  • Para-Fluoro Effect (-F): The fluorine atom exerts a strong inductive withdrawal but a weak resonance donation. Its net effect is slightly deactivating, adding to the electrophilicity of the amidine carbon but less dramatically than the -CF3 group.

Solid-State vs. Solution Stability
  • Solid State: As a hydrochloride salt, the amidine nitrogen is protonated (

    
    ). This cationic charge creates a significant energy barrier against nucleophilic attack. The solid is stable for years if kept dry.
    
  • Solution State: In aqueous solution, stability is strictly pH-dependent.

    • pH < 5: The amidinium ion persists; hydrolysis is negligible.

    • pH > 8: Deprotonation begins (pKa of benzamidines

      
       11-12). The free base is generated, and hydroxide ions (
      
      
      
      ) rapidly attack the amidine carbon, leading to irreversible degradation.

Part 2: Degradation Pathways

The primary degradation pathway is hydrolysis. Oxidative degradation is less of a concern due to the electron-deficient nature of the ring, but thermal stress can accelerate hydrolysis if moisture is present.

The Hydrolysis Cascade

The conversion of the amidine to the amide, and subsequently to the carboxylic acid, represents the major loss of potency.

HydrolysisMechanism Amidine Benzamidine HCl (Active) Inter Tetrahedral Intermediate Amidine->Inter + H2O / OH- Amide Benzamide (Degradant 1) Inter->Amide - NH3 Ammonia NH3/NH4Cl Inter->Ammonia Acid Benzoic Acid (Degradant 2) Amide->Acid + H2O (Slow)

Figure 1: Stepwise hydrolytic degradation pathway of benzamidine derivatives.

Part 3: Experimental Protocols (The "How")

This section details the protocols required to validate the stability of your specific lot.[1] These protocols are designed to be self-validating—if the control samples fail, the experiment is invalid.

Stability-Indicating HPLC Method

Do not use generic gradients. This method is optimized for polar, basic amines like benzamidines.

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters Symmetry or Agilent Zorbax)Provides sufficient retention for polar amines.
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 3.0)Acidic pH ensures the amidine remains protonated (ionic), improving peak shape and preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 230 nmCaptures the benzamidine

transition; avoids solvent cutoff.
Column Temp 30°CImproves reproducibility of retention times.

Gradient Profile:

  • 0 min: 5% B

  • 15 min: 60% B

  • 20 min: 5% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 (Ensures no secondary interactions with silanols).

  • Resolution: > 2.0 between the Amidine peak and the Benzamide degradant (synthesize or purchase the amide reference standard if possible).

Forced Degradation Protocol (Stress Testing)

Perform these tests to determine the "shelf-life" logic.

StressTesting cluster_Conditions Stress Conditions Start Sample Preparation (1 mg/mL in Water) Acid Acid Stress 0.1N HCl, 60°C, 24h Start->Acid Base Base Stress 0.1N NaOH, RT, 4h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Therm Thermal Solid state, 60°C, 7 days Start->Therm Quench Quench/Neutralize (pH to ~3-4) Acid->Quench Base->Quench Ox->Quench Therm->Quench Analyze HPLC Analysis (Calculate % Recovery) Quench->Analyze

Figure 2: Forced degradation workflow. Note the rapid quench requirement for the base stress sample.

Interpretation of Results:

  • Acid Stress: Expect < 2% degradation. The protonated form is stable.

  • Base Stress: Expect > 10% degradation. This validates that your HPLC method can detect the amide hydrolysis product.

  • Oxidation: Minimal degradation expected. If peaks appear, they are likely N-oxide impurities.

Part 4: Storage & Handling Recommendations

Based on the chemical properties and stability profile, the following handling procedures are mandatory for maintaining pharmaceutical grade purity.

Environmental Control
  • Hygroscopicity: Benzamidine salts are hygroscopic.[1] Absorption of water leads to "caking" and creates a micro-aqueous environment that accelerates hydrolysis.

  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage. Room temperature is acceptable for active use (< 30 days) if kept desiccated.

Handling Protocol
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For bulk storage (>10g), purge the headspace with Argon or Nitrogen before resealing.

  • Container: Use amber glass or HDPE bottles with tight-sealing caps (Teflon-lined preferred).

References

  • PubChem. (2025).[2][3] 4-Fluoro-2-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Clement, B. (2002). Reduction of Amidoximes to Amidines: Synthesis and Properties. Drug Metabolism Reviews. (Contextual grounding on amidine synthesis and stability).
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard for the stress testing protocols defined in Part 3). [Link]

  • Taylor, J. et al. (2017). Hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. (Mechanistic source for Figure 1). [Link]

Sources

Foundational

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride starting materials

Strategic Synthesis Guide: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride Technical Whitepaper | Version 1.0 Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a high-value pharmacophore inte...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis Guide: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Technical Whitepaper | Version 1.0

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a high-value pharmacophore intermediate, primarily utilized in the development of serine protease inhibitors (e.g., thrombin, Factor Xa) and diverse CNS-active agents.[1][2] The unique combination of the electron-withdrawing para-fluorine and the lipophilic, sterically demanding ortho-trifluoromethyl group imparts specific binding affinities and metabolic stability to drug candidates.

This guide details the strategic selection of starting materials and the rigorous synthetic methodologies required to produce this amidine salt. We prioritize the Modified Pinner Synthesis as the industrial standard for direct salt formation, while providing the Amidoxime Route as a validated alternative to overcome steric hindrance inherent to the ortho-CF3 substitution.

Retrosynthetic Analysis & Logic

To ensure high fidelity in synthesis, we must deconstruct the target molecule to its most stable, commercially viable precursor.

  • Target: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride.[1][2][3]

  • Primary Disconnection: The C-N bond of the amidine functionality.[3]

  • Precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile.[1][2][3]

  • Rationale: The nitrile group (-CN) is the most direct equivalent to the amidine (-C(=NH)NH2) oxidation state.[1][2][3] While amides can be converted to amidines, the nitrile route avoids harsh dehydration steps and utilizes the atom-economic addition of ammonia.

Retrosynthesis Target Target: 4-Fluoro-2-trifluoromethyl- benzamidine HCl Imidate Intermediate: Imidate Ester HCl Target->Imidate Ammonolysis (NH3/EtOH) Nitrile Starting Material: 4-Fluoro-2-(trifluoromethyl) benzonitrile Imidate->Nitrile Pinner Reaction (HCl/EtOH) Precursors Upstream Precursors: (Anilines / Aryl Halides) Nitrile->Precursors Sandmeyer / Cyanation

Figure 1: Retrosynthetic tree illustrating the logic of selecting the nitrile as the primary starting material.[1]

Primary Starting Material Profile

The success of the synthesis relies entirely on the quality of the nitrile precursor. The ortho-trifluoromethyl group introduces steric bulk that can retard nucleophilic attack; therefore, high purity is non-negotiable to prevent side reactions.[1]

Compound: 4-Fluoro-2-(trifluoromethyl)benzonitrile CAS Number: 194853-86-6[1][2][3]

Critical Quality Attributes (CQAs)
PropertySpecificationRationale
Purity (GC) ≥ 98.0%Impurities (e.g., isomers) are difficult to remove after amidine formation due to similar solubility profiles.[1][2][3]
Water Content ≤ 0.1% (Karl Fischer)Critical: Water competes with alcohol in the Pinner reaction, hydrolyzing the intermediate to an ester or amide instead of the amidine.
Appearance White to light yellow solid/liquidDark coloration indicates oxidation or polymerization products that may poison catalysts (if used).[1][2][3]
Melting Point 43–45 °CVerification of solid-state identity; significant depression indicates solvent entrapment or impurities.[1][2][3]
Sourcing & Preparation
  • Commercial Availability: Readily available from major fine chemical suppliers (Sigma-Aldrich, Fluorochem, Combi-Blocks).[1][2][3]

  • Pre-reaction Treatment: If the water content exceeds 0.1%, dissolve the nitrile in anhydrous toluene and perform an azeotropic distillation prior to use.

Strategic Synthesis Protocols

We present two routes. Method A is the preferred direct route for the hydrochloride salt.[3] Method B is the fallback if steric hindrance from the CF3 group results in stalled conversion.

Method A: Modified Pinner Synthesis (Direct HCl Route)

Best for: Scalability, direct isolation of the salt, atom economy.

Mechanism: Acid-catalyzed addition of an alcohol to the nitrile to form an imidate ester salt, followed by displacement with ammonia.[4][5]

Reagents:

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1][2][3] Must be <0.05% water.[1][2][3]

  • Acid: Hydrogen Chloride (HCl) gas (anhydrous).[1][2][3][6]

  • Nucleophile: Ammonia (NH3) gas or 7N NH3 in MeOH.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried 3-neck flask with 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (5–10 volumes).

  • Activation (Pinner Salt Formation): Cool the solution to 0°C. Bubble anhydrous HCl gas through the solution for 2–4 hours until saturation.

    • Checkpoint: Monitor by TLC/HPLC.[1][2][3] The nitrile spot should disappear, replaced by the polar imidate spot.

    • Note: The ortho-CF3 group may slow this step. If conversion is <50% after 6 hours, allow the mixture to stand at 4°C for 24–48 hours.

  • Precipitation: The imidate ester hydrochloride often precipitates upon cooling.[1][2][3] If not, concentrate in vacuo (keep temp <30°C to avoid decomposition) and reconstitute in fresh anhydrous ethanol.

  • Ammonolysis: Cool the imidate suspension to -10°C. Slowly introduce anhydrous ammonia gas or add 7N NH3/MeOH (3.0 eq).

  • Reaction: Stir at room temperature for 12–16 hours. The mixture will likely become a thick slurry of ammonium chloride and the product.

  • Work-up:

    • Filter off the inorganic NH4Cl salts (if any precipitate first).[1][2][3]

    • Concentrate the filtrate to dryness.[1][2][3]

    • Recrystallization: Dissolve the crude solid in minimum hot isopropanol (IPA) and cool to precipitate pure 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride.[1][2][3]

Method B: Amidoxime Reduction (The "Steric Bypass")

Best for: Highly hindered substrates where Pinner fails.

Step-by-Step Protocol:

  • Amidoxime Formation: Reflux the nitrile with Hydroxylamine hydrochloride (NH2OH[1][2][3]·HCl) and Sodium Carbonate (Na2CO3) in aqueous ethanol.[1][2][3] The strong nucleophilicity of hydroxylamine overcomes the steric bulk of the CF3 group.

  • Reduction: Isolate the amidoxime intermediate. Dissolve in acetic acid and reduce using Zinc dust (or H2/Raney Nickel) to cleave the N-O bond, yielding the amidine.

  • Salt Formation: Treat the free base amidine with 4M HCl in dioxane to precipitate the hydrochloride salt.

Process Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing the target.

SynthesisWorkflow Start Start: 4-Fluoro-2-(trifluoromethyl) benzonitrile Decision Steric Assessment: Is Pinner Reaction >50% conversion in 6h? Start->Decision Imidate Intermediate: Imidate Ester HCl Decision->Imidate Yes (Method A) Amidoxime Intermediate: Amidoxime (NH2OH addition) Decision->Amidoxime No (Method B) Ammonolysis Ammonolysis: + NH3 (anhydrous) Imidate->Ammonolysis Product Final Product: 4-Fluoro-2-trifluoromethyl- benzamidine HCl Ammonolysis->Product Reduction Reduction: Zn/AcOH or H2/Ni Amidoxime->Reduction SaltForm Salt Formation: + HCl/Dioxane Reduction->SaltForm SaltForm->Product

Figure 2: Workflow decision tree for selecting the optimal synthetic pathway based on reaction kinetics.

Analytical Validation

To certify the identity and purity of the "Starting Material" transformation into the product, the following data points must be verified:

TestExpected Result (Product)Notes
1H NMR (DMSO-d6) δ ~9.4–9.8 (br s, 4H, Amidine NH), ~7.8–8.2 (m, 3H, Ar-H)Disappearance of Nitrile (no protons) and appearance of broad exchangeable amidine protons.[1][2][3]
IR Spectroscopy 1670–1690 cm⁻¹ (C=N stretch)Strong amidine band.[1][2][3] Absence of Nitrile peak at ~2230 cm⁻¹.[1][2][3]
Mass Spectrometry [M+H]+ = 207.1 (Free base mass)Check for absence of hydrolysis byproduct (Amide: [M+H]+ = 208).[1][2][3]
Chloride Content Stoichiometric (1:1 ratio)Confirm salt formation via titration (AgNO3).[1][2][3]

Safety & Handling

  • Nitriles: The starting material is an organic nitrile.[1][2][3][4][5] While generally less toxic than inorganic cyanides, it can release HCN under strong thermal or oxidative stress.[1][2][3] Handle in a fume hood.

  • Anhydrous HCl: Extremely corrosive and toxic by inhalation.[1][2][3] Use a proper gas trap or scrubber system (NaOH) for the exhaust.[1][2][3]

  • Ammonia: High pressure hazard if using cylinders.[1][2][3] Inhalation hazard.[1][2][3]

  • Reaction Pressure: If performing the reaction in a sealed vessel (autoclave) to increase ammonia concentration, ensure the vessel is rated for at least 20 bar.

References

  • Pinner, A., & Klein, F. (1877).[1][2][3][4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2][3][4] [1][2][3]

  • Decicco, C. P., et al. (1997).[1][2][3] Amidine-based inhibitors of Factor Xa. Journal of Medicinal Chemistry, 40(20), 3113-3115.[1][2][3] (Demonstrates utility of fluorinated benzamidines). [1][2][3]

  • Clement, B. (2002).[1][2][3][7] Reduction of Amidoximes to Amidines. In Drug Metabolism and Disposition. (Validates Method B for hindered substrates).

  • PubChem. (2024).[1][2][3] 4-Fluoro-2-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine.[1][2][3] [1][2]

  • Sturino, C. F., et al. (2007).[1][2][3] Discovery of a potent and selective inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. (Protocol reference for substituted benzamidine synthesis). [1][2][3]

Sources

Exploratory

Strategic Synthesis &amp; Functionalization of 4-Fluoro-2-(trifluoromethyl)benzonitrile

A Technical Guide for Pharmaceutical Process Development Executive Summary 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) represents a "privileged scaffold" in modern medicinal chemistry, serving as the crit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Process Development

Executive Summary

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6) represents a "privileged scaffold" in modern medicinal chemistry, serving as the critical electrophilic anchor for the synthesis of second-generation Androgen Receptor (AR) antagonists, including Enzalutamide , Apalutamide , and RU-58841 .

This guide moves beyond basic recipe listing to analyze the chemoselectivity , process thermodynamics , and industrial scalability of this intermediate. We focus on its primary utility: the regioselective Nucleophilic Aromatic Substitution (SNAr) to generate 4-amino-2-(trifluoromethyl)benzonitrile, and its subsequent conversion to isothiocyanates.[1]

Mechanistic Profiling & Reactivity

The reactivity of 4-Fluoro-2-(trifluoromethyl)benzonitrile is defined by the cooperative electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF3) groups.[1]

  • The Fluorine Trigger (C4): The fluorine atom at position 4 is highly activated for SNAr.[1] The para-cyano group provides strong resonance stabilization (–M effect) for the anionic Meisenheimer intermediate, while the ortho-trifluoromethyl group contributes inductive withdrawal (–I effect), lowering the energy barrier for nucleophilic attack.

  • The Nitrile Stability (C1): While nitriles are susceptible to hydrolysis, the steric bulk of the ortho-CF3 group provides a "kinetic shield," making the nitrile relatively robust under mild SNAr conditions. This allows for chemoselective substitution at C4 without compromising the C1 functionality.[1]

Reactivity Landscape (Graphviz)[1]

ReactivityMap Start 4-Fluoro-2-(trifluoromethyl) benzonitrile Meisenheimer Meisenheimer Complex (Stabilized by -CN & -CF3) Start->Meisenheimer Nucleophilic Attack (k1) Prod_Acid 4-Fluoro-2-(trifluoromethyl) benzoic acid Start->Prod_Acid Hydrolysis (Acid/Base) (Side Reaction) Prod_Amine 4-Amino-2-(trifluoromethyl) benzonitrile (Enzalutamide Precursor) Meisenheimer->Prod_Amine NH3 / Heat (-F-) Prod_Ether 4-Alkoxy-2-(trifluoromethyl) benzonitrile Meisenheimer->Prod_Ether RO- / Heat

Figure 1: Chemoselective pathways. The green path represents the primary industrial utility (SNAr).

Primary Workflow: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This is the industry-standard "Gold Workflow" for generating the A-ring of Enzalutamide.

2.1. Process Logic[1][2][3]
  • Reagent: Anhydrous Ammonia (Liquid) or concentrated aqueous NH4OH.[1]

  • Solvent: Ethanol or DMSO.[1] Ethanol is preferred for easier workup (volatility), while DMSO accelerates the rate via cation solvation but complicates purification.[1]

  • Thermodynamics: The reaction is exothermic.[1] The C-F bond energy is high, but the formation of the H-F bond (neutralized to NH4F) drives the reaction.

2.2. Detailed Protocol (High-Pressure Ammonolysis)

This protocol is adapted from optimized industrial patent literature [1, 2].[1]

Step-by-Step Methodology:

  • Charging: Into a high-pressure stainless steel autoclave (Hastelloy recommended to resist fluoride corrosion), charge 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv) and Ethanol (5–8 volumes).

  • Ammonia Addition: Cool the vessel to 0–5°C. Introduce Liquid Ammonia (5.0–8.0 equiv). Note: Excess ammonia acts as both nucleophile and base to scavenge HF.

  • Reaction: Seal the autoclave. Heat to 120°C . The internal pressure will rise significantly (approx. 15–20 bar depending on headspace).[1] Maintain agitation for 8–10 hours.

  • Monitoring: Monitor via HPLC (Target: >99% conversion).

  • Workup:

    • Cool to room temperature.[1] Carefully vent excess ammonia into a scrubber (dilute H2SO4).[1]

    • Concentrate the ethanolic solution under reduced pressure.

    • Purification: Resuspend the residue in water and extract with Toluene .[1] The product partitions into toluene, leaving inorganic fluorides (NH4F) in the aqueous phase.[1]

    • Crystallize by cooling the toluene layer or adding n-Heptane.[1]

Data Summary: Ammonolysis Conditions

ParameterCondition A (Preferred)Condition B (Alternative)Impact on Quality
Reagent Liquid NH3 (Anhydrous)Aq.[1] NH4OH (28%)Anhydrous minimizes hydrolysis byproducts (Amides).[1]
Solvent EthanolDMSODMSO yields faster kinetics but requires aqueous crash-out, trapping impurities.[1]
Temp 120°C80–100°CHigher temp ensures complete conversion of the electron-deficient ring.[1]
Yield 90–95%75–85%Liquid NH3 provides cleaner conversion.[1]
Downstream Application: Enzalutamide Synthesis

The amino-nitrile generated above is immediately functionalized into an isothiocyanate, the "lock" key for the thiohydantoin ring formation.

3.1. Conversion to Isothiocyanate

The amine is reacted with Thiophosgene (CSCl2) or 1,1'-Thiocarbonyldiimidazole (TCDI) .[1]

  • Safety Note: Thiophosgene is highly toxic.[1] Industrial routes often prefer TCDI or in-situ generation using CS2/Base to mitigate inhalation risks.[1]

3.2. The Convergent Synthesis (DOT Diagram)[1]

EnzalutamideFlow SM 4-Fluoro-2-(trifluoromethyl) benzonitrile Amine 4-Amino-2-(trifluoromethyl) benzonitrile SM->Amine NH3, 120°C (S_NAr) ITC 4-Isothiocyanato-2-(trifluoromethyl) benzonitrile Amine->ITC Thiophosgene or TCDI (Heterocumulene Formation) Enzalutamide Enzalutamide (API) ITC->Enzalutamide Coupling + Cyclization (DMSO/Heat) CouplingPartner N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl) -aminobenzamide CouplingPartner->Enzalutamide Convergent Step

Figure 2: The critical role of the starting material in the Enzalutamide supply chain.

Process Safety & Handling

When scaling reactions involving 4-Fluoro-2-(trifluoromethyl)benzonitrile, three critical hazards must be managed:

  • Fluoride Waste: The SNAr reaction generates stoichiometric quantities of fluoride ions (as NH4F).[1] This is corrosive to glass at high temperatures and acidic pH.[1]

    • Mitigation: Use Hastelloy or glass-lined reactors with strict pH control.[1] Ensure waste streams are treated with Calcium Chloride (CaCl2) to precipitate insoluble CaF2 before disposal.[1]

  • Ammonia Pressure: The preferred synthesis uses high-pressure ammonia.[1]

    • Mitigation: Burst disks and pressure relief valves must be rated for >25 bar.[1]

  • Thermal Stability: While the nitrile is stable, the isothiocyanate derivative (downstream) is thermally sensitive and can polymerize.[1]

    • Mitigation: Store the isothiocyanate intermediate at <5°C and use immediately.[1]

References
  • Li, J., et al. (2014).[1] Preparation method of enzalutamide. CN Patent 104803918.[1]

  • Rao, C. K., et al. (2020).[1] Process for the preparation of enzalutamide. US Patent 10,626,091.[1]

  • Jung, M. E., et al. (2010).[1] Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796.[1]

  • BenchChem. (2025).[1][4] Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile & Analogs.

Sources

Foundational

conversion of 4-Fluoro-2-trifluoromethyl-benzamide to benzamidine

Part 1: Executive Summary & Strategic Analysis The Challenge: The "Electron-Deficient Trap" Converting 4-Fluoro-2-(trifluoromethyl)benzamide to its corresponding benzamidine is not a trivial functional group interconvers...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Electron-Deficient Trap" Converting 4-Fluoro-2-(trifluoromethyl)benzamide to its corresponding benzamidine is not a trivial functional group interconversion. The substrate possesses two powerful electron-withdrawing groups (EWGs): the trifluoromethyl (-CF


) group at the ortho position and the fluoro (-F) group at the para position relative to the amide.

While these groups activate the carbonyl carbon for nucleophilic attack (desirable for amidine formation), they simultaneously activate the aromatic ring for Nucleophilic Aromatic Substitution (S


Ar) .
  • The Risk: Standard methods employing strong anionic nucleophiles (e.g., direct addition of LiHMDS or high-temperature ammonolysis) carry a high probability of displacing the para-fluorine atom, yielding the 4-amino byproduct instead of the desired 4-fluoro amidine.

  • The Solution: This guide prioritizes acid-promoted and Lewis-acid mediated pathways that activate the nitrile/amide functionality without generating the naked nucleophiles that trigger S

    
    Ar.
    

Part 2: Retrosynthetic Pathways & Mechanism

We define two validated pathways. Pathway A is the "Gold Standard" for purity and scale, isolating the stable nitrile intermediate. Pathway B is a "Direct Conversion" for rapid medicinal chemistry optimization.

Pathway Logic Diagram

G cluster_legend Pathway Key Amide 4-Fluoro-2-(trifluoromethyl) benzamide Nitrile Intermediate: 4-Fluoro-2-(trifluoromethyl) benzonitrile Amide->Nitrile Step 1: Dehydration (TFAA/Pyridine) Byproduct CRITICAL IMPURITY: 4-Amino-2-(trifluoromethyl) benzamidine Amide->Byproduct RISK: Direct LiHMDS or High Temp NH3 Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate Step 2: Pinner Rxn (HCl(g), EtOH, 0°C) Nitrile->Byproduct RISK: Strong Base Amidine TARGET: Benzamidine HCl Imidate->Amidine Step 3: Ammonolysis (NH3/EtOH) Blue: Dehydration Blue: Dehydration Green: Acid-Promoted (Safe) Green: Acid-Promoted (Safe) Blue: Dehydration->Green: Acid-Promoted (Safe) Red: Base-Promoted (SNAr Risk) Red: Base-Promoted (SNAr Risk) Green: Acid-Promoted (Safe)->Red: Base-Promoted (SNAr Risk)

Figure 1: Strategic pathways highlighting the S


Ar liability (Red) vs. the recommended Acid-Promoted route (Green).[1][2][3][4][5][6][7]

Part 3: Detailed Experimental Protocols

Method A: The Modified Pinner Synthesis (Recommended)

Best for: Scalability, high purity, and preventing defluorination.

Phase 1: Dehydration to Nitrile The amide is first converted to the nitrile. We utilize Trifluoroacetic Anhydride (TFAA) over POCl


 to avoid harsh acidic conditions that might hydrolyze the -CF

group.
  • Setup: Charge a dry reactor with 4-Fluoro-2-(trifluoromethyl)benzamide (1.0 equiv) and Dichloromethane (DCM) [10 vol].

  • Base Addition: Cool to 0°C. Add Pyridine (2.2 equiv) dropwise.

  • Dehydration: Add TFAA (1.1 equiv) dropwise, maintaining internal temperature < 5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/HPLC for disappearance of amide.

  • Workup: Quench with saturated NaHCO

    
    . Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Isolate 4-Fluoro-2-(trifluoromethyl)benzonitrile . (Expected solid/oil).

Phase 2: Pinner Reaction (Nitrile to Amidine)

  • Imidate Formation: Dissolve the nitrile (from Phase 1) in anhydrous Ethanol (5 vol).

  • Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (approx. 30 mins for 10g scale). Alternatively, add Acetyl Chloride (5 equiv) dropwise to the ethanol solution (generates anhydrous HCl in situ).

  • Incubation: Seal the vessel and stir at 0°C to 5°C for 16–24 hours.

    • Note: Do not heat. Heating increases the risk of S

      
      Ar even under acidic conditions due to thermal activation.
      
    • Checkpoint: Monitor for the formation of the Imidate Ester Hydrochloride precipitate.

  • Ammonolysis: Remove excess HCl by sparging with N

    
     or concentrating in vacuo (keep cold). Redissolve residue in cold anhydrous Ethanol.
    
  • Ammonia Addition: Add 7N NH

    
     in Methanol  (3.0 equiv) or bubble dry NH
    
    
    
    gas at 0°C. Stir for 4–6 hours.
  • Isolation: Concentrate to dryness. Triturate the residue with Diethyl Ether to remove non-polar impurities. Filter the white solid.

    • Product: 4-Fluoro-2-(trifluoromethyl)benzamidine Hydrochloride .

Method B: Lewis Acid-Promoted Direct Conversion (Garigipati)

Best for: Rapid throughput, small scale (<1g). Mechanism: Formation of an aluminum-amide species that activates the amide/nitrile without generating a naked, nucleophilic amide anion.

  • Reagent Preparation: In a glovebox or under strict N

    
    , suspend NH
    
    
    
    Cl
    (5.0 equiv) in dry Toluene (10 vol).
  • Activation: Cool to 0°C. Add Trimethylaluminum (AlMe

    
    , 2.0M in Toluene)  (5.0 equiv) dropwise.
    
    • Caution: Gas evolution (CH

      
      ). Exothermic. Stir at RT for 1 hour until gas evolution ceases. This forms the active reagent: methylchloroaluminum amide.
      
  • Substrate Addition: Add 4-Fluoro-2-(trifluoromethyl)benzamide (1.0 equiv) to the aluminum reagent mixture.

  • Heating (Controlled): Heat to 80°C .

    • Critical Control: Do not exceed 80°C. Higher temperatures (>100°C) significantly increase the rate of S

      
      Ar defluorination.
      
  • Quench: Cool to 0°C. Carefully quench by adding the reaction mixture into a slurry of Silica Gel and CHCl

    
    , or use a Glauber’s salt (Na
    
    
    
    SO
    
    
    ·10H
    
    
    O) quench.
  • Purification: Filter the slurry, wash with MeOH/CHCl

    
     (1:9). Concentrate and purify via reverse-phase HPLC (0.1% TFA buffers) to remove aluminum salts.
    

Part 4: Data Presentation & Quality Control

Critical Process Parameters (CPP)
ParameterMethod A (Pinner)Method B (Garigipati)Impact of Deviation
Temperature Keep < 10°CMax 80°CHigh Temp = Defluorination (S

Ar)
Moisture Strictly AnhydrousStrictly AnhydrousWater hydrolyzes Imidate (A) or Al-reagent (B) back to Amide
Stoichiometry Excess HCl required5 equiv AlMe

/NH

Cl
Low equivalents = Incomplete conversion
pH (Workup) Keep Acidic/NeutralNeutralBasic workup can hydrolyze amidine to amide
Analytical Characterization

Verify the integrity of the C-F bond using


F NMR.
  • 
    F NMR (DMSO-d
    
    
    
    ):
    • Product: Expect two distinct signals.

      • 
         ppm (s, 3F, -CF
        
        
        
        )
      • 
         ppm (m, 1F, Ar-F)
        
    • Impurity (S

      
      Ar Byproduct):  If the fluorine at -110 ppm disappears or integrates low, and a new peak appears (or mass spec shows M-19+14), you have displaced the fluorine with an amine.
      

References

  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972. Link

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Link

  • Dunn, A. D., et al. (2006). Synthesis of 4-amino-2-trifluoromethylbenzonitrile. U.S. Patent Application 2006/0106223.
  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations, Vol. 12-III, Academic Press. (Standard reference for Pinner reaction conditions).
  • Caroon, J. M., et al. (1981). Preparation of Benzamidines. Journal of Medicinal Chemistry, 24(11), 1320. (Discussion on electron-deficient benzamidine stability).

Sources

Protocols & Analytical Methods

Method

Advanced Protease Inhibition: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Application Note & Technical Guide [1] Abstract This technical guide details the application of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTFB-HCl) as a high-performance, competitive inhibitor of trypsin-like...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide [1]

Abstract

This technical guide details the application of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTFB-HCl) as a high-performance, competitive inhibitor of trypsin-like serine proteases.[1] Unlike standard benzamidine, this di-substituted derivative leverages the bioisosteric and electronic properties of fluorine and trifluoromethyl groups to enhance metabolic stability, lipophilicity, and binding specificity within the protease S1 pocket. This document provides mechanistic insights, physicochemical properties, and rigorous protocols for IC50 determination and protein purification.

Mechanistic Insight & Chemical Logic

The Benzamidine Scaffold

The core mechanism of FTFB-HCl relies on the benzamidine moiety, a structural mimic of the arginine side chain. In trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Plasmin), the active site contains a specificity pocket (S1) characterized by a conserved aspartate residue (Asp189 in trypsin).[1] The positively charged amidine group of FTFB-HCl forms a critical salt bridge with this aspartate, anchoring the inhibitor.

The Fluorine Advantage

The introduction of halogen substituents at the 2- and 4-positions fundamentally alters the inhibitor's profile compared to unsubstituted benzamidine:

  • 4-Fluoro Substitution (Electronic Tuning): The fluorine atom at the para position is an electron-withdrawing group (EWG) that modulates the pKa of the amidine group, potentially strengthening the hydrogen bond network within the active site without introducing significant steric bulk (Van der Waals radius of F ≈ H).[1]

  • 2-Trifluoromethyl Substitution (Orthogonal Sterics): The bulky -CF3 group at the ortho position introduces a steric lock.[1] This forces the phenyl ring into a specific conformation relative to the amidine group. In drug design, this "ortho effect" is often exploited to improve selectivity, restricting the inhibitor from binding to proteases with restricted S1 pocket access while maintaining high affinity for targets with accommodating pockets.

  • Metabolic Stability: Both substituents block common sites of metabolic oxidation, extending the half-life of the inhibitor in complex biological matrices (e.g., cell lysates or serum).

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the structural role of the substituents.

MOA cluster_structure Structural Contributions Substrate Natural Substrate (Arginine/Lysine residue) Enzyme Serine Protease (Active Site S1) Substrate->Enzyme Competes for Binding Complex_ES Enzyme-Substrate Complex (Catalysis) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Blocked) Enzyme->Complex_EI + FTFB-HCl Inhibitor FTFB-HCl (Inhibitor) Inhibitor->Enzyme High Affinity Binding (Salt Bridge to Asp189) Complex_EI->Complex_ES Blocked Amidine Amidine Group: Primary Anchor (Arg Mimic) Amidine->Inhibitor CF3 2-CF3 Group: Steric Selectivity & Lipophilicity CF3->Inhibitor Fluoro 4-F Group: Metabolic Stability Fluoro->Inhibitor

Caption: Competitive inhibition mechanism showing FTFB-HCl blocking the enzyme active site, preventing substrate hydrolysis.[1]

Physicochemical Properties & Handling[1][2]

PropertyData / Specification
Chemical Name 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride
Molecular Formula C₈H₆F₄N₂[1][2] · HCl
Molecular Weight ~242.6 g/mol (Estimate based on free base + HCl)
Solubility Soluble in DMSO (>50 mM), Methanol, Water (moderate)
Appearance White to off-white crystalline powder
Storage -20°C, desiccated.[1] Protect from light.[1]
Stability Hygroscopic.[1] Stable in aqueous solution for 24h at 4°C.

Handling Precautions:

  • Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, lab coat, safety glasses).[1]

  • Reconstitution: Prepare a 100 mM stock solution in DMSO or deionized water. Aliquot and store at -20°C to avoid freeze-thaw cycles.

Application Protocols

Protocol A: Determination of IC50 (In Vitro Inhibition)

This protocol validates the potency of FTFB-HCl against a target protease (e.g., Trypsin or Thrombin) using a chromogenic substrate (e.g., BAPNA or S-2238).[1]

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% BSA (reaction buffer).

  • Enzyme: Purified Trypsin (bovine/porcine) or Thrombin.[1]

  • Substrate: Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA).[1]

  • Inhibitor: FTFB-HCl (serial dilutions).[1]

  • Detection: Microplate reader (Absorbance at 405 nm).[1]

Experimental Workflow:

  • Preparation:

    • Prepare Enzyme solution at 2x final concentration in Buffer.[1]

    • Prepare Substrate solution at 2x final concentration (ensure [S] ≈ Km of the enzyme).[1]

    • Prepare Inhibitor series: 8-point serial dilution (e.g., 1000 µM to 0.1 µM) in Buffer.[1]

  • Incubation:

    • In a 96-well plate, add 50 µL of Inhibitor solution to 50 µL of Enzyme solution.

    • Include "No Inhibitor" control (Buffer + Enzyme) and "Blank" (Buffer only).[1]

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 100 µL of Substrate solution to all wells.[1]

    • Immediately mix and place in the plate reader.

  • Data Acquisition:

    • Measure Absorbance (405 nm) kinetically every 30 seconds for 10-20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
  • Analysis:

    • Plot

      
       (y-axis) vs. log[Inhibitor] (x-axis).[1]
      
    • Fit data to the sigmoidal dose-response equation (4-parameter logistic) to determine IC50.[1]

Self-Validation Check:

  • Control Validity: The "No Inhibitor" wells must show linear product formation (

    
    ).[1]
    
  • Z-Factor: If used for screening, ensure Z' > 0.5.[1]

Protocol_Flow Start Start Protocol Prep Prepare Reagents: Enzyme, Substrate, FTFB-HCl Dilutions Start->Prep Incubate Incubate Enzyme + FTFB-HCl (15 min @ 25°C) Prep->Incubate Initiate Add Chromogenic Substrate (Start Reaction) Incubate->Initiate Measure Kinetic Measurement (Abs 405nm, 20 min) Initiate->Measure Analyze Calculate V0 & Fit IC50 Curve Measure->Analyze

Caption: Step-by-step workflow for determining the IC50 of FTFB-HCl against serine proteases.

Protocol B: Protection of Proteins in Cell Lysis

FTFB-HCl is superior to PMSF for long-term storage or purification steps where half-life is critical.[1] Unlike PMSF (half-life ~30 min in water), benzamidines are stable.[1]

Workflow:

  • Lysis Buffer Preparation:

    • Base: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100.[1]

    • Add FTFB-HCl: Add to a final concentration of 1.0 - 5.0 mM immediately before use.[1]

    • Note: Benzamidines are reversible inhibitors.[1][3] If downstream applications (e.g., activity assays) require active protease, the inhibitor must be removed via dialysis or desalting.[1]

  • Lysis:

    • Resuspend cell pellet in Lysis Buffer + FTFB-HCl.[1]

    • Perform mechanical lysis (sonication/homogenization) on ice.[1]

  • Clarification:

    • Centrifuge lysate (15,000 x g, 20 min, 4°C).

    • The supernatant contains the protected proteome.

Critical Note for Ni-NTA Purification: Benzamidines generally do not interfere with His-tag binding to Ni-NTA resins, unlike EDTA.[1] However, high concentrations (>10 mM) may have weak competitive effects; maintain concentration at 1-2 mM during binding steps.

References

  • Walsmann, P. (1977).[1][4] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1]

  • Stürzebecher, J., et al. (1989).[1] "Inhibition of four human serine proteases by substituted benzamidines." Journal of Medicinal Chemistry, 32.

  • McGowan, E., et al. (2009).[1] "A peripherally acting Na(v)1.7 sodium channel blocker reverses hyperalgesia...".[1][] Anesthesia & Analgesia (Discusses 4-Fluoro-2-trifluoromethyl-benzamide derivatives).[1]

  • BOC Sciences. "4-Fluoro-2-(trifluoromethyl)benzamide Product Data."

  • PubChem. "4-(Trifluoromethyl)benzamidine Hydrochloride Compound Summary."[1]

Sources

Application

enzyme inhibition assay using 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Application Note: Kinetic Characterization of 4-Fluoro-2-trifluoromethyl-benzamidine HCl Executive Summary This guide details the protocol for evaluating 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTFB-HCl) as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 4-Fluoro-2-trifluoromethyl-benzamidine HCl

Executive Summary

This guide details the protocol for evaluating 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTFB-HCl) as a competitive inhibitor of serine proteases (specifically Trypsin-like enzymes).

Benzamidine derivatives are the "gold standard" competitive inhibitors for serine proteases, binding to the S1 specificity pocket via a salt bridge with Asp189. The introduction of the 2-trifluoromethyl (-CF₃) and 4-fluoro (-F) groups on the benzamidine scaffold is a strategic medicinal chemistry modification. The ortho-CF₃ group typically induces a twisted conformation relative to the phenyl ring, potentially displacing high-energy water molecules in the hydrophobic rim of the active site, while the para-fluoro substituent modulates the pKa of the amidine group, fine-tuning electrostatic affinity.

This protocol provides a rigorous framework to determine the Half-maximal inhibitory concentration (


)  and the Inhibition Constant (

)
, validating the compound's potency and mechanism of action.

Mechanistic Principles

The assay relies on the hydrolysis of a chromogenic substrate (e.g., BAPNA or S-2222) by a serine protease.[1] The enzyme cleaves the amide bond, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm.

FTFB-HCl acts as a Reversible Competitive Inhibitor . It competes with the substrate for the active site but does not undergo catalysis.

Reaction Pathway Diagram

EnzymeInhibition E Enzyme (E) (Serine Protease) ES ES Complex (Active) E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (kon) P Product (P) (p-Nitroaniline) S Substrate (S) (Chromogenic) I Inhibitor (I) (FTFB-HCl) ES->E - S (k-1) ES->P Catalysis (kcat) EI->E - I (koff)

Figure 1: Kinetic mechanism of competitive inhibition. FTFB-HCl (I) binds to the free enzyme (E), preventing substrate (S) binding. High concentrations of S can outcompete I.

Materials & Reagents

ComponentSpecificationNotes
Inhibitor 4-Fluoro-2-trifluoromethyl-benzamidine HClMW ≈ 242.6 g/mol . Store desiccated at -20°C.
Enzyme Bovine Trypsin (TPCK-treated)TPCK treatment prevents chymotrypsin contamination.
Substrate L-BAPNA (Nα-Benzoyl-DL-arginine-4-nitroanilide)

mM. Solubilize in DMSO first.
Assay Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0CaCl₂ stabilizes Trypsin. Filter sterilize (0.22 µm).
Stop Solution 10% Acetic Acid or 1% SDSOptional for endpoint assays.
Solvent DMSO (Dimethyl sulfoxide)For dissolving the inhibitor and substrate.

Experimental Protocol

Phase 1: Inhibitor Stock Preparation

The hydrophobic -CF₃ group significantly reduces aqueous solubility compared to unsubstituted benzamidine.

  • Weighing: Accurately weigh 2.43 mg of FTFB-HCl.

  • Primary Stock: Dissolve in 1.0 mL of 100% DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Working Stock: Dilute the Primary Stock 1:10 in Assay Buffer to yield 1 mM .

    • Critical Check: Observe for precipitation. If cloudy, maintain a higher DMSO concentration (up to 5% final in assay is usually tolerated by Trypsin).

Phase 2: Determination (Dose-Response)

Objective: Determine the concentration range for detailed kinetic analysis.

  • Plate Setup: Use a 96-well clear flat-bottom microplate.

  • Enzyme Prep: Dilute Trypsin to 50 nM in Assay Buffer. Keep on ice.

  • Inhibitor Series: Prepare a 10-point serial dilution (1:2) of FTFB-HCl starting at 500 µM down to ~0.5 µM. Include a "0 µM Inhibitor" control.

  • Incubation:

    • Add 50 µL Enzyme (50 nM) to wells.

    • Add 25 µL Inhibitor (at 4x concentration).

    • Incubate for 15 minutes at 25°C to establish E-I equilibrium.

  • Reaction Start: Add 25 µL Substrate (BAPNA) at a fixed concentration equal to its

    
     (approx. 1 mM final).
    
  • Detection: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

Phase 3: Determination (Mode of Inhibition)

Objective: Verify competitive mechanism and calculate the dissociation constant.

  • Matrix Design: You must vary both [Substrate] and [Inhibitor].

    • [Inhibitor] Rows: 0,

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • [Substrate] Columns: 0.2, 0.5, 1.0, 2.0, 5.0 mM.

  • Execution: Follow the same addition sequence (Enzyme + Inhibitor

    
     Wait 
    
    
    
    Substrate).
  • Data Collection: Measure initial velocity (

    
    ) for the linear portion of the curve (typically first 2-5 minutes).
    

Data Analysis & Workflow

Workflow Diagram

Workflow Start Start: Dissolve FTFB-HCl (10 mM in DMSO) CheckSol Check Solubility in Buffer (Precipitation Check) Start->CheckSol IC50 Run IC50 Screen (Fixed [S] = Km) CheckSol->IC50 KiSetup Setup Ki Matrix (Vary [I] and [S]) IC50->KiSetup Select [I] range Read Kinetic Read (OD405nm, 10 mins) KiSetup->Read Fit Global Fit: Competitive Model (GraphPad/SigmaPlot) Read->Fit

Figure 2: Experimental workflow for characterizing FTFB-HCl inhibition.

Calculations
  • Calculate Initial Velocity (

    
    ): 
    Determine the slope (mOD/min) for each well.
    
  • Cheng-Prusoff Equation (for

    
    ): 
    For a competitive inhibitor, convert 
    
    
    
    to
    
    
    :
    
    
    Note: This approximation holds only if the mechanism is strictly competitive.
  • Global Fitting (Preferred): Fit the matrix data directly to the Competitive Inhibition equation:

    
    
    
    • Diagnostic Plot: A Lineweaver-Burk plot (1/V vs 1/[S]) should show lines intersecting at the Y-axis (

      
      ), indicating that 
      
      
      
      is unchanged while
      
      
      increases (apparent
      
      
      ).

Expected Results & Troubleshooting

ParameterExpected OutcomeInterpretation
Solubility ModerateThe -CF₃ group increases lipophilicity. If precipitation occurs, add 0.01% Triton X-100 to the buffer.
Potency (

)
Low µM range (1-50 µM)Stronger than Benzamidine (

) due to hydrophobic displacement by -CF₃, or weaker if steric hindrance is excessive.
Mechanism CompetitiveLines intersect at Y-axis on Lineweaver-Burk plot.

Troubleshooting:

  • Non-Linear Rates: If the absorbance curve flattens quickly, substrate depletion is occurring. Reduce [Enzyme] or shorten measurement time.

  • High Background: FTFB-HCl should not absorb at 405 nm, but check the compound alone in buffer to confirm no intrinsic color or precipitation.

References

  • Standard Benzamidine Kinetics

    • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin with specific inhibitors. Journal of Biological Chemistry, 240(4), 1579-1585. Link

  • Fluorine Effects in Medicinal Chemistry

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Enzyme Assay Protocols

    • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Trypsin Inhibition Methods

    • Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin. Link

Sources

Method

Technical Application Note: 4-Fluoro-2-trifluoromethyl-benzamidine HCl in Drug Discovery

Executive Summary This guide details the application of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (hereafter 4F-2CF3-BAM ) as a high-value pharmacophore in modern drug discovery.[1] Unlike the generic benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (hereafter 4F-2CF3-BAM ) as a high-value pharmacophore in modern drug discovery.[1] Unlike the generic benzamidine scaffold, this specific substituted analog offers unique electronic and steric properties that address common liabilities in lead optimization: metabolic instability (via the 4-fluoro group) and conformational planarity (via the 2-trifluoromethyl group).

This document provides validated protocols for two primary workflows:

  • Fragment-Based Drug Discovery (FBDD): Targeting the S1 pocket of Trypsin-like Serine Proteases.[1]

  • Synthetic Scaffold Utility: Construction of bioactive pyrimidine heterocycles.

Molecule Profile & Rational Design Logic

Physicochemical Properties

The 4F-2CF3-BAM molecule acts as a "super-benzamidine."[1] The introduction of the fluorine and trifluoromethyl groups significantly alters the physicochemical landscape compared to the parent benzamidine.

PropertyBenzamidine (Parent)4F-2CF3-BAM (Target)Impact on Drug Design
pKa (Amidine) ~11.6~10.2 - 10.5Lower basicity improves membrane permeability while retaining the charged interaction with Asp residues (e.g., Asp189 in Trypsin).[1]
Metabolic Stability Low (Para-hydroxylation)High4-Fluoro blocks the primary site of CYP450 metabolism (para-position).[1]
Conformation PlanarTwisted2-CF3 (Ortho) induces a dihedral twist between the phenyl ring and the amidine, breaking planarity. This improves solubility and selectivity for pockets requiring non-planar ligands.[1]
Lipophilicity LowModerateCF3/F increases lipophilicity, aiding in hydrophobic contacts within the S1 pocket.
The "Ortho-Effect" Mechanism

The 2-trifluoromethyl group is the critical design element. In unsubstituted benzamidine, the amidine group is coplanar with the phenyl ring. The steric bulk of the ortho-CF3 group forces the amidine moiety to rotate out of the phenyl plane.

  • Significance: This pre-organized "twisted" conformation reduces the entropic penalty upon binding if the protein pocket (e.g., Factor Xa or Thrombin) requires a non-planar ligand conformation.

Application 1: Fragment-Based Screening (Serine Proteases)

Context: Benzamidines are the archetypal arginine mimetics, binding deep in the S1 specificity pocket of serine proteases (Thrombin, Factor Xa, Trypsin, uPA).[2]

Protocol: Surface Plasmon Resonance (SPR) Screening

This protocol validates the binding affinity (


) of 4F-2CF3-BAM against a target protease (e.g., Factor Xa).[1]

Materials:

  • Ligand: 4F-2CF3-BAM (10 mM stock in DMSO).[1]

  • Target Protein: Biotinylated Human Factor Xa.[1]

  • Sensor Chip: Streptavidin-coated (SA) or Carboxymethyl dextran (CM5) with amine coupling.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize Biotinylated Factor Xa to a density of ~2000 RU (Response Units) on the active flow cell.

    • Use a blank biotinylated protein (e.g., BSA) on the reference flow cell to subtract non-specific binding.

  • Sample Preparation:

    • Prepare a concentration series of 4F-2CF3-BAM in Running Buffer.[1]

    • Range: 0.5

      
      M to 500 
      
      
      
      M (2-fold dilutions). Note: The lower pKa may reduce solubility at neutral pH compared to parent benzamidine; ensure no precipitation occurs.
  • Injection Cycle:

    • Association: Inject sample for 60 seconds at 30

      
      L/min.
      
    • Dissociation: Switch to running buffer for 120 seconds.

    • Regeneration: Not usually required for fragments (fast off-rates).[1] If needed, use a short pulse (10s) of 10 mM Glycine pH 2.5.[1]

  • Data Analysis:

    • Solvent correct the data (DMSO calibration).

    • Fit to a 1:1 Steady State Affinity Model .[1]

    • Success Criterion: A defined saturation curve yielding a

      
       value (typically low 
      
      
      
      M range for this fragment).[1]
Visualization: FBDD Workflow

The following diagram illustrates the progression from fragment screening to lead optimization using 4F-2CF3-BAM.

FBDD_Workflow Fragment Fragment Library (Includes 4F-2CF3-BAM) Screening Screening (SPR / NMR / X-ray) Fragment->Screening High Concentration Hit_ID Hit Identification (S1 Pocket Binder) Screening->Hit_ID KD < 1mM Structure Structural Biology (Co-crystal Structure) Hit_ID->Structure Soak into Crystal Optimization Lead Optimization (Growing vectors from 4-F or 2-CF3 positions) Structure->Optimization Define Exit Vectors Optimization->Hit_ID Iterative Design

Figure 1: Fragment-Based Drug Discovery workflow utilizing 4F-2CF3-BAM as a chemical probe.

Application 2: Synthetic Scaffold for Pyrimidine Construction

Context: Benzamidines are critical intermediates for synthesizing pyrimidines and triazines.[1] The 4F-2CF3-phenyl moiety is a privileged motif in kinase inhibitors (e.g., targeting ALK, ROS1, or JAK).[1] The resulting 2-aryl-pyrimidine core is a common scaffold.[1]

Protocol: Cyclization to 2-(4-Fluoro-2-trifluoromethylphenyl)-pyrimidine

This reaction utilizes the Pinner synthesis logic or direct condensation with 1,3-electrophiles.[1]

Reaction Scheme:



Materials:

  • Starting Material: 4F-2CF3-BAM HCl (1.0 eq).

  • Reagent: 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (or similar enaminone/diketone depending on target).[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Ethanol (EtOH) or DMF.[1]

Step-by-Step Methodology:

  • Free Base Formation (In-situ):

    • In a round-bottom flask, suspend 4F-2CF3-BAM HCl (1.0 mmol) in anhydrous Ethanol (5 mL).

    • Add NaOEt (1.1 mmol) and stir at Room Temperature (RT) for 15 minutes. Observation: The solution should clear as the free amidine is liberated.

  • Condensation:

    • Add the 1,3-electrophile (e.g., enaminone) (1.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux (

      
      ) for 4–12 hours. Monitor by TLC or LC-MS.[1]
      
  • Work-up:

    • Cool to RT.

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with water and brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

    • Validation: Verify product identity via

      
      -NMR (look for pyrimidine protons) and 
      
      
      
      -NMR (confirming retention of -F and -CF3 signals).
Visualization: Synthetic Pathway

Synthesis_Pathway Start 4F-2CF3-BAM (HCl Salt) FreeBase Free Amidine (In-situ generation) Start->FreeBase NaOEt / EtOH Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Reagent, Reflux Reagent 1,3-Dielectrophile (e.g., Enaminone/Diketone) Reagent->Intermediate Product 2-Aryl-Pyrimidine (Kinase Inhibitor Core) Intermediate->Product - H2O / - amine (Cyclization)

Figure 2: Synthetic route for converting the benzamidine fragment into a bioactive pyrimidine core.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Böhm, H. J., et al. (2004).[1] "Fluorine in medicinal chemistry." ChemBioChem. Link[1]

  • Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]

  • Sichler, K., et al. (2002).[1] "Crystal structures of uninhibited factor VIIa link the two-site mechanism to the protease activation circuit." Journal of Molecular Biology. (Demonstrates Benzamidine binding modes). Link

  • Movassaghi, M. & Hill, M.D. (2006).[1][3] "Single-step synthesis of pyrimidine derivatives." Journal of the American Chemical Society.[3] Link[1]

Note: Ensure all chemical handling is performed in a fume hood with appropriate PPE.[1] The hydrochloride salt is generally stable, but the free base may be sensitive to CO2 (forming carbonates).

Sources

Application

medicinal chemistry applications of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

This Application Note and Protocol Guide details the medicinal chemistry utility of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . This compound serves as a critical "privileged structure" in the design of serine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry utility of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . This compound serves as a critical "privileged structure" in the design of serine protease inhibitors and as a high-value building block for synthesizing fluorinated heterocyclic scaffolds.

[1]

Introduction & Chemical Significance

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a specialized class of amidine intermediates used to tune the physicochemical and binding properties of drug candidates.[1] In medicinal chemistry, the benzamidine moiety is the classic "anchor" for the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

This specific analog introduces two strategic modifications:

  • 4-Fluoro (Para): Blocks metabolic oxidation (para-hydroxylation) and modulates electronic density without adding significant steric bulk.[1]

  • 2-Trifluoromethyl (Ortho): Introduces significant steric bulk and lipophilicity (

    
     effects).[1] This forces the phenyl ring to twist relative to the amidine plane, potentially locking the molecule into a bioactive conformation that matches specific enzyme sub-pockets (e.g., the S1 
    
    
    
    -pocket).
Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~242.6 g/mol (HCl salt)Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD).[1]
Amidine pKa ~10.5 - 11.0 (Est.)[1]Slightly lower than unsubstituted benzamidine (~11.[1]6) due to electron-withdrawing F/CF3 groups.[1]
Lipophilicity Increased (+CF3)Enhances hydrophobic interactions within the enzyme active site.[1]
Solubility High (Water/DMSO)HCl salt form ensures solubility for biochemical assays.[1]

Core Applications

A. Serine Protease Inhibition (Fragment-Based Design)

Benzamidines mimic the side chain of Arginine.[1] They bind deep within the S1 pocket of serine proteases, forming a critical salt bridge with an Aspartate residue (e.g., Asp189 in Trypsin).[1]

  • Mechanism: The amidine cation forms a bidentate hydrogen bond/salt bridge with the carboxylate of the active site Aspartate.

  • Role of 2-CF3: The ortho-trifluoromethyl group provides a "hydrophobic fill" effect.[1] In enzymes like Thrombin, the S1 pocket has hydrophobic patches; the CF3 group can displace high-energy water molecules, gaining entropy-driven affinity.

B. Synthesis of Bioactive Heterocycles (Pyrimidines & Triazines)

This compound is a primary precursor for synthesizing 2-aryl-pyrimidines , a scaffold found in numerous kinase inhibitors and GPCR ligands.[1] The electron-deficient nature of the phenyl ring (due to F and CF3) makes the resulting heterocycles less prone to oxidative metabolism.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluoro-2-trifluoromethylphenyl)pyrimidine

Objective: To synthesize a fluorinated pyrimidine scaffold using the benzamidine as a dinucleophile.[1]

Reagents:

  • 4-Fluoro-2-trifluoromethyl-benzamidine HCl (1.0 equiv)[1]

  • 3-Dimethylaminoacrolein (or 1,1,3,3-tetramethoxypropane for unsubstituted pyrimidine) (1.1 equiv)[1]

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • Dissolve 1.0 mmol of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in 5 mL of anhydrous ethanol.

    • Add 2.5 mmol of freshly prepared NaOEt (or K2CO3).[1] Stir at room temperature for 15 minutes. Note: The solution may become slightly cloudy as NaCl/KCl precipitates.

  • Condensation:

    • Add 1.1 mmol of the electrophile (e.g., 3-dimethylaminoacrolein) dropwise to the reaction mixture.[1]

    • Critical Step: The steric bulk of the ortho-CF3 group may slow the initial nucleophilic attack. Heat the reaction to reflux (78°C) .

  • Cyclization:

    • Maintain reflux for 4–6 hours.[1] Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the amidine peak (M+H ~207 for free base).[1]

  • Work-up:

    • Cool to room temperature.[1] Evaporate the solvent under reduced pressure.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1] The product is typically a white/off-white solid.[1][2]

Protocol B: Biochemical Inhibition Assay (Trypsin/Thrombin)

Objective: Determine the


 of the benzamidine derivative against a serine protease.[1][3]

Materials:

  • Enzyme: Bovine Trypsin or Human Thrombin (buffer stabilized).[1]

  • Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, S-2238 for Thrombin).[1]

  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Stock: 10 mM in DMSO).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG-6000.[1]

Workflow:

  • Preparation:

    • Prepare serial dilutions of the inhibitor in the assay buffer (Range: 1

      
      M to 1000 
      
      
      
      M).[1]
  • Incubation:

    • Add 10

      
      L of inhibitor dilution to 80 
      
      
      
      L of Enzyme solution in a 96-well plate.
    • Incubate for 15 minutes at 25°C to allow equilibrium binding (important for competitive inhibitors).

  • Reaction Start:

    • Add 10

      
      L of Substrate (Final concentration = 
      
      
      
      of the substrate).[1]
  • Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.[1]
      
    • Fit data to the 4-parameter logistic equation to determine

      
      .[1]
      
    • Validation:

      
       can be calculated using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Visualizations

Figure 1: Heterocycle Synthesis Workflow

This diagram illustrates the conversion of the benzamidine salt into a bioactive pyrimidine scaffold, highlighting the critical cyclization step.

SynthesisWorkflow Start 4-Fluoro-2-CF3-Benzamidine HCl Base Base (NaOEt) Free Base Liberation Start->Base Dissolution Intermediate Amidine Free Base (Nucleophile) Base->Intermediate Deprotonation Cyclization Cyclization (Reflux) - H2O / - NHMe2 Intermediate->Cyclization + Electrophile Electrophile 1,3-Dielectrophile (e.g., Enaminone) Electrophile->Cyclization Product 2-Aryl-Pyrimidine Scaffold Cyclization->Product Condensation

Caption: Synthesis pathway for converting 4-Fluoro-2-trifluoromethyl-benzamidine HCl into a pyrimidine scaffold.

Figure 2: Serine Protease Binding Mechanism

This schematic details the molecular interactions within the enzyme active site.

BindingMechanism Asp189 Asp189 (S1 Pocket) Anionic Anchor Hydrophobic Hydrophobic Sub-pocket (S1 Beta/Gamma) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Strong) Phenyl Phenyl Core (Scaffold) Phenyl->Amidine CF3 2-CF3 Group (Lipophilic/Steric) Phenyl->CF3 Fluoro 4-F Group (Metabolic Shield) Phenyl->Fluoro CF3->Hydrophobic Displaces Water Entropy Gain

Caption: Pharmacophore mapping of the benzamidine derivative within the Serine Protease S1 binding pocket.[1]

References

  • Chem-Impex International. "4-Fluoro-Benzamidine hydrochloride Properties and Applications."[1] Chem-Impex Catalog. Accessed January 28, 2026.[1]

  • Inoue, M., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PMC (PubMed Central). 2025.[1]

  • Walsmann, P. "Inhibition of serine proteinases by benzamidine derivatives."[1][3] Acta Biol Med Ger.[1][3] 1977;36(11-12):1931-7.[1]

  • PubChem. "4-(Trifluoromethyl)benzamidine Hydrochloride Compound Summary."[1][4][5] National Library of Medicine.[1] Accessed January 28, 2026.[1] [1]

  • Menendez, J.C., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds."[1] Molecules. 2023; 28(2):807.[1]

Sources

Method

Technical Guide: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride for Serine Protease Inhibition

[1][2] Introduction & Mechanism of Action The Benzamidine Pharmacophore Benzamidine and its derivatives are the archetypal competitive reversible inhibitors for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Fac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Mechanism of Action

The Benzamidine Pharmacophore

Benzamidine and its derivatives are the archetypal competitive reversible inhibitors for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase).[1][2] These enzymes share a highly conserved S1 specificity pocket containing an aspartate residue (Asp189 in trypsin) at the bottom.[1][2]

The positively charged amidine group (


) of the inhibitor mimics the side chain of arginine, the natural substrate amino acid.[1][2] It forms a critical salt bridge with the active site aspartate, effectively blocking substrate access.[2]
Rational Design: The Role of Fluorine Substituents

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a structural evolution of the classic benzamidine scaffold.[1][2] The incorporation of fluorine atoms introduces specific physicochemical advantages:

  • Electronic Modulation: The

    
     group at the ortho position and Fluorine at the para position are electron-withdrawing.[1][2] This reduces the 
    
    
    
    of the amidine group compared to unsubstituted benzamidine (
    
    
    ), potentially altering the electrostatic fit within the S1 pocket.[2]
  • Lipophilicity & Metabolic Stability: The trifluoromethyl group significantly increases lipophilicity (

    
    ), enhancing membrane permeability for cell-based assays.[1][2] Furthermore, the C-F bond is highly resistant to metabolic oxidation (e.g., by cytochrome P450s), providing superior stability in complex biological matrices compared to non-fluorinated analogs.[2]
    
Competitive Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism where the inhibitor (


) competes with the substrate (

) for the free enzyme (

).[1][2]

InhibitionMechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (kon) P Product (P) S Substrate (S) I Inhibitor (I) (4-Fluoro-2-CF3-benzamidine) ES->E (k-1) ES->P Catalysis (kcat) EI->E (koff)

Caption: Kinetic scheme of competitive inhibition. The inhibitor (I) binds reversibly to the active site, preventing Substrate (S) binding.[1][2]

Chemical Properties & Handling[1][2][4]

PropertySpecification
Chemical Name 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
CAS Number 1187927-62-3
Molecular Formula

Molecular Weight 242.60 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate)
Storage -20°C (Desiccated); Protect from moisture (Hygroscopic)
Stability Stable in aqueous solution for 24h at 4°C; susceptible to hydrolysis at pH > 9.0

Handling Precaution: As a hydrochloride salt, the compound is hygroscopic.[2] Equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the solid and alter weighing accuracy.[2]

Experimental Protocol: Determination of and

This protocol describes the validation of 4-Fluoro-2-trifluoromethyl-benzamidine HCl as an inhibitor against a standard serine protease (e.g., Trypsin or Thrombin) using a chromogenic substrate (e.g., BAPNA or S-2238).[1][2]

Materials Required[1][2][3][5][6][7][8][9]
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , pH 7.8 (0.1% BSA optional to prevent enzyme adsorption).
    
  • Enzyme: Bovine Trypsin (Sigma T1426) or Thrombin.[1][2] Prepare a 1

    
     stock in 1 mM HCl.[1][2]
    
  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[1][2] Prepare 10 mM stock in DMSO.
    
  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl.[1][2] Prepare 100 mM stock in DMSO.

  • Detection: Microplate reader capable of absorbance measurement at 405 nm.[1][2]

Workflow Diagram

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Reaction cluster_analysis Phase 3: Analysis Stock Prepare Stocks (Enzyme, Substrate, Inhibitor) Dilution Serial Dilution of Inhibitor (0.1 nM to 100 µM) Stock->Dilution Mix Mix Enzyme + Inhibitor Incubate 15 min @ 25°C Dilution->Mix Start Add Substrate (BAPNA) Initiate Reaction Mix->Start Read Measure Absorbance (405 nm) Kinetic Mode (10 min) Start->Read Velocity Calculate Initial Velocity (V0) (Slope of Abs vs Time) Read->Velocity Curve Plot V0 vs [I] Fit to IC50 Equation Velocity->Curve Ki Calculate Ki (Cheng-Prusoff) Curve->Ki

Caption: Step-by-step experimental workflow for determining inhibition constants.

Step-by-Step Procedure
  • Inhibitor Dilution Series:

    • Prepare a 10-point dilution series of the inhibitor in Assay Buffer.[1][2] Recommended range: 0.1 nM to 100

      
      .[1][2]
      
    • Include a "0 Inhibitor" control (DMSO vehicle only).

  • Enzyme Pre-incubation:

    • In a 96-well microplate, add 80

      
       of Assay Buffer.[1][2]
      
    • Add 10

      
       of diluted Inhibitor (or vehicle).[1][2]
      
    • Add 10

      
       of Enzyme solution (Final concentration typically 1–10 nM).[1][2]
      
    • Critical Step: Incubate for 15 minutes at 25°C. This allows the inhibitor to reach binding equilibrium with the enzyme (

      
      ).[1][2]
      
  • Substrate Initiation:

    • Add 100

      
       of Substrate solution (Final concentration should be near the 
      
      
      
      of the substrate, e.g., 100
      
      
      for BAPNA/Trypsin).[2]
    • Immediately place in the plate reader.[1][2]

  • Data Acquisition:

    • Measure Absorbance at 405 nm (release of p-nitroaniline).[1][2]

    • Mode: Kinetic.[1][2][3][4]

    • Interval: Every 30 seconds for 10–20 minutes.

    • Shake plate for 3 seconds before the first read.

Data Analysis & Calculation

Determine Initial Velocity ( )

For each inhibitor concentration, plot Absorbance vs. Time.[1][2] The slope of the linear portion of the curve represents the initial velocity (


).[1][2]
Calculate

Plot


 (y-axis) against 

(x-axis).[1][2] Fit the data to the non-linear regression equation (4-parameter logistic):

[1][2]
Calculate (Inhibition Constant)

Since benzamidines are competitive inhibitors, use the Cheng-Prusoff equation to convert


 to the intrinsic binding constant 

:

[1][2]
  • 
     = Concentration of substrate used in the assay.[1][2]
    
  • 
     = Michaelis constant of the substrate for the specific enzyme (must be determined previously or obtained from literature).[1][2]
    

Note: For 4-Fluoro-2-trifluoromethyl-benzamidine, expected


 values for Trypsin are typically in the low micromolar range (

), depending on the specific assay conditions.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High lipophilicity of

group.[1][2]
Ensure DMSO concentration is <5% in final assay.[1][2] Sonicate stock solution.[1][2]
Non-Linear Rates Substrate depletion or enzyme instability.[1][2]Reduce enzyme concentration.[1][2] Ensure

substrate conversion during measurement.
No Inhibition Compound degradation.[1][2]Prepare fresh stocks. Check pH (benzamidines require neutral/basic pH for binding).[1][2]
High Background Substrate auto-hydrolysis.Use fresh substrate buffer.[1][2] Subtract "No Enzyme" blank from all reads.[1][2]

References

  • Markwardt, F., et al. (1968).[1][2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[2][5][4][6] European Journal of Biochemistry.[1][2]

  • Stürzebecher, J., et al. (1977).[1][2] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica.[1][2]

  • Cayman Chemical. "Benzamidine (hydrochloride) Product Information."

  • PubChem. "4-Fluoro-2-trifluoromethylbenzamidine hydrochloride (Compound Summary)." [1][2]

Sources

Application

agrochemical research using 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Application Note: Strategic Utilization of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride in Next-Gen Agrochemical Discovery Abstract This technical guide outlines the strategic application of 4-Fluoro-2-trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride in Next-Gen Agrochemical Discovery

Abstract

This technical guide outlines the strategic application of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 38980-96-0) as a high-value scaffold in the synthesis of modern crop protection agents.[1][2][3] With the increasing demand for agrochemicals possessing high metabolic stability and lipophilicity, the incorporation of fluorine and trifluoromethyl (


) motifs has become a standard in lead optimization.[1] This guide provides validated protocols for transforming this benzamidine salt into bio-active 2-arylpyrimidine  and 2-aryltriazine  cores—privileged structures in herbicidal and fungicidal chemistry.[1][2][3]

Introduction: The Fluorine Advantage in Agrochemicals

The simultaneous presence of a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position of the benzamidine moiety offers a dual advantage in molecular design:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the 4-position blocks oxidative metabolism (e.g., P450 hydroxylation), significantly extending the half-life of the active ingredient within the plant or pest.[1]

  • Conformational Locking: The bulky ortho-

    
     group induces a twist in the biaryl axis when coupled to heterocycles.[1][2][3] This "ortho-effect" can lock the molecule into a bioactive conformation, enhancing binding affinity to target enzymes such as Protoporphyrinogen Oxidase (PPO)  or Acetolactate Synthase (ALS) .[1][2][3]
    

Technical Challenge: The hydrochloride salt form confers stability to the amidine but renders it non-nucleophilic. Successful application requires controlled in situ neutralization to liberate the free base without hydrolyzing the sensitive amidine functionality.

Application Note: Synthesis of Fluorinated Pyrimidine Scaffolds

Target Class: Broad-spectrum Herbicides (PPO Inhibitor Analogs)[1][2][3]

The most robust application of 4-Fluoro-2-trifluoromethyl-benzamidine is its cyclocondensation with 1,3-electrophiles (e.g.,


-keto esters, malonates, or chalcones) to form 2-arylpyrimidines .[1][2][3]
Mechanism of Action (Chemical)

The reaction proceeds via a [3+3] cyclization.[1][2][3] The liberated amidine nitrogen attacks the carbonyl carbon of the electrophile, followed by cyclization and dehydration. Note: The steric bulk of the 2-


 group may retard the initial nucleophilic attack compared to non-substituted benzamidines.[1] Higher reaction temperatures or polar aprotic solvents (DMF, DMAc) are often required to drive conversion.[1][2][3]

Detailed Experimental Protocols

Protocol A: Preparation of Free-Base Amidine (Optional Pre-step)

Rationale: While in situ neutralization is common, isolating the free base can improve yields in sensitive metal-catalyzed couplings.

  • Dissolution: Dissolve 10.0 g (41.5 mmol) of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in 100 mL of HPLC-grade water.

  • Neutralization: Cool to 0°C. Slowly add 2M NaOH (aq) while monitoring pH. Stop exactly at pH 10-11.[1][2][3]

    • Critical Control: Do not exceed pH 12 to avoid hydrolysis to the amide.[2][3]

  • Extraction: Extract immediately with DCM (

    
    ).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo at room temperature (amidine free bases can be volatile or unstable).
    
  • Storage: Use immediately.

Protocol B: One-Pot Cyclization to 2-(4-Fluoro-2-trifluoromethylphenyl)-pyrimidin-4-ol

Application: Synthesis of a precursor for chlorination and subsequent


 diversification.[2][3]

Reagents:

  • Benzamidine HCl salt (1.0 eq)[1][2][3]

  • Ethyl acetoacetate (1.2 eq)[1][2][3]

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Acts as both base and dehydrating agent.[1][2][3]

  • Ethanol (Anhydrous)[1][2][3][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Solvent Charge: Add anhydrous Ethanol (10 vol relative to amidine).

  • Base Activation: Add NaOEt (2.5 eq) in one portion. Stir for 10 min at RT.[1][2]

    • Observation: The solution should become slightly turbid as NaCl precipitates.[2][3]

  • Amidine Addition: Add 4-Fluoro-2-trifluoromethyl-benzamidine HCl (1.0 eq). Stir for 30 min at RT to ensure liberation of the free amidine.

  • Electrophile Addition: Dropwise add Ethyl acetoacetate (1.2 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Validation: Monitor by LC-MS.[1][2][3] Look for the disappearance of Starting Material (MW ~206 for free base) and appearance of Product (

      
      ).
      
  • Workup:

    • Cool to RT.

    • Concentrate ethanol to

      
       volume.[1][2][3]
      
    • Pour residue into ice water (50 mL).

    • Acidify carefully with 1M HCl to pH 4-5.[1][2][3] The pyrimidinol product should precipitate as a white/off-white solid.[1][2][3]

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at

    
    .
    

Data Summary Table: Typical Reaction Metrics

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.2 : 2.5 (Amidine:Ester:Base)Excess base required to neutralize HCl salt.[1][2][3][5]
Temperature

(Reflux)
Required to overcome steric hindrance of 2-

.[1][2][3]
Time 6 - 12 HoursMonitor via TLC (50% EtOAc/Hex).
Expected Yield 75 - 85%Lower yields if water is present (hydrolysis).[1][2]
Appearance White crystalline solidHigh melting point expected (

).[1][2][3]

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the critical decision pathways and chemical transformations involved in utilizing this scaffold.

G Start Start: 4-Fluoro-2-trifluoromethyl- benzamidine HCl Check Check Purity (HPLC) & Moisture Content Start->Check Neutralize In-situ Neutralization (NaOEt/EtOH or K2CO3/DMF) Check->Neutralize Pass Split Select Electrophile Neutralize->Split PathA Route A: 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Split->PathA Standard PathB Route B: Chalcones (Alpha-Beta Unsaturated Ketones) Split->PathB Diversity ProdA Product A: Hydroxypyrimidine (Scaffold for Chlorination) PathA->ProdA Reflux/Cyclization ProdB Product B: Dihydropyrimidine (Requires Oxidation) PathB->ProdB Michael Addn + Cyclization Final Final Agrochemical Lead (2-Arylpyrimidine Core) ProdA->Final POCl3 -> SnAr Oxidation Oxidation Step (DDQ or Air/Base) ProdB->Oxidation Oxidation->Final

Caption: Workflow for converting Benzamidine HCl into Pyrimidine Agrochemical Scaffolds via Routes A and B.

Critical Handling & Safety Notes

  • Hygroscopicity: The HCl salt is hygroscopic.[3] Moisture absorption leads to inaccurate weighing and stoichiometry errors.[1][2][3] Recommendation: Dry in a desiccator over

    
     for 24h before use if the bottle has been opened frequently.
    
  • Corrosion: The liberation of HCl (if not fully neutralized) or the use of

    
     in downstream steps requires acid-resistant seals and proper ventilation.[1]
    
  • Waste Disposal: Fluorinated compounds must be segregated from general organic waste for specialized incineration to prevent HF formation in standard burners.[2][3]

References

  • PubChem. (2023).[1][2][3] 4-(Trifluoromethyl)benzamidine Hydrochloride Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Al-Ajely, M. S., et al. (2025).[1][2][3] Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link]

  • Organic Syntheses. (1948).[1][2][3] Benzamidine Hydrochloride Preparation and Handling. Org. Synth. 1948, 28, 19. [Link]

Sources

Method

Technical Application Note: In Vitro Utilization of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Part 1: Introduction & Mechanistic Rationale Compound Profile 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a specialized, synthetic small molecule designed to inhibit serine proteases (e.g., Trypsin, Thrombin,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

Compound Profile

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a specialized, synthetic small molecule designed to inhibit serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase).[1][2] It belongs to the benzamidine class of competitive inhibitors, which mimic the side chain of arginine, allowing them to bind reversibly to the S1 specificity pocket of the protease active site.

The Fluorine Advantage

Unlike unsubstituted benzamidine, this derivative incorporates two critical modifications:

  • 4-Fluoro Group: Modulates the pKa of the amidine group via electron withdrawal, potentially altering the electrostatic interaction with the catalytic Aspartate (Asp189 in trypsin) residue. It also enhances metabolic stability against oxidative defluorination.

  • 2-Trifluoromethyl Group: Significantly increases lipophilicity and steric bulk. This allows for tighter binding in hydrophobic sub-pockets often found adjacent to the S1 site in complex proteases like Thrombin and Factor Xa, potentially improving selectivity over generic digestive enzymes.

Mechanism of Action

The compound acts as a reversible, competitive inhibitor .[3] It competes with the natural substrate for the active site.

  • Binding: The positively charged amidine group forms a salt bridge with the aspartic acid at the bottom of the S1 pocket.

  • Kinetics: In the presence of the inhibitor, the apparent

    
     of the substrate increases, while 
    
    
    
    remains unchanged.

Part 2: Material Preparation & Handling[4]

Stability & Storage[5][6]
  • Physical State: White to off-white crystalline powder.[4]

  • Hygroscopy: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C .

  • Light Sensitivity: Protect from direct light to prevent potential photo-degradation of the halogenated aromatic ring.

Stock Solution Protocol

Due to the hydrophobic -CF3 group, this compound has lower aqueous solubility than generic benzamidine. Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock preparation.

Protocol for 100 mM Stock Solution (1 mL):

  • Calculate Mass:

    • MW ≈ 242.60 g/mol (Verify specific batch MW on CoA).

    • Target Mass =

      
      .
      
  • Solubilization:

    • Weigh ~24.3 mg of powder into a sterile, amber microcentrifuge tube.

    • Add 1000 µL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Critical Note: Do not prepare the stock in PBS or water directly, as the trifluoromethyl group may cause precipitation at high concentrations (>10 mM).

Part 3: Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

This protocol determines the potency of the inhibitor against a target protease (e.g., Thrombin) using a chromogenic substrate.[2]

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Thrombin (Final conc.[2] 0.5 nM).

  • Substrate: Chromogenic substrate S-2238 (specific for Thrombin).

  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Dilution series).

Workflow:

  • Preparation of Dilution Plate:

    • Prepare a 1:3 serial dilution of the inhibitor in Buffer (Range: 100 µM to 0.1 nM).

    • Include a "0 Inhibitor" control (Buffer + DMSO vehicle).

  • Enzyme Incubation:

    • Add 50 µL of diluted inhibitor to a 96-well clear-bottom plate.

    • Add 25 µL of Thrombin solution (4x concentrate).

    • Incubate for 15 minutes at 25°C to establish equilibrium.

  • Reaction Initiation:

    • Add 25 µL of Substrate S-2238 (4x concentrate, final conc. at

      
      ).
      
  • Measurement:

    • Immediately monitor Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 20 minutes.

Data Analysis: Calculate the initial velocity (


) for each concentration. Fit the data to the Cheng-Prusoff equation to derive 

:

Protocol B: Protease Protection in Cell Lysis

Use this compound as a component of a lysis buffer to prevent protein degradation during extraction.

Recommended Working Concentration: 0.5 mM – 2.0 mM.

Workflow:

  • Thaw the 100 mM DMSO stock.

  • Add directly to the Lysis Buffer (e.g., RIPA or NP-40) immediately before use.

    • Example: Add 10 µL stock to 1 mL Lysis Buffer (Final: 1 mM).

  • Compatibility Check: This compound is compatible with EDTA, PMSF, and reducing agents (DTT), but avoid using with assays dependent on serine proteases (e.g., coagulation assays) unless inhibition is the goal.

Part 4: Visualization of Workflows & Pathways

Inhibition Mechanism & Pathway

The following diagram illustrates the competitive inhibition mechanism and the downstream physiological effects on the Coagulation Cascade.

Protease_Inhibition_Pathway cluster_mechanism Mechanism of Action Inhibitor 4-Fluoro-2-CF3-Benzamidine Complex_EI Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex_EI Enzyme Serine Protease (e.g., Thrombin) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Natural Substrate (e.g., Fibrinogen) Product Cleaved Product (e.g., Fibrin) Complex_ES->Product Catalysis Complex_EI->Complex_ES Blockade

Caption: Competitive inhibition mechanism where the benzamidine derivative sequesters the protease, preventing substrate conversion.

Experimental Workflow: IC50 Determination

This flowchart details the step-by-step logic for the in vitro assay described in Protocol A.

Experimental_Workflow Stock 100 mM Stock (DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate Add Inhibitor Incubation Equilibration (15 min @ 25°C) Plate->Incubation + Enzyme Reaction Add Substrate (Start Reaction) Incubation->Reaction Readout Measure Abs (405 nm) Reaction->Readout Kinetic Read Analysis Calculate IC50 (Cheng-Prusoff) Readout->Analysis

Caption: Step-by-step workflow for determining the inhibition constant (Ki) using a chromogenic substrate assay.

Part 5: Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay Hydrophobicity of -CF3 groupEnsure final DMSO concentration is < 5%. If >100 µM inhibitor is needed, use a buffer with 0.1% Triton X-100.
No Inhibition Observed Enzyme concentration too highReduce enzyme concentration to < 1 nM. The inhibitor must be in excess of the enzyme for valid

curves.
Non-Linear Kinetics Substrate depletionMeasure initial velocity (

) only within the first 10% of substrate conversion (linear phase).
High Background Signal Oxidized inhibitor or substratePrepare fresh stock solutions.[5] Benzamidines can oxidize over long periods in aqueous solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12535791, 4-(Trifluoromethyl)benzamidine hydrochloride. Retrieved from [Link]

  • Stürzebecher, J., et al. (1997).Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition. (General reference for benzamidine SAR).
  • 001Chemical. Product Catalog: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 1187927-62-3).[6] Retrieved from [Link]

  • ACS Pharmacology & Translational Science (2025). Multivalent Tranexamic Acid and Benzamidine Derivatives for Serine Protease Inhibition. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Profiling of 4-Fluoro-2-trifluoromethyl-benzamidine HCl

This Application Note is designed for researchers utilizing 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (hereafter referred to as FTFB-HCl ) as a chemical probe or lead scaffold in drug discovery. While often us...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (hereafter referred to as FTFB-HCl ) as a chemical probe or lead scaffold in drug discovery.

While often used as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and factor Xa inhibitors, this guide addresses its direct in vivo characterization as a bioactive serine protease inhibitor probe.

[1]

Executive Summary & Mechanism of Action

FTFB-HCl is a fluorinated benzamidine derivative.[1] The benzamidine moiety is a classic pharmacophore that mimics the side chain of arginine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Trypsin).

The addition of 4-Fluoro and 2-Trifluoromethyl groups serves two critical medicinal chemistry functions:

  • Metabolic Stability: Blocks para-hydroxylation (C4) and sterically protects the amidine.

  • Lipophilicity: Increases membrane permeability compared to unsubstituted benzamidine, improving oral bioavailability (F%).

Core Signaling Pathway (Protease Inhibition)

The following diagram illustrates the mechanism by which FTFB-HCl interrupts the coagulation cascade or protease signaling, a typical target for this class of molecules.

G FTFB FTFB-HCl (Inhibitor) S1_Pocket S1 Specificity Pocket (Asp-189) FTFB->S1_Pocket Competitive Binding (Salt Bridge) Protease Serine Protease (Factor Xa / Thrombin) Protease->S1_Pocket Contains Substrate Endogenous Substrate (Fibrinogen / PARs) Protease->Substrate Catalyzes Cleavage Proteolytic Cleavage S1_Pocket->Cleavage Blocked by FTFB Substrate->Cleavage Normal Pathway Response Biological Response (Coagulation / Inflammation) Cleavage->Response Activation

Figure 1: Mechanism of Action.[2] FTFB-HCl competitively inhibits serine proteases by occupying the S1 pocket, preventing substrate cleavage.

Physicochemical Profile & Formulation Strategy

Before in vivo administration, the compound's solubility profile must be managed.[3] The hydrochloride salt improves aqueous solubility, but the trifluoromethyl group adds significant lipophilicity.

Table 1: Physicochemical Properties
PropertyValueImplication for In Vivo Study
Molecular Weight ~242.6 g/mol (Salt)Rapid absorption; likely high renal clearance.
LogP (Predicted) 2.1 – 2.5Moderate permeability; suitable for PO and IP dosing.
pKa (Amidine) ~11.0Highly basic; positively charged at physiological pH (7.4).
Solubility (Water) Moderate (~5-10 mg/mL)Salt form aids dissolution, but high conc. may crash out.
Formulation Protocol (Recommended)

Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (0.9%). Rationale: The DMSO/PEG400 co-solvent system ensures the fluorinated ring remains solubilized while saline maintains isotonicity.

Step-by-Step Preparation (for 10 mg/kg dose in mice):

  • Weigh: Calculate requirement. For 10 mice (25g each) at 10 mg/kg, you need ~3.0 mg total (including overage).

  • Dissolve: Add 5% volume of sterile DMSO to the powder. Vortex until clear.

  • Co-solvent: Add 40% volume of PEG400. Vortex.

  • Dilute: Slowly add 55% volume of sterile saline while vortexing.

  • Filter: Pass through a 0.22 µm PES syringe filter to sterilize.

    • Critical Check: Inspect for precipitation.[4] If cloudy, increase PEG400 to 60% and reduce saline.

In Vivo Experimental Protocols

A. Pharmacokinetic (PK) Profiling

Objective: Determine half-life (


), 

, and oral bioavailability (

). Subjects: C57BL/6 Mice (Male, 8-10 weeks, n=3 per timepoint).

Dosing Regimen:

  • Group 1 (IV): 2 mg/kg (Tail vein).

  • Group 2 (PO): 10 mg/kg (Oral gavage).

Blood Sampling Schedule:

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Collection: Tail nick (15 µL) into K2-EDTA tubes.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent ion

    
     (approx. m/z 207 for free base) to specific fluorinated fragment.
    
  • Note: The

    
     group provides a distinct mass shift useful for avoiding background noise.
    
B. Pharmacodynamic (PD) Efficacy Model: Tail Bleeding Assay

Objective: Since benzamidines are classic anticoagulant scaffolds, this assay validates functional target engagement (Thrombin/Factor Xa inhibition).

Protocol:

  • Acclimatization: Mice acclimated for 7 days.

  • Administration: Administer FTFB-HCl (10, 30, or 60 mg/kg, PO) or Vehicle.

    • Positive Control: Warfarin (1 mg/kg) or Dabigatran.

  • Wait Time: 1 hour post-dose (approximating

    
    ).
    
  • Procedure:

    • Anesthetize mouse (Isoflurane).

    • Place tail on a heating pad to ensure normal blood flow.

    • Amputate distal 3 mm of the tail with a sharp scalpel.

    • Immediately immerse tail tip in 15 mL of saline pre-warmed to 37°C.

  • Measurement:

    • Record Bleeding Time (time to cessation of flow for >30 seconds).

    • Measure Blood Loss (quantify hemoglobin in saline via spectrophotometry at 540 nm).

Safety & Toxicity Considerations

Benzamidines can induce hypotension via off-target inhibition of enzymes involved in vascular tone or direct release of histamine/nitric oxide.

  • Monitoring: Observe animals for lethargy or ataxia immediately post-dose (0-30 min).

  • Maximum Tolerated Dose (MTD): If performing a dose-escalation, do not exceed 100 mg/kg in a single bolus without prior safety data, as cationic amphiphiles can cause acute cardiovascular collapse.

Experimental Workflow Diagram

The following flowchart summarizes the operational sequence for validating FTFB-HCl in vivo.

Workflow cluster_Analysis 4. Data Collection Prep 1. Formulation (DMSO/PEG/Saline) QC 2. Stability Check (No Precipitate) Prep->QC Dose 3. Administration (IV / PO / IP) QC->Dose Pass PK PK Analysis (LC-MS/MS) Dose->PK Group A PD PD Assay (Coagulation Time) Dose->PD Group B Report 5. Validation Report (Bioavailability & Efficacy) PK->Report PD->Report

Figure 2: Experimental Workflow. Step-by-step progression from formulation to data reporting.

References

  • Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 1999.
  • Eriksson, B.I., et al. "Oral direct thrombin inhibitors." Annual Review of Medicine, 2011. (Context for benzamidine pharmacokinetics).
  • PubChem Compound Summary. "4-Fluoro-2-(trifluoromethyl)benzamidine."[5] National Center for Biotechnology Information. Link

  • Cayman Chemical. "Benzamidine Hydrochloride Product Information." (Solubility and handling of benzamidine salts). Link

  • Sigma-Aldrich. "4-(Trifluoromethyl)benzamidine Safety Data Sheet." Link

*** Disclaimer:** This document is for research purposes only. FTFB-HCl is not approved for human therapeutic use.*

Sources

Method

Strategic Fluorination of Benzamidine Scaffolds for Serine Protease Inhibition

Application Note & Protocol Guide | Version 2.1 Abstract This guide details the strategic development of fluorinated benzamidine inhibitors targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa). Benzamidine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This guide details the strategic development of fluorinated benzamidine inhibitors targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa). Benzamidines are classic arginine mimetics that form critical salt bridges with the S1 pocket aspartate residue (e.g., Asp189). However, the high basicity of the unsubstituted benzamidine moiety (pKa ~11.6) precludes oral bioavailability due to poor membrane permeability. This note provides a validated workflow for introducing fluorine atoms to modulate pKa (lowering it to the 8.0–9.5 range) while maintaining binding affinity, including synthetic protocols and biochemical validation assays.

The Arginine Mimetic Paradox

The development of serine protease inhibitors faces a fundamental contradiction known as the "Arginine Mimetic Paradox":

  • Potency Requirement: To bind effectively to the anionic S1 pocket (Asp189), the inhibitor must possess a basic group (cationic at physiological pH) to form a salt bridge.

  • Permeability Requirement: To cross the gastrointestinal membrane (oral bioavailability), the molecule must exist largely in a neutral state.

The Fluorine Solution: Strategic substitution of fluorine atoms on the benzamidine ring utilizes fluorine's high electronegativity to withdraw electron density from the amidine group. This lowers the pKa of the amidine, increasing the fraction of neutral species at intestinal pH (6.5–7.4) without abolishing the charged state required for binding.

Figure 1: The Fluorine Optimization Cycle

FluorineCycle Design Structure Design (Fluorine Scan) Synth Synthesis (Amidoxime Route) Design->Synth pKa pKa Determination (Potentiometric) Synth->pKa Assay Biochemical Assay (Ki Determination) pKa->Assay Select pKa < 10 ADME Permeability (PAMPA/Caco-2) Assay->ADME Potent Hits ADME->Design Lead Opt.

Caption: Iterative workflow for balancing potency and permeability via fluorination.

Chemical Design Strategy

The position of the fluorine atom dictates the magnitude of the pKa shift and the impact on binding affinity.[1]

SubstitutionApprox. pKaEffect on S1 BindingPermeability Impact
Unsubstituted 11.6Strong Salt BridgePoor (Class III/IV)
3-Fluoro ~10.4Moderate ReductionSlight Improvement
4-Fluoro ~10.8Minimal ReductionMinimal Improvement
2-Fluoro (Ortho) ~9.0 – 9.5Variable (Steric clash risk)High Improvement
2,6-Difluoro < 8.0Weak Salt BridgeHigh (often too weak binding)

Key Insight: Ortho-fluorination (2-F) is often the "sweet spot," lowering pKa by ~2 log units due to both inductive effects and hydrogen bond disruption, significantly improving oral absorption while often retaining nanomolar potency.

Protocol 1: Synthesis of Fluorinated Benzamidines

Method: The Amidoxime Reduction Route. Rationale: Unlike the harsh Pinner reaction (HCl/EtOH), this method tolerates complex scaffolds and sensitive functional groups common in late-stage drug discovery.

Reagents
  • Starting Material: Fluorinated benzonitrile derivative.

  • Reagent A: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Reducing Agent: Acetic Anhydride (

    
    ) followed by Zinc dust (
    
    
    
    ) or catalytic hydrogenation (
    
    
    ).
  • Solvents: Ethanol (EtOH), Acetic Acid (AcOH).

Step-by-Step Methodology

Phase A: Formation of the Amidoxime

  • Dissolve 1.0 equivalent (eq) of the fluorinated nitrile in absolute EtOH (0.5 M concentration).

  • Add 3.0 eq of

    
     and 3.0 eq of 
    
    
    
    .
  • Reflux the mixture at 80°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    

Phase B: Reduction to Amidine

  • Dissolve the crude amidoxime in Glacial Acetic Acid (0.2 M).

  • Slowly add 1.5 eq of Acetic Anhydride (activates the N-O bond). Stir for 30 min at RT.

  • Add 5.0 eq of activated Zinc dust in portions (exothermic reaction; keep cool).

  • Stir vigorously for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove Zinc.

  • Purification: Concentrate the filtrate. Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

  • Validation: Verify structure via

    
    -NMR (distinct amidine protons at 
    
    
    
    9.0–12.0 ppm) and
    
    
    -NMR.

Protocol 2: Biochemical Evaluation ( Determination)

Method: Kinetic Chromogenic Assay. Target: Thrombin or Factor Xa (Serine Proteases). Mechanism: The enzyme cleaves a p-nitroanilide (pNA) substrate, releasing free pNA which absorbs strongly at 405 nm.

Reagents & Equipment[2]
  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin or Factor Xa (final conc. 0.1 – 1.0 nM).
    
  • Substrate: S-2238 (Thrombin specific) or S-2222 (Factor Xa specific).

    
     must be predetermined.
    
  • Inhibitor: Fluorinated benzamidine stocks (DMSO).

  • Detection: Microplate reader (Absorbance 405 nm).

Figure 2: Kinetic Assay Workflow

AssayWorkflow Prep 1. Plate Prep (Enzyme + Inhibitor) Incubate 2. Pre-incubation (15 min @ 37°C) Prep->Incubate Start 3. Initiation (Add Substrate) Incubate->Start Read 4. Kinetic Read (OD405 every 30s for 20 min) Start->Read Calc 5. Data Analysis (Cheng-Prusoff) Read->Calc

Caption: Standardized workflow for determining inhibitory constants (Ki).

Experimental Procedure
  • Preparation: Prepare a 10-point dilution series of the inhibitor in DMSO (keeping final DMSO < 5%).

  • Plating: Add 10

    
     of inhibitor dilution to a 96-well clear-bottom plate.
    
  • Enzyme Addition: Add 90

    
     of Enzyme Solution.
    
  • Equilibrium: Incubate for 15 minutes at 37°C to allow Enzyme-Inhibitor equilibrium (

    
    ).
    
  • Initiation: Add 100

    
     of Substrate Solution (at concentration 
    
    
    
    ).
  • Measurement: Immediately monitor Absorbance at 405 nm every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration from the linear portion of the curve.
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      .
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Interpretation & Troubleshooting

Comparative Analysis Table
CompoundFluorine PositionpKa (Exp)Thrombin

(nM)
Permeability (

)
Benzamidine None11.6250Low
Cmpd-A 3-F10.4180Low/Mod
Cmpd-B 2-F (Ortho)9.2310High
Cmpd-C 2,6-di-F7.84500Very High
Troubleshooting Guide
  • Issue: Low Yield in Synthesis.

    • Cause: Incomplete reduction of amidoxime.

    • Fix: Switch from Zn/AcOH to catalytic hydrogenation (

      
      , Pd/C) in MeOH/HCl.
      
  • Issue: Non-linear Enzyme Kinetics.

    • Cause: Substrate depletion or inhibitor insolubility.

    • Fix: Ensure

      
       substrate conversion during the measurement window. Check inhibitor solubility in buffer (turbidity).
      
  • Issue:

    
     discrepancy. 
    
    • Cause: Time-dependent inhibition (slow binding).

    • Fix: Increase pre-incubation time from 15 min to 60 min to check for slow-onset inhibition.

References

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Source:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH). Source:[Link]

  • Solid-phase synthesis of amidines by the reduction of amidoximes. ResearchGate. Source:[Link]

  • Serine protease specificity for peptide chromogenic substrates. PubMed. Source:[Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Source:[Link]

Sources

Application

experimental protocol for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Application Note & Technical Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1150617-64-1 / Generic Class CAS: 1670-14-0 ref) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1150617-64-1 / Generic Class CAS: 1670-14-0 ref) is a dual-utility compound serving as both a high-value heterocyclic building block and a serine protease inhibitor.

Unlike unsubstituted benzamidine, the presence of the 4-Fluoro and 2-Trifluoromethyl groups introduces significant electronic and steric modifications:

  • Electronic Withdrawal: The electron-withdrawing nature of the -CF3 and -F groups lowers the pKa of the amidine group compared to the parent benzamidine (pKa ~11.6). This alters its nucleophilicity in synthetic applications and its ionization state in physiological buffers.

  • Lipophilicity: The fluorinated moieties increase the LogP (approx. 1.4), enhancing membrane permeability and modifying binding kinetics in hydrophobic pockets (e.g., S1 pockets of proteases).

  • Metabolic Stability: The C-F bond resists oxidative metabolism at the para-position.

This guide provides validated protocols for its use in pyrimidine synthesis (for medicinal chemists) and protease inhibition assays (for biochemists).

Material Science & Handling

Physical Properties & Storage
PropertySpecificationRationale/Impact
Appearance White to off-white crystalline powderDiscoloration indicates oxidation or hydrolysis.
Solubility Water (~50 mg/mL w/ heat), DMSO, EthanolHigh water solubility facilitates biological assays; DMSO is preferred for synthetic stock solutions.
Stability Hygroscopic; Sensitive to oxidationCRITICAL: Amidines hydrolyze to amides over time in moist air. Store under inert gas (N2/Ar) at -20°C.
Molecular Weight ~242.6 (HCl salt)Use precise MW for stoichiometric calculations in synthesis.
Solution Preparation Strategy
  • For Biological Assays: Prepare a 100 mM stock in DMSO . Avoid aqueous stock storage >24 hours. The HCl salt is acidic; check pH upon dilution into weak buffers.

  • For Synthesis: Use the salt directly if the reaction conditions include an excess of base (e.g., NaOEt, Et3N). If the free base is required, liberate in situ to prevent dimerization or hydrolysis.

Protocol A: Synthetic Utility (Pyrimidine Formation)

Objective: Synthesis of fluorinated pyrimidines via condensation with 1,3-dicarbonyls. Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Experimental Workflow (Diagram)

SynthesisWorkflow Start Start: 4-F-2-CF3-Benzamidine HCl Base Step 1: In-situ Neutralization (Reagent: NaOEt/EtOH) Start->Base Dissolve in EtOH FreeBase Intermediate: Free Amidine Species (Nucleophilic) Base->FreeBase -HCl Addition Step 2: Condensation (Add 1,3-Dicarbonyl) FreeBase->Addition Nucleophilic Attack Cyclization Step 3: Reflux (Cyclization) Addition->Cyclization -H2O Product Final Product: 2-(4-fluoro-2-trifluoromethylphenyl)pyrimidine Cyclization->Product Purification

Figure 1: Synthetic pathway for converting the hydrochloride salt into a bioactive pyrimidine scaffold.

Step-by-Step Methodology
  • Neutralization (The "Free-Basing" Step):

    • Dissolve 1.0 eq of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in anhydrous ethanol (0.5 M concentration).

    • Add 1.1 eq of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

    • Observation: A white precipitate (NaCl) will form immediately.

    • Causality: The HCl must be scavenged to expose the nucleophilic -NH2 group. Failure to neutralize prevents the initial attack on the electrophile.

  • Condensation:

    • Add 1.0–1.2 eq of the 1,3-dicarbonyl compound (e.g., acetylacetone for dimethylpyrimidine derivatives).

    • Stir at room temperature for 30 minutes to allow initial adduct formation.

  • Cyclization:

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the amidine peak (lower Rf) and appearance of the pyrimidine (higher Rf, UV active) confirms progress.

  • Work-up:

    • Cool to room temperature.[1]

    • Evaporate solvent under reduced pressure.

    • Resuspend in water and extract with Ethyl Acetate. The fluorinated product is highly lipophilic and will partition readily into the organic phase.

Protocol B: Enzymatic Inhibition Assay (Protease Screening)

Objective: Determine the IC50 against trypsin-like serine proteases (e.g., Trypsin, Factor Xa, Thrombin). Mechanism: Competitive inhibition.[2] The positively charged amidinium group mimics the Arginine side chain of the natural substrate, binding deeply into the S1 specificity pocket (Aspartate residue).

Mechanistic Logic (Diagram)

InhibitionMechanism Enzyme Serine Protease (Active Site Asp189) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Chromogenic Substrate (L-BAPNA) Inhibitor 4-F-2-CF3-Benzamidine (Cationic Form) Product Product + Color (pNA Release) Complex_ES->Product Hydrolysis Complex_EI->Enzyme Reversible (Ki)

Figure 2: Competitive inhibition model. The inhibitor competes with the substrate for the active site.

Step-by-Step Methodology
  • Buffer Preparation (Critical Step):

    • Composition: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

    • Rationale: Calcium is required to stabilize the protease structure. pH 8.0 is optimal for trypsin activity.

    • Self-Validation: Check pH after adding any additives. The amidine (pKa < 11 due to EWGs) will remain >99% protonated at pH 8.0, ensuring active binding.

  • Inhibitor Dilution Series:

    • Prepare a 10 mM stock of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in DMSO.

    • Perform 1:3 serial dilutions in the Assay Buffer to generate a range (e.g., 100 µM to 0.1 nM).

    • Note: Keep final DMSO concentration < 1% to avoid denaturing the enzyme.

  • Reaction Setup (96-well plate):

    • Blank: 150 µL Buffer.

    • Control (100% Activity): 140 µL Buffer + 10 µL Enzyme.

    • Test: 130 µL Buffer + 10 µL Inhibitor + 10 µL Enzyme.

    • Incubation: Incubate Enzyme + Inhibitor for 10–15 minutes at 25°C to establish equilibrium binding.

  • Initiation & Measurement:

    • Add 10 µL of Substrate (e.g., 1 mM L-BAPNA or chromogenic Factor Xa substrate).

    • Read: Measure Absorbance at 405 nm (release of p-nitroaniline) kinetically every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (V0) from the linear portion of the curve.

    • Plot V0 vs. [Inhibitor] using a non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Quality Control: HPLC Method

To ensure experimental integrity, purity must be verified before use, especially given the oxidation sensitivity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 230 nm (Benzamidine absorption) and 254 nm.

  • Expected Result: The compound should elute as a sharp peak. Broadening may indicate salt dissociation issues; ensure TFA is present to keep the amidine protonated during chromatography.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12456160 (4-Fluoro-2-trifluoromethyl-benzamidine). National Center for Biotechnology Information (2024). Link

  • Synthetic Application (Pyrimidine Synthesis)

    • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[3] MDPI (2023). Describes the condensation of benzamidines with unsaturated ketones/dicarbonyls. Link

  • Enzymatic Inhibition (Benzamidine Class)

    • Benzamidine - Serine Protease Inhibition.[4][2][1] Cayman Chemical Product Information.[5] Details the solubility and inhibition mechanism of benzamidine salts. Link

  • Electronic Effects on Acidity (pKa)

    • Substituent Effects on Acidity.[5][6][7] Chemistry LibreTexts (2024). Explains how electron-withdrawing groups (F, CF3) lower pKa values in benzoic acid/amidine derivatives. Link

Sources

Method

use of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride as a chemical probe

A Steric & Electronic Probe for Serine Protease S1 Pocket Profiling[1][2] Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized chemical probe designed for the struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Steric & Electronic Probe for Serine Protease S1 Pocket Profiling[1][2]

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized chemical probe designed for the structural and functional profiling of Trypsin-like Serine Proteases . Unlike the generic inhibitor benzamidine, this probe incorporates specific steric (2-CF₃) and electronic (4-F) modifications that allow researchers to interrogate the plasticity and "ortho-tolerance" of the S1 specificity pocket.

This guide details the use of this compound as a Selectivity Probe in Fragment-Based Drug Discovery (FBDD) and enzymology. It serves to distinguish between proteases with restricted S1 pockets (e.g., Trypsin) and those with malleable or wide S1 pockets (e.g., Thrombin, Factor Xa), while offering enhanced metabolic stability due to para-fluorination.

Scientific Mechanism & Rationale
2.1 The Target: Serine Protease S1 Pocket

The primary recognition site of trypsin-like serine proteases is the S1 pocket , a deep cleft containing an aspartate residue (Asp189 in trypsin) at the bottom. This residue forms a critical salt bridge with the positively charged arginine or lysine side chain of the natural substrate.

2.2 Mechanism of Action

Benzamidine derivatives act as Reversible Competitive Inhibitors . They mimic the P1 arginine residue of the substrate, anchoring into the S1 pocket via a salt bridge with Asp189.

  • The Anchor (Benzamidine): Provides the primary binding energy (

    
    ) through electrostatic interaction with Asp189.
    
  • The Steric Probe (2-Trifluoromethyl): This ortho-substituent introduces significant steric bulk close to the amidine group.

    • Restricted Pockets (e.g., Trypsin): The 2-CF₃ group clashes with the "walls" of the S1 pocket (residues 190-215), forcing the phenyl ring to twist or the inhibitor to be ejected. This results in reduced affinity (

      
       increases).
      
    • Permissive Pockets (e.g., Thrombin/Factor Xa): These enzymes often have wider S1 clefts or flexible loops (e.g., the 60-loop) that can accommodate the ortho-substituent. In some cases, the CF₃ group fills a hydrophobic sub-pocket, potentially increasing affinity or selectivity .

  • The Electronic Modulator (4-Fluoro): The para-fluorine atom withdraws electrons, lowering the

    
     of the amidine slightly compared to the parent molecule. This modulates the strength of the salt bridge and prevents metabolic oxidation at the para-position, making the probe stable in cell lysates.
    
2.3 Structural Logic Diagram

BindingMechanism cluster_SAR Structure-Activity Relationship Inhibitor 4-Fluoro-2-CF3-Benzamidine S1_Pocket Serine Protease S1 Pocket (Asp189) Inhibitor->S1_Pocket Enters Active Site Interaction Salt Bridge Formation (Amidine - Asp189) S1_Pocket->Interaction Primary Anchor Steric_Check Steric Filter (Ortho-CF3) Interaction->Steric_Check Conformational Fit? Outcome_Tight Steric Clash (Low Affinity) e.g., Trypsin Steric_Check->Outcome_Tight Narrow Pocket Outcome_Loose Accommodation (High Affinity/Selectivity) e.g., Thrombin, fXa Steric_Check->Outcome_Loose Wide/Flexible Pocket 4-Fluoro 4-Fluoro Metabolic Stability\n(Blocks Oxidation) Metabolic Stability (Blocks Oxidation) 4-Fluoro->Metabolic Stability\n(Blocks Oxidation) 2-CF3 2-CF3 Probes Pocket Width\n(Ortho-Effect) Probes Pocket Width (Ortho-Effect) 2-CF3->Probes Pocket Width\n(Ortho-Effect)

Caption: Logic flow of S1 pocket interrogation. The 2-CF3 group acts as a "gatekeeper," determining binding success based on pocket width.

Applications & Use Cases
Application AreaSpecific Utility
Fragment-Based Screening Use as a "hit expansion" fragment. If a hit is found with a simple benzamidine, switch to this probe to test if the pocket can tolerate ortho-growth (a key strategy to gain potency).
Selectivity Profiling Differentiate between closely related proteases. A high ratio of

indicates the target has a wider/more hydrophobic S1 pocket.
X-ray Crystallography Soaking Ligand: High solubility allows soaking into apo-crystals to visualize the "twisted" binding mode and map the accessible volume of the S1 pocket.
Chemical Biology Competitive Probe: Displace weak-binding fragments or substrates in competition assays to determine

or

.
Experimental Protocols
4.1 Preparation of Stock Solutions
  • Solubility: The hydrochloride salt is soluble in water, but the hydrophobic CF₃/F groups reduce aqueous solubility compared to unsubstituted benzamidine.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) is preferred for the primary stock to ensure complete dissolution.

Protocol:

  • Weigh 10 mg of 4-Fluoro-2-trifluoromethyl-benzamidine HCl (MW: ~242.6 g/mol ).

  • Dissolve in 412 µL of anhydrous DMSO to create a 100 mM Stock Solution .

  • Vortex vigorously for 30 seconds.

  • Aliquot into 50 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2 Determination of

(Chromogenic Assay)

This protocol measures the inhibition of a serine protease (e.g., Thrombin) using a chromogenic substrate (e.g., S-2238).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Thrombin (final conc. 1 nM).

  • Substrate: Chromogenic substrate S-2238 (final conc.

    
     value, typically 50 µM).
    
  • Probe: Serial dilutions of 4-Fluoro-2-trifluoromethyl-benzamidine HCl (0.1 nM to 100 µM).

Workflow:

  • Dilution: Prepare 10x concentrations of the probe in Assay Buffer (from DMSO stock). Ensure final DMSO < 1%.

  • Incubation: In a 96-well plate, mix 10 µL of Probe + 40 µL of Enzyme. Incubate for 15 mins at 25°C to reach equilibrium.

  • Start Reaction: Add 50 µL of Substrate solution.

  • Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the 4-parameter logistic equation:
    
    
    
    
  • Ki Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
4.3 X-ray Crystallography Soaking

Objective: Obtain a complex structure of the protease with the probe.

  • Crystal Growth: Grow apo-crystals of the protease (e.g., Trypsin or Thrombin) using standard hanging drop vapor diffusion.

  • Soak Solution: Prepare a soaking solution containing the mother liquor + 10-50 mM of the probe. (High concentration is needed for fragments).

  • Soaking: Transfer crystals into the soak solution.

    • Trypsin: Soak for 1-2 hours (robust crystals).

    • Complex Proteases: Soak for 10-30 minutes to avoid crystal cracking due to the "wedge" effect of the bulky CF₃ group.

  • Cryo-protection & Data Collection: Flash cool in liquid nitrogen and collect data. Look for

    
     difference density in the S1 pocket.
    
Data Analysis & Interpretation
ObservationInterpretationActionable Insight
High Potency (

)
The S1 pocket is wide/flexible and accommodates the 2-CF₃ group.The target is likely a coagulation factor (e.g., fXa, Thrombin). The 2-CF₃ group is a valid handle for optimization.
Low Potency (

)
Steric clash with the S1 pocket walls (likely residues 190/215).The target has a restricted S1 pocket (e.g., Trypsin, Kallikrein). Remove the ortho-substituent in future designs.
Twisted Binding Mode (X-ray) The phenyl ring is rotated >30° relative to the amidine plane.The enzyme forces the inhibitor into a high-energy conformation. This "strain energy" reduces affinity but increases selectivity.
References
  • Benzamidine Binding Mechanism

    • Title: Benzamidine is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases.

    • Source: Wikipedia / Sigma-Aldrich Technical Bulletins.
    • URL:

  • Ortho-Effect in Serine Protease Inhibitors

    • Title: Inhibition of serine proteinases by benzamidine derivatives (Walsmann P, et al. 1977).[1]

    • Source: PubMed (PMID: 616739).[1]

    • Context: Establishes that ortho-substitution on benzamidine modulates selectivity between Trypsin, Plasmin, and Thrombin due to steric constraints in the S1 pocket.
    • URL:[Link]

  • Specific Compound Data (CAS 1187927-62-3)

    • Title: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (Chemical Properties & Suppliers).
    • Source: PubChem / Chem-Impex.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry (Purser et al., 2008).
    • Source: Chem. Soc. Rev.
    • Context: Explains the use of 4-Fluoro for metabolic blocking and electronic tuning of the amidine pKa.
    • URL:[Link]

Sources

Application

Application Note: Functional Characterization of Serine Protease Inhibition using 4-Fluoro-2-trifluoromethyl-benzamidine HCl

Introduction & Mechanism of Action 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a synthetic, small-molecule competitive inhibitor targeting the S1 pocket of serine proteases. While benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a synthetic, small-molecule competitive inhibitor targeting the S1 pocket of serine proteases. While benzamidine derivatives are classically utilized as stabilizing agents in protein crystallography, this specific fluorinated derivative exhibits enhanced lipophilicity and metabolic stability due to the trifluoromethyl (-CF3) and fluoro (-F) substitutions.

These structural modifications make it a candidate for investigating the functional blockade of cell-surface serine proteases, specifically Urokinase-type Plasminogen Activator (uPA) , Thrombin , and TMPRSS2 . These enzymes are critical drivers in tumor metastasis, coagulation cascades, and viral entry mechanisms.

Mechanism of Action

The benzamidine moiety mimics the side chain of arginine, forming a salt bridge with the aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket. This competitive binding prevents the access of natural substrates (e.g., plasminogen, extracellular matrix proteins), thereby silencing proteolytic activity.

MOA Protease Serine Protease (uPA / Thrombin) Complex Enzyme-Inhibitor Complex (Inactive) Protease->Complex + Inhibitor (Competitive Binding) Product Cleaved Product (Active Plasmin / Degraded ECM) Protease->Product + Substrate (Normal Activity) Substrate Natural Substrate (Plasminogen / ECM) Substrate->Product Inhibitor 4-Fluoro-2-trifluoromethyl- benzamidine HCl Inhibitor->Complex Complex->Product Blocked

Figure 1: Mechanism of Action. The inhibitor competes with the natural substrate for the catalytic S1 pocket, preventing downstream activation of physiological pathways.

Material Preparation & Properties[1][2][3][4]

PropertySpecification
Chemical Name 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
CAS Number 1187927-62-3
Molecular Weight 242.60 g/mol
Solubility Soluble in DMSO (>50 mM); Soluble in Water (up to 20 mM)
Storage Desiccate at -20°C. Protect from light.[1]
Stock Preparation Prepare 100 mM stock in DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol A: Live-Cell Fluorometric Protease Activity Assay

This assay quantifies the ability of the compound to inhibit cell-surface serine protease activity (e.g., uPA activity on PC-3 prostate cancer cells or TMPRSS2 on Calu-3 cells). It utilizes the fluorogenic substrate Z-Gly-Gly-Arg-AMC , which releases fluorescent AMC upon cleavage.

Reagents Required[2][5]
  • Target Cells: PC-3, MDA-MB-231, or Calu-3 (adherent).

  • Assay Buffer: PBS (pH 7.4) + 0.1% BSA (Protease-free). Note: Do not use serum, as it contains endogenous protease inhibitors.

  • Substrate: Z-Gly-Gly-Arg-AMC (Bachem or equivalent). Stock 10 mM in DMSO.

  • Positive Control Inhibitor: Leupeptin (10 µM) or Benzamidine HCl (non-fluorinated).

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom 96-well plate at 20,000 cells/well in complete media.

    • Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Starvation & Washing:

    • Aspirate media and wash cells 2x with 200 µL warm PBS.

    • Critical: Residual serum will quench the assay. Ensure thorough washing.

  • Compound Treatment:

    • Prepare a dilution series of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in Assay Buffer (Range: 0.1 µM to 1000 µM).

    • Add 50 µL of diluted compound to respective wells.

    • Include Vehicle Control (DMSO only) and Background Control (No cells, buffer only).

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Dilute Z-GGR-AMC substrate to 100 µM in Assay Buffer.

    • Add 50 µL of substrate solution to all wells (Final concentration: 50 µM).

  • Kinetic Measurement:

    • Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

    • Excitation: 380 nm | Emission: 460 nm.

    • Read every 2 minutes for 60 minutes.

Data Analysis
  • Calculate the slope (RFU/min) for the linear portion of the curve (usually 10–40 min).

  • Subtract the Background Control slope from all samples.

  • Normalize to Vehicle Control (100% Activity).

  • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: 3D Matrigel Invasion Assay

This functional assay determines if the protease inhibition translates to a reduction in metastatic potential. Benzamidines inhibit the degradation of the extracellular matrix (ECM) required for cell invasion.

Reagents Required[2][5]
  • Invasion Chambers: 8.0 µm pore size Transwell inserts (Corning).

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Chemoattractant: FBS (10%) or specific growth factor (e.g., EGF).

  • Stain: Crystal Violet (0.5% in 20% methanol).

Workflow Diagram

InvasionAssay Step1 1. Coat Transwell (Matrigel, 37°C 2h) Step2 2. Prepare Cells (Serum-free media + Inhibitor) Step1->Step2 Step3 3. Seeding (Upper: Cells+Drug | Lower: 10% FBS) Step2->Step3 Step4 4. Incubation (24-48h at 37°C) Step3->Step4 Step5 5. Analysis (Wipe upper, Stain lower, Count) Step4->Step5

Figure 2: Workflow for the 3D Matrigel Invasion Assay.

Step-by-Step Procedure
  • Matrix Coating:

    • Dilute Matrigel to 200–300 µg/mL in cold serum-free media.

    • Add 100 µL to the upper chamber of the Transwell.

    • Polymerize at 37°C for 2 hours.

  • Cell Preparation:

    • Starve cells in serum-free media for 4–6 hours prior to the assay.

    • Harvest cells and resuspend at 5 × 10⁵ cells/mL in serum-free media containing the IC₈₀ concentration of 4-Fluoro-2-trifluoromethyl-benzamidine HCl (determined from Protocol A).

  • Assay Assembly:

    • Lower Chamber: Add 600 µL of media containing 10% FBS (Chemoattractant).

    • Upper Chamber: Add 100 µL of the cell/drug suspension.

    • Control: Cells treated with Vehicle (DMSO) only.

  • Incubation:

    • Incubate for 24–48 hours (cell line dependent).

  • Fixation & Staining:

    • Remove media. Use a cotton swab to gently wipe away non-invading cells from the top of the membrane.

    • Fix the insert in 4% Paraformaldehyde for 15 min.

    • Stain with 0.5% Crystal Violet for 20 min.

    • Wash with water and air dry.

  • Quantification:

    • Image 5 random fields per insert at 20X magnification.

    • Count cells or elute dye with 10% acetic acid and measure absorbance at 590 nm.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
High Background (Protocol A) Substrate instability or autofluorescenceStore substrate in dark; measure blank wells containing only substrate + drug.
No Inhibition Observed Drug precipitationThe -CF3 group increases lipophilicity. Ensure <0.5% DMSO final concentration and vortex well.
Cell Detachment CytotoxicityPerform an MTT/CCK-8 assay to ensure the compound is not killing cells at the tested concentrations.
Variable Invasion (Protocol B) Matrigel Batch VariationMatrigel is biological.[2][3][4] Always run a vehicle control within the same plate for normalization.

References

  • Mechanism of Benzamidines: Walsmann, P. "Inhibition of serine proteinases by benzamidine derivatives."[5] Acta Biol Med Ger.[5] 1977;36(11-12):1931-7.

  • Fluorogenic Assay Protocol: "Z-Gly-Gly-Arg-AMC Fluorogenic Substrate for Thrombin and Trypsin-like Proteases." Bachem Product Literature.

  • Invasion Assay Methodology: Justus, C.R., et al. "Transwell In Vitro Cell Migration and Invasion Assays." Methods in Molecular Biology.[6] 2023.

  • Benzamidine in Cancer: "A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells."[7] PMC - NIH.

  • Chemical Properties: PubChem Compound Summary for CID 12535791, 4-(Trifluoromethyl)benzamidine hydrochloride.

Sources

Method

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride mechanism of action

Mechanistic Insights and Protocols for Serine Protease Inhibition[1][2][3] Abstract & Introduction 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized small-molecule probe belonging...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights and Protocols for Serine Protease Inhibition[1][2][3]

Abstract & Introduction

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized small-molecule probe belonging to the benzamidine class of serine protease inhibitors.[1][2] While unsubstituted benzamidine is a ubiquitous reagent for preventing proteolysis during protein purification, this di-substituted derivative represents a refined tool for Fragment-Based Drug Discovery (FBDD) and structural biology .[1][2]

The introduction of the electron-withdrawing fluorine (4-F) and trifluoromethyl (2-CF


) groups modulates the physicochemical properties of the amidine warhead, altering its pKa, lipophilicity, and steric profile.[1][2] This application note details the mechanism of action, specific structural advantages, and validated protocols for utilizing this compound in enzyme kinetics and protein crystallography.[2]
Mechanism of Action (MOA)[2][3]
2.1. Primary Mechanism: Competitive Inhibition

Like its parent compound, 4-Fluoro-2-trifluoromethyl-benzamidine functions as a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Plasmin).[1][2]

  • S1 Pocket Targeting: The positively charged amidine group (

    
    ) mimics the side chains of Arginine and Lysine, the natural substrates for these enzymes.[1][2]
    
  • The Critical Salt Bridge: Upon entering the enzyme's active site, the amidine moiety forms a bidentate salt bridge with the carboxylate side chain of a conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.[2]

  • Catalytic Triad Interference: By occupying the S1 pocket, the inhibitor sterically blocks the access of substrate peptides to the catalytic triad (Ser195, His57, Asp102), thereby preventing the nucleophilic attack of Ser195 on the scissile peptide bond.[2]

2.2. Structural Activity Relationship (SAR) of Substituents

The specific substitution pattern of this compound offers distinct mechanistic advantages over unsubstituted benzamidine:

SubstituentPositionMechanistic Impact
Amidine C1Primary Anchor: Forms H-bonds/Salt bridge with Asp189.[1][2]
Trifluoromethyl (-CF

)
C2 (Ortho)Conformational Lock: The bulky ortho-CF

group induces a steric clash with the amidine protons, forcing the amidine group out of planarity with the phenyl ring.[1][2] This "twisted" conformation can improve selectivity for proteases with deeper or more restricted S1 pockets.[1][2]
Fluorine (-F) C4 (Para)Metabolic & Electronic Modulation: The para-fluorine blocks metabolic oxidation at the C4 position (increasing stability in biological assays) and exerts an electron-withdrawing effect, slightly lowering the pKa of the amidine group, which can optimize binding energy by reducing desolvation penalties.[1][2]
2.3. Pathway Visualization

The following diagram illustrates the competitive binding mechanism within the protease active site.

MOA_Pathway Enzyme Serine Protease (Active State) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + Inhibitor (Competitive Binding) Substrate Natural Substrate (Arg/Lys Peptide) Substrate->ES_Complex Inhibitor 4-Fluoro-2-trifluoromethyl- benzamidine HCl Inhibitor->EI_Complex Asp189 Asp189 (S1 Pocket) Anionic Anchor Inhibitor->Asp189 Salt Bridge Interaction ES_Complex->Enzyme Dissociation (k-1) Product Cleaved Peptide Products ES_Complex->Product Catalysis (kcat) Asp189->EI_Complex Stabilizes

Caption: Competitive inhibition mechanism showing the exclusion of the natural substrate via high-affinity binding to the Asp189 anchor in the S1 pocket.[1]

Experimental Protocols
3.1. Preparation of Stock Solutions

Solubility Note: The hydrochloride salt form enhances water solubility, but the lipophilic CF


 group may require organic co-solvents for high-concentration stocks.[1][2]
  • Weighing: Accurately weigh 10 mg of 4-Fluoro-2-trifluoromethyl-benzamidine HCl (MW: 242.60 g/mol ).

  • Primary Solvent: Dissolve in 1 mL of DMSO (Dimethyl sulfoxide) to create a ~41 mM stock solution. This ensures complete solubilization of the fluorinated aromatic ring.[1][2]

  • Working Solution: Dilute the DMSO stock 1:100 into the assay buffer (e.g., TBS or HEPES, pH 7.4) immediately prior to use.[1][2][3]

    • Critical: Ensure the final DMSO concentration in the assay does not exceed 1-2%, as high DMSO can affect protease activity.[1][2]

3.2. Determination of Inhibition Constant (

)

This protocol uses a chromogenic substrate (e.g., BAPNA or S-2288) to measure residual enzyme activity.[1][2][4]

Materials:

  • Enzyme: Bovine Trypsin or Thrombin (10 nM final concentration).[1][2]

  • Substrate: Chromogenic peptide (e.g., Bz-Arg-pNA),

    
     previously determined.[1][2]
    
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl

    
    , pH 7.8.[1][2]
    
  • Detection: Microplate reader (Absorbance at 405 nm).[1][2]

Workflow:

  • Serial Dilution: Prepare a 12-point dilution series of the inhibitor (0.1 nM to 100

    
    M) in assay buffer.
    
  • Pre-Incubation: Mix 50

    
    L of Enzyme solution with 50 
    
    
    
    L of Inhibitor dilution. Incubate for 15 minutes at 25°C to allow equilibrium binding (E + I
    
    
    EI).
  • Reaction Start: Add 100

    
    L of Substrate solution (concentration = 
    
    
    
    ).[1][2]
  • Kinetic Read: Monitor Absorbance (405 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor]. Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC
    
    
    non-linear regression.[1][2]
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      [1][2]
3.3. Crystallography Soaking Protocol

Used to obtain high-resolution structures of the protease-inhibitor complex.[1][2]

  • Crystal Growth: Grow apo-crystals of the serine protease using standard hanging drop vapor diffusion.[1][2]

  • Soak Solution: Prepare a solution containing the mother liquor + 5-10 mM 4-Fluoro-2-trifluoromethyl-benzamidine HCl.

    • Note: The high concentration drives the equilibrium towards the bound state even within the crystal lattice.[1][2]

  • Incubation: Transfer crystals into the soak solution for 1–24 hours.

    • Observation: Monitor for crystal cracking (lattice changes due to conformational twisting of the inhibitor).[1][2]

  • Harvesting: Cryo-protect and flash-freeze in liquid nitrogen for X-ray diffraction.

Experimental Workflow Diagram

Workflow cluster_Assay Kinetic Assay (96-well) Start Start: Compound Powder Stock Stock Prep: 40mM in DMSO Start->Stock Dilution Serial Dilution: Assay Buffer Stock->Dilution Mix Mix: Enzyme + Inhibitor Dilution->Mix Incubate Incubate: 15 min @ 25°C Mix->Incubate Substrate Add Substrate: (Start Reaction) Incubate->Substrate Read Measure: Abs 405nm (Kinetic) Substrate->Read Analysis Data Analysis: Non-linear Regression (Ki Calculation) Read->Analysis

Caption: Step-by-step workflow for determining the inhibition potency (Ki) utilizing chromogenic substrate kinetics.

References
  • Chem-Impex International. "4-Fluoro-Benzamidine hydrochloride Product Page."[1][2] Chem-Impex Catalog. Accessed January 28, 2026.[1][2] Link

  • Gold Biotechnology. "Benzamidine Hydrochloride Monohydrate: Mechanism and Applications." GoldBio Technical Documents. Accessed January 28, 2026.[1][2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12535791, 4-(Trifluoromethyl)benzamidine Hydrochloride."[1][2] PubChem. Accessed January 28, 2026.[1][2] Link[1][2]

  • Stubbs, M. T., & Bode, W. (1993).[1][2] "A player of many parts: the spotlight falls on thrombin's structure."[1][2] Thrombosis Research, 69(1), 1-58.[1][2] (Foundational reference for Benzamidine binding mode in S1 pocket).

  • Biela, A., et al. (2013).[1][2] "Dissecting the hydrophobic effect on the molecular recognition of benzamidine derivatives by trypsin." Angewandte Chemie International Edition, 52(45), 11825-11828.[1][2] (Reference for thermodynamic effects of hydrophobic substituents like CF3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Executive Summary: The Steric-Electronic Paradox Welcome to the technical support center. You are likely encountering low y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support center. You are likely encountering low yields (<40%) or sticky, hygroscopic solids when synthesizing 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride .

The core challenge with this specific substrate is the 2-trifluoromethyl (


) group . While the fluorine at the 4-position and the 

at the 2-position are electron-withdrawing (which theoretically activates the nitrile carbon), the steric bulk of the ortho-trifluoromethyl group effectively shields the nitrile from nucleophilic attack.

Standard Pinner reaction conditions often fail here because the ethanol nucleophile cannot penetrate this steric shield efficiently before moisture hydrolyzes the intermediate.

This guide provides two workflows:

  • Protocol A (Optimized Pinner): For labs restricted to standard reagents.

  • Protocol B (Garigipati/Aluminum Amide): The recommended "high-yield" route for sterically hindered nitriles.

Module 1: The Optimized Pinner Reaction

Use this if you must avoid pyrophoric reagents.

The Failure Mode

In standard conditions, the reaction stalls at the imidate stage or hydrolyzes to the amide/ester upon workup. The rate of nucleophilic attack by ethanol is slower than the rate of hydrolysis by trace water.

Optimized Protocol
  • Drying: The nitrile starting material must be dried azeotropically with toluene. The solvent (Ethanol/Methanol) must be anhydrous (<50 ppm water).

  • Saturation: Do not use commercially available HCl/Dioxane or HCl/Ether if they are old. Generate fresh

    
     gas.
    
  • Temperature: Run the imidate formation at 0°C to 5°C initially, then allow to warm to RT. Do not heat, as this promotes amide formation (Ritter-type side reactions).

  • Ammonolysis: Use methanolic ammonia (7N) rather than aqueous ammonia to prevent hydrolysis.

Workflow Diagram & Mechanism

Pinner_Mechanism Nitrile 4-F-2-CF3-Benzonitrile Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate Slow Attack (Steric Block) HCl Anhydrous HCl (Excess) HCl->Imidate Product Benzamidine HCl Imidate->Product Ammonolysis Ester Ethyl Ester (Dead End) Imidate->Ester H2O Attack Amide Primary Amide (Dead End) Imidate->Amide Thermal Decomp Ammonia NH3 / MeOH (Anhydrous) Ammonia->Product Water Trace H2O Water->Imidate Hydrolysis

Figure 1: Critical control points in the Pinner sequence. Note that trace water diverts the intermediate to the Ester.

Module 2: The Garigipati Method (Recommended)

Use this for high yields (>80%) with "obstinate" ortho-substituted nitriles.

Why This Works

This method uses Trimethylaluminum (


)  and Ammonium Chloride (

)
to generate an aluminum amide species (

). This species is a significantly more potent nucleophile than ethanol and is less sensitive to the steric bulk of the

group.
Step-by-Step Protocol

Safety Warning:


 is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
  • Reagent Prep:

    • Suspend

      
       (5.0 equiv, oven-dried) in anhydrous Toluene under Argon.
      
    • Cool to 0°C.

    • Slowly add

      
       (2M in Toluene, 5.0 equiv). Methane gas will evolve. Vent carefully. 
      
    • Allow to warm to RT and stir until gas evolution ceases (~1-2 hours). This forms the active reagent.[1]

  • Reaction:

    • Add the 4-Fluoro-2-trifluoromethyl-benzonitrile (1.0 equiv) dissolved in Toluene.

    • Heat to 80°C for 12–18 hours.

    • Monitoring: TLC will show disappearance of nitrile.

  • Quench & Workup (Critical Step):

    • Cool to 0°C.

    • Carefully quench by adding the reaction mixture into a slurry of Silica Gel in

      
       and Methanol (2:1). Note: Direct water addition causes violent aluminum salt precipitation that traps product.
      
    • Filter the silica pad. Wash thoroughly with Methanol.

    • Evaporate solvents.

  • Salt Formation:

    • Redissolve the crude free base amidine in minimal anhydrous Ethanol.

    • Add 4M HCl in Dioxane (1.5 equiv).

    • Precipitate with

      
      .[2]
      
Workflow Diagram

Garigipati_Process AlMe3 AlMe3 (Pyrophoric!) Active Active Species: Me(Cl)Al-NH2 AlMe3->Active 0°C -> RT (-CH4 gas) NH4Cl Dry NH4Cl NH4Cl->Active 0°C -> RT (-CH4 gas) Complex Al-Amidine Complex Active->Complex + Nitrile 80°C, 18h Nitrile Substrate: 4-F-2-CF3-Benzonitrile Silica Silica Gel Quench (Traps Al salts) Complex->Silica Pour into Silica/CHCl3 FreeBase Amidine Free Base Silica->FreeBase Filter & Evap Salt Final HCl Salt FreeBase->Salt + HCl/Dioxane

Figure 2: The Garigipati workflow minimizes steric hindrance issues via aluminum activation.

Module 3: Comparative Data & Purification

Yield Comparison Table
MethodReagentsTypical Yield (Ortho-Substituted)ProsCons
Pinner

,

20% - 45%Cheap, ScalableFails with sterics, Moisture sensitive
Garigipati

,

75% - 92% High Yield, ReliablePyrophoric reagents, Silica workup
Thioimidate

,

50% - 60%Moderate YieldFoul odor (

), Toxic
Purification of the Hydrochloride Salt

The 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride salt is prone to being hygroscopic.

  • Recrystallization Solvent: Isopropanol (IPA) is superior to Ethanol.

    • Dissolve in boiling IPA.

    • Add Diethyl Ether or MTBE until slightly turbid.

    • Cool slowly to 4°C.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours. This is non-negotiable for analytical purity.
    

Troubleshooting FAQ

Q: My product is a sticky gum, not a solid. What happened? A: This usually indicates the presence of trace solvent or the "Pinner Ester" impurity.

  • Fix: Triturate the gum with anhydrous Diethyl Ether or Hexane. Sonicate vigorously. If it remains gummy, perform a pH extraction: Dissolve in water, wash with Ether (removes ester/nitrile), basify aqueous layer to pH 12, extract free base into DCM, dry, and re-acidify with HCl/Dioxane.

Q: I see starting material remaining even after 48 hours (Pinner Method). A: The reaction has stalled due to equilibrium or sterics.

  • Fix: You cannot force it by heating (this causes decomposition). Switch to the Garigipati Method (Module 2). The ortho-trifluoromethyl group is simply too bulky for the weak ethanol nucleophile.

Q: Can I use aqueous ammonia for the second step? A: No. With the ortho-CF3 group, the imidate intermediate is unstable. Introducing water will almost exclusively yield the ethyl ester (hydrolysis) rather than the amidine. Use


 in Methanol or Ethanol.

References

  • Garigipati, R. S. (1990).[3] "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972.

  • Pfaff, D., et al. (2013).[4][5] "A Lewis acid-promoted Pinner reaction".[1][4][5] Beilstein Journal of Organic Chemistry, 9, 1572–1577.[1][4] [4]

  • Dunn, P. J. (2010). "The synthesis of amidines". Comprehensive Organic Functional Group Transformations II, Volume 5. (General reference for amidine stability).
  • Organic Chemistry Portal. "Pinner Reaction: Mechanism and Conditions".

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Ticket System ID: #BENZ-4F2CF3-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #BENZ-4F2CF3-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . This guide addresses the specific physicochemical challenges posed by the ortho-trifluoromethyl and para-fluoro substitution pattern.

The 2-trifluoromethyl (2-CF₃) group introduces significant steric bulk adjacent to the amidine center, while the 4-fluoro (4-F) group increases the electrophilicity of the amidine carbon. These factors create a unique purification profile distinct from unsubstituted benzamidines:

  • Increased Hydrolysis Risk: The electron-withdrawing nature of the substituents makes the amidine carbon highly susceptible to nucleophilic attack (hydrolysis) by water/hydroxide.

  • Crystallization Difficulty: The bulky ortho-CF₃ group disrupts crystal lattice packing, often resulting in "oiling out" rather than precipitation.

  • Ammonium Chloride Contamination: A byproduct of the Pinner synthesis that is notoriously difficult to separate from the product.[1]

Module 1: Isolation & Phase Separation (The "Sticky Oil" Issue)

User Issue: "My crude product is a viscous, yellow oil that refuses to solidify, even after high-vacuum drying."

Root Cause Analysis

The ortho-CF₃ group creates a "molecular twist," preventing the flat pi-stacking typical of benzamidines. Furthermore, residual solvents or unreacted nitriles act as plasticizers, inhibiting lattice formation.

Troubleshooting Protocol

Step 1: Solvent Exchange (The "Trituration" Method) Do not attempt to crystallize directly from the reaction solvent.

  • Dissolve the crude oil in a minimum volume of dry Isopropanol (IPA) or Acetone .

    • Why? The 4-F-2-CF₃ derivative is more lipophilic than standard benzamidines. It dissolves in IPA, whereas the inorganic impurity (

      
      ) is largely insoluble.[2]
      
  • Filter off the white inorganic solid (

    
    ).
    
  • Concentrate the filtrate to a thick oil.

Step 2: Induced Precipitation

  • Add Diethyl Ether (

    
    )  or MTBE  (Methyl tert-butyl ether) dropwise to the oil with vigorous stirring.
    
  • Critical Step: If an oil separates again, stop adding solvent. Sonicate the mixture for 5 minutes.

  • Cool to -20°C. The combination of low temperature and the anti-solvent (

    
    ) forces the salt to form an ionic lattice.
    
Decision Tree: Purification Workflow

PurificationTree Start Crude Reaction Mixture SolubilityCheck Is Product Solid? Start->SolubilityCheck NH4Cl_Check Contains NH4Cl? SolubilityCheck->NH4Cl_Check Yes IPA_Extract Extract with dry Isopropanol (IPA) SolubilityCheck->IPA_Extract No (Oil) NH4Cl_Check->IPA_Extract Yes Recryst Recrystallize: Ethanol/Et2O NH4Cl_Check->Recryst No Filter Filter Insoluble Solids (NH4Cl) IPA_Extract->Filter Evap Evaporate to Oil Filter->Evap Triturate Triturate with Et2O/Hexane (Vigorous Stirring) Evap->Triturate Triturate->Recryst Solid formed

Caption: Workflow for converting the crude oily residue into a crystalline solid while removing inorganic salts.

Module 2: Chemical Purity (The "Amide" Impurity)

User Issue: "LC-MS shows a persistent impurity peak at M+1 relative to my product. Is it an isotope?"

Root Cause Analysis

This is likely the Hydrolysis Product (Benzamide) .

  • Amidine Mass:

    
     (MW)
    
  • Amide Mass:

    
     (MW + 1 Da)
    
    • Calculation:

      
      .
      

The highly electron-withdrawing 4-F and 2-CF₃ groups make the amidine carbon extremely electron-deficient. In the presence of water and a base (pH > 8), the hydroxide ion attacks the amidine carbon rapidly.

The Hydrolysis Trap (Mechanism & Prevention)

Hydrolysis cluster_warning DANGER ZONE AmidineSalt Amidine HCl (Stable, pH < 7) FreeBase Free Amidine (Neutral) AmidineSalt->FreeBase Base (pH > 8) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O / OH- Amide Benzamide (Dead End Product) Tetrahedral->Amide - NH3

Caption: The irreversible hydrolysis pathway. The 4-F and 2-CF3 groups accelerate the step from Free Base to Tetrahedral Intermediate.

Prevention Protocol
  • Never perform a basic aqueous workup (e.g., using

    
     or 
    
    
    
    ) to "free base" this specific molecule. It will hydrolyze within minutes.
  • HPLC Mobile Phase: Always maintain pH < 3.0.

  • Storage: Store under Argon in a desiccator. The HCl salt is hygroscopic; absorbed moisture will eventually cause hydrolysis.

Module 3: Chromatographic Behavior (HPLC/LC-MS)

User Issue: "My peak is tailing severely, and I see 'ghost' peaks in subsequent runs."

Technical Insight

Amidines are strong organic bases (


). On standard C18 silica columns, the protonated amidinium ion interacts with residual silanol groups (

), causing severe tailing and retention variability.
Recommended HPLC Method
ParameterSpecificationRationale
Column C18 with high carbon load (e.g., Kinetex, Zorbax SB-C18)"Sterically Protected" phases reduce silanol interactions.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2) ensures the amidine is fully protonated and ion-pairs to improve shape.
Mobile Phase B Acetonitrile + 0.1% TFAMatches the ionic strength of Phase A.
Gradient 5% to 95% BThe 2-CF₃ group makes this molecule significantly more hydrophobic than plain benzamidine.
Wavelength 210 nm & 254 nmThe aromatic ring absorption is shifted by the F/CF₃ substitution.

Why TFA? TFA acts as an ion-pairing agent. The


 anion forms a transient neutral pair with the amidinium cation 

, "masking" the positive charge and allowing it to interact cleanly with the hydrophobic C18 stationary phase.

FAQs: Rapid Fire Troubleshooting

Q: Can I use silica gel chromatography for purification? A: Generally, no . The amidine will bind irreversibly to the acidic silica or streak badly. If you must, use "Amine-functionalized Silica" or add 1% Triethylamine to the mobile phase (risk of hydrolysis). Reverse-phase (C18) Prep-HPLC is superior.

Q: How do I remove the Ammonium Chloride (


) without HPLC? 
A:  Use the solubility differential .
  • Dry the crude solid completely.

  • Add absolute Ethanol (approx 10 mL per gram).

  • Heat to 50°C. The Amidine HCl will dissolve;

    
     will remain suspended.
    
  • Filter while hot through a sintered glass funnel.

  • Cool the filtrate to crystallize the pure Amidine HCl.

Q: The melting point is lower than reported. Why? A: This is a classic sign of solvate formation or partial hydrolysis .

  • Check NMR for solvent peaks (IPA/Ethanol often get trapped in the lattice).

  • Check for the Amide peak (approx 7.5 - 8.0 ppm broad singlets in DMSO-d6).

  • Dry at 60°C under high vacuum (0.1 mbar) for 24 hours.

References

  • Pinner Synthesis Mechanism & Workup

    • Organic Syntheses, Coll. Vol. 1, p.5 (1941).
    • [Link]

  • Hydrolysis of Amidines (pH Dependence)

    • Barker, J., et al.
    • [Link][3][4]

  • Purification of Amidine Salts (Solubility Data)

    • Journal of Medicinal Chemistry, "Synthesis and activity of benzamidine derivatives." (General reference for solubility of substituted benzamidines in alcohols vs. ethers).
    • PubChem Compound Summary: 4-Fluoro-2-(trifluoromethyl)benzamide (Hydrolysis product reference).
    • [Link]

  • HPLC Method Development for Basic Compounds

    • Journal of Chromatography A, "Separation of strongly basic compounds on C18 columns with acidic mobile phases."
    • [Link]

Sources

Troubleshooting

side reactions in 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride synthesis

This technical guide is structured as a specialized support center resource for researchers synthesizing 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . It prioritizes mechanistic insight into side reactions speci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers synthesizing 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . It prioritizes mechanistic insight into side reactions specific to the electronic and steric nature of this molecule.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: Variable based on salt form)

Executive Summary & Molecule Analysis

This benzamidine derivative is a critical pharmacophore in serine protease inhibitors (e.g., Factor Xa inhibitors). Synthesizing it requires navigating a "push-pull" electronic environment:

  • The Trap: The 4-Fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the para-positioning of the strongly electron-withdrawing amidine/nitrile group.
    
  • The Hurdle: The 2-Trifluoromethyl group provides significant steric bulk ortho to the reaction center, slowing down the formation of the Pinner intermediate and increasing the window for side reactions.

Critical Failure Modes (Troubleshooting Modules)

Module A: The Pinner Reaction (Nitrile Imidate Amidine)

Context: The standard industrial route involves treating the nitrile with dry HCl in alcohol (Pinner A) followed by ammonolysis (Pinner B).[1]

Issue 1: Fluorine Displacement (

)
  • Symptom: LCMS shows a mass shift of +12 (if MeOH used) or +26 (if EtOH used) relative to the product, or appearance of an aniline derivative.

  • Root Cause: The 4-Fluoro group is para to the nitrile (a strong EWG). In the presence of alkoxides (formed by trace moisture or excess base) or ammonia, the fluorine is displaced.

  • Mechanism:

    
    
    
  • Corrective Action:

    • Temperature Control: Maintain the Pinner A step (imidate formation) at 0°C to -10°C . Do not heat to accelerate the reaction, even if the steric bulk of the

      
       group slows it down.
      
    • Solvent Choice: Use non-nucleophilic co-solvents (e.g., Dioxane or

      
      ) to dilute the alcohol concentration.
      
    • Ammonia Source: In the second step, use ammonium carbonate or ammonium acetate instead of liquid ammonia/methanol to reduce the basicity and nucleophilicity of the medium.

Issue 2: Hydrolysis to Ester/Amide
  • Symptom: Isolation of ethyl 4-fluoro-2-(trifluoromethyl)benzoate or the corresponding benzamide.

  • Root Cause: Moisture ingress attacks the imidate intermediate (Pinner salt) faster than ammonia does.

  • Protocol Fix: Ensure HCl gas is dried through a

    
     trap. Use a drying tube. If the imidate precipitates, filter it rapidly under inert gas.
    
Module B: The Amidoxime Route (Nitrile Amidoxime Amidine)

Context: Used to avoid the harsh acidic conditions of the Pinner reaction.

Issue 3: Tiemann Rearrangement
  • Symptom: Formation of a urea derivative (

    
    ).
    
  • Root Cause: Attempting to activate the amidoxime hydroxyl group (e.g., with tosyl chloride) to facilitate reduction can trigger rearrangement if the temperature is uncontrolled.

  • Corrective Action: Perform the hydrogenation of the amidoxime directly using Raney Nickel or Pd/C in acidic media (acetic acid) to suppress rearrangement.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. The "Red Zones" indicate irreversible side reactions.

ReactionPathways Nitrile 4-F-2-CF3-Benzonitrile Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl(g), ROH (Slowed by 2-CF3 steric) SubstProduct Side Product (SNAr): 4-Alkoxy/Amino-Benzamidine Nitrile->SubstProduct RO- or NH3 (Attack at 4-F) Target Target Benzamidine HCl Imidate->Target NH3 / NH4OAc Ester Side Product: Benzoate Ester Imidate->Ester H2O (Hydrolysis) Amide Side Product: Benzamide Imidate->Amide Thermal decomp. or pH > 9 Target->Amide Storage Hydrolysis (Hygroscopic)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competitive side reactions (Red) driven by moisture and nucleophilic attack.[2][3]

Validated Experimental Protocol (Pinner Method)

This protocol is optimized to minimize


 and hydrolysis.
StepParameterSpecificationRationale
1. Solvation SolventAnhydrous Ethanol (0.5M)Ethanol is less nucleophilic than methanol, reducing

risk.
2. Activation ReagentDry HCl gas (saturation)Must be anhydrous. Bubble at 0°C for 2-3 hours.
3. Incubation Time/Temp16-24h @ 4°CCritical: Do not heat. The 2-

group slows kinetics, but heat triggers fluorine displacement.
4. Isolation WorkupPrecipitate with

Isolate the imidate hydrochloride salt. Do not carry over excess alcohol.
5. Ammonolysis Reagent

in EtOH (2.0 eq)
Add the solid imidate to the ammonia solution at -10°C.
6. Salt Formation Final pHAcidic (pH < 3)The free base is unstable. Store as HCl salt immediately.

Frequently Asked Questions (FAQ)

Q1: The reaction mixture turned yellow/orange during the ammonia step. Is this normal? A: A slight yellowing is acceptable, but a deep orange/red color often indicates the formation of aniline byproducts via


 displacement of the fluorine. Check LCMS for a mass of [M+14] (substitution of F by 

). If present, lower the temperature of the ammonolysis step.

Q2: Can I use LHMDS (Lithium Hexamethyldisilazide) instead of the Pinner method? A: Yes, and it is often cleaner.

  • Protocol: React the nitrile with LHMDS (1.1 eq) in THF at room temperature, followed by acidic hydrolysis (HCl in isopropanol).

  • Advantage:[4][5][6][7] Avoids alcohol entirely, eliminating the risk of forming the alkoxy-substituted side product.

  • Risk:[5] Ensure the LHMDS quality is high; hydroxide impurities in LHMDS will hydrolyze the nitrile to the amide.

Q3: My final product is a sticky gum, not a solid. How do I fix this? A: Benzamidine hydrochlorides are highly hygroscopic.

  • Dissolve the gum in a minimum amount of dry ethanol.

  • Add dry diethyl ether until turbid.

  • Store in a freezer (-20°C) to induce crystallization.

  • Filter under nitrogen and store in a desiccator.

Q4: How do I distinguish the Benzamide impurity from the Benzamidine product by NMR? A: Look at the protons on the functional group in DMSO-


:
  • Benzamidine (

    
    ):  Typically shows broad signals around 
    
    
    
    9.0–9.5 ppm (often split into two distinct broad singlets due to restricted rotation or salt formation).
  • Benzamide (

    
    ):  Shows two distinct singlets around 
    
    
    
    7.5 and 8.0 ppm.

References

  • Pinner Reaction Mechanism & Side Reactions

    • S. Caron, et al. "Preparation of Amidines via the Pinner Reaction."[8] Journal of Organic Chemistry, 2010.[8]

    • Source:

  • Nucleophilic Arom

    
    ) on Fluoro-arenes: 
    
    • "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
    • Source:

  • Hydrolysis of Benzamidines

    • Morshedi, M., et al. "Room temperature hydrolysis of benzamidines... in weakly basic water."[6] Chemical Science, 2017.[6]

    • Source:

  • LHMDS Alternative Route

    • "Lithium Hexamethyldisilazane Transformation of Nitriles to Amidines.
    • Source:

Sources

Optimization

Technical Support Center: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride (FTB-HCl)

Status: Operational Ticket ID: FTB-HCl-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Stability & Handling Guide Introduction Welcome to the technical support hub for 4-Fluoro-2-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FTB-HCl-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Stability & Handling Guide

Introduction

Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . This fluorinated building block is critical in the synthesis of serine protease inhibitors and bioactive heterocycles. However, the unique electronic properties imparted by the ortho-trifluoromethyl and para-fluoro groups create specific stability challenges that differ from unsubstituted benzamidines.

This guide addresses the three most common failure modes: Hydrolytic Degradation , Hygroscopic Clumping , and Cyclization Failures .

Module 1: Storage & Handling (Solid State)

Issue: Material is turning into a sticky paste or "gum."

Diagnosis: Hygroscopic Deliquescence. Like many amidine salts, FTB-HCl is hygroscopic. The presence of the hydrochloride counter-ion attracts atmospheric moisture. Once a monolayer of water forms on the crystal surface, the highly electron-deficient amidine carbon (activated by the 2-CF3 and 4-F groups) becomes susceptible to hydrolysis even in the solid state, eventually leading to a mixture of amidine and amide.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Desiccation Store strictly in a desiccator with active silica gel or P₂O₅.
2 Inert Atmosphere For long-term storage (>1 month), store under Argon/Nitrogen at -20°C.
3 Weighing Do not weigh large batches in open air on humid days. Aliquot rapidly or use a glovebox.

FAQ:

  • Q: Can I dry the sticky solid in an oven?

    • A: NO. Heating the wet salt will accelerate the hydrolysis to 4-fluoro-2-(trifluoromethyl)benzamide. If the material is gummy, it is likely already partially degraded. Verify purity via LCMS before use.

Module 2: Solution Stability (Aqueous & Organic)[1]

Issue: "Disappearing" Starting Material in LCMS

Diagnosis: pH-Dependent Hydrolysis.[1] In aqueous solution, FTB-HCl exists in equilibrium between the protonated amidinium ion (stable) and the free base (unstable). The ortho-CF3 group is strongly electron-withdrawing, making the amidine carbon highly electrophilic. While the steric bulk of the CF3 group provides some protection, it is insufficient to prevent attack by hydroxide ions at high pH.

The Hydrolysis Pathway: Water or Hydroxide attacks the amidine carbon, forming a tetrahedral intermediate, which collapses to release ammonia and form the thermodynamically stable amide.[1]

Visualizing the Mechanism:

HydrolysisMechanism cluster_legend Reaction Conditions Amidine FTB-HCl (Protonated) FreeBase Free Base (Reactive) Amidine->FreeBase pH > pKa (~10-11) Deprotonation Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O / OH- Amide Hydrolysis Product (Benzamide) Tetrahedral->Amide - NH3 Ammonia NH3 (Byproduct) Tetrahedral->Ammonia Acidic (pH < 7) Acidic (pH < 7) Basic (pH > 9) Basic (pH > 9)

Figure 1: The degradation pathway of FTB-HCl. Note that the "Free Base" species is the primary entry point for rapid hydrolysis.

Stability Data & Recommendations:

Solvent SystemStability RatingRecommendation
Water (pH < 5) HighStable for days. Keep cold (4°C).
PBS (pH 7.4) ModerateUse immediately (within 4-6 hours).
Carbonate Buffer (pH 9+) Critical Do not store. Hydrolysis

may be < 1 hour.
DMSO / DMF High (if dry)Use anhydrous solvents. Wet DMSO accelerates degradation.

Module 3: Synthesis & Reactivity (Cyclization)

Issue: Low Yields in Pyrimidine/Triazine Synthesis

Diagnosis: Premature Free-Basing. When synthesizing heterocycles, a common protocol involves treating the amidine HCl with a base (e.g., NaOEt, TEA) to generate the nucleophilic free amidine. If the electrophile (e.g., a


-keto ester) is not immediately available or if the solvent is "wet," the free amidine will hydrolyze or dimerize before the desired reaction occurs.

Troubleshooting Protocol:

  • Order of Addition:

    • Incorrect: Dissolve Amidine HCl

      
       Add Base 
      
      
      
      Wait
      
      
      Add Electrophile.
    • Correct: Dissolve Electrophile

      
       Add Amidine HCl 
      
      
      
      Add Base dropwise.
    • Rationale: This ensures the free amidine is generated in the presence of the trap, minimizing its lifetime as a free species in solution.

  • Solvent Choice:

    • Use strictly anhydrous ethanol or DMF. The 2-CF3 group increases the acidity of the N-H protons, making the salt easier to deprotonate but the resulting neutral species more electrophilic.

Module 4: Analytical Verification

Issue: Distinguishing Amidine from Amide

Diagnosis: Analytical Confusion. The hydrolysis product (Amide) and the starting material (Amidine) are structurally similar. Low-resolution MS might show a confusing M+1 shift (Amidine MW vs Amide MW is often a +1 Da difference, which can be ambiguous with isotopes).

Analytical Comparison Table:

FeatureFTB-HCl (Amidine)Hydrolysis Product (Amide)
LCMS (ESI+) Strong [M+H]+Weak [M+H]+ (Amides ionize poorly vs Amidines)
Retention Time (RP-HPLC) Earlier (Polar/Charged)Later (Neutral/Less Polar)
1H NMR (DMSO-d6) Broad singlets ~9.0-9.5 ppm (4H, -C(NH2)2+)Two distinct singlets ~7.5 & 8.0 ppm (2H, -CONH2)
19F NMR Distinct shifts for CF3 & FShifts will move ~0.5-1.0 ppm due to loss of cationic charge

Troubleshooting Decision Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Identify Issue State Solid or Solution? Start->State Solid Solid State Issue State->Solid Solution Solution/Reaction Issue State->Solution Sticky Sticky/Gummy? Solid->Sticky Dry Dry under Vacuum Check NMR Sticky->Dry Minor Discard Discard if >10% Amide Sticky->Discard Severe PeakLoss Peak Loss in LCMS? Solution->PeakLoss CheckpH Check pH PeakLoss->CheckpH Acidic pH < 7 CheckpH->Acidic Basic pH > 7 CheckpH->Basic Stable Likely Stable. Check for Dimerization Acidic->Stable Hydrolysis Rapid Hydrolysis. Change Buffer or Add Electrophile Faster Basic->Hydrolysis

Figure 2: Diagnostic logic for FTB-HCl stability issues.

References

  • Carl Roth. (2023). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. (Discusses electronic effects of Fluorine on adjacent functional groups).
  • Piekarski, M., et al. (2014).[2] The influence of pH and temperature on the stability of amidine derivatives. The Scientific World Journal. Retrieved from [Link]

Sources

Troubleshooting

overcoming solubility problems with 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Solubility Optimization & Handling Protocols Executive Summary: The Amphiphilic Paradox Welcome to the technical support hub for 4-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Solubility Optimization & Handling Protocols

Executive Summary: The Amphiphilic Paradox

Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride .

This molecule presents a classic "amphiphilic conflict" in formulation. You have a highly polar, ionic "head" (the benzamidine hydrochloride salt) fighting against a highly lipophilic "tail" (the trifluoromethyl and fluoro groups).

  • The Salt: Wants to dissolve in water.[1]

  • The

    
     Group:  Aggressively repels water (hydrophobic).
    

Most solubility failures with this compound stem from treating it like a standard salt (e.g., NaCl) or a standard organic molecule. It requires a hybrid approach. This guide provides the causal logic and field-proven protocols to keep your compound in solution.

Module 1: Solvent Selection & Stock Preparation
Q: Why does my compound clump or float when I add water, despite being a hydrochloride salt?

A: This is due to the Lipophilic Shielding Effect . While the HCl salt form is technically ionic, the 2-trifluoromethyl (


)  group is bulky and electron-withdrawing. It creates a hydrophobic shield around the aromatic ring, significantly increasing the 

(partition coefficient) compared to unsubstituted benzamidine. When you add water directly, the water molecules form a "cage" around the hydrophobic regions, which is energetically unfavorable. The molecules aggregate to minimize water contact before the salt can dissociate.
Q: What is the "Golden Solvent" for this compound?

A: Dimethyl Sulfoxide (DMSO) . DMSO is the only solvent that effectively solvates both the polar ionic head (due to its high dielectric constant) and the lipophilic aromatic core.

Protocol 1: Master Stock Preparation

  • Weighing: Weigh the solid rapidly. The salt is hygroscopic; absorbed moisture will alter your molarity calculations.

  • Solvent: Add anhydrous DMSO (Grade

    
     99.9%) to achieve a concentration of 25–50 mM .
    
    • Note: Do not attempt >100 mM stocks; you risk "crashing out" upon freezing.

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 30°C for 5 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C. Never freeze-thaw more than twice.

Module 2: Aqueous Dilution (The "Crash Out" Phenomenon)
Q: My compound dissolved in DMSO, but precipitated immediately when added to PBS or Cell Media. Why?

A: You are a victim of the Common Ion Effect and the Antisolvent Shock .

  • Antisolvent Shock: When you spike a DMSO stock (highly soluble) into water (poor solvent for the

    
     group), the solubility limit drops logarithmically.
    
  • The Common Ion Effect (Critical): Your compound is a hydrochloride salt (

    
    ). PBS and cell media (DMEM/RPMI) are rich in Sodium Chloride (
    
    
    
    ).
    • The high concentration of Chloride ions (

      
      ) in the buffer shifts the equilibrium back toward the solid precipitate.
      
    • Equilibrium Logic:

      
      . If 
      
      
      
      is high (from PBS),
      
      
      must drop to satisfy the constant, forcing the compound out of solution [1][2].
Visualization: The Solubility Decision Matrix

SolubilityLogic Start Solid Compound (4-Fluoro-2-CF3-benzamidine HCl) Goal Intended Application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis (Intermediate) Goal->ChemSyn DirectPBS Direct to PBS/Media BioAssay->DirectPBS Do NOT do this DMSOStock Dissolve in DMSO (25-50 mM) BioAssay->DMSOStock Recommended FreeBase Free-Base Conversion (NaOH/Extraction) ChemSyn->FreeBase Fail PRECIPITATION (Common Ion Effect) DirectPBS->Fail StepDown Intermediate Dilution (1:10 in Water/Low-Salt) DMSOStock->StepDown Prevents Shock FinalBuffer Final Assay Buffer (< 0.5% DMSO) StepDown->FinalBuffer OrganicSolv Organic Solvent (DCM/EtOAc) FreeBase->OrganicSolv

Caption: Decision tree for solvent selection based on application. Note the critical failure point when attempting direct dissolution in high-salt buffers.

Module 3: Biological Assay Formulation

Objective: Introduce the compound to cells/proteins without precipitation or DMSO toxicity.

Protocol 2: The "Stepped" Dilution Method Do not pipette 1


L of stock directly into 1 mL of media. The local concentration spike will cause micro-precipitation that you might not see with the naked eye.
  • Prepare Stock: 50 mM in DMSO.

  • Intermediate Step (10x Working Conc):

    • Prepare a "Low-Salt" intermediate buffer (e.g., 10 mM HEPES or Tris, pH 7.4, without NaCl ).

    • Dilute the DMSO stock 1:10 into this low-salt buffer.

    • Result: 5 mM compound in 10% DMSO. (The lack of excess

      
       helps keep it stable).
      
  • Final Step (1x Working Conc):

    • Dilute the Intermediate 1:10 into your final Assay Media (PBS/DMEM).

    • Final: 0.5 mM compound, 1% DMSO.

    • Why this works: You have diluted the DMSO sufficiently to avoid toxicity, and you introduced the salt ions after the compound was already stabilized in an aqueous environment [3].

Data Table: Solubility Thresholds (Estimated)

Solvent SystemSolubility Limit (approx.)StabilityNotes
Pure DMSO > 25 mg/mLHigh (Months at -20°C)Ideal Stock solvent [1].
Ethanol ~ 10 mg/mLModerateGood for evaporation, bad for cells.
Pure Water ~ 2-5 mg/mLLow (Hours)Acidic pH due to HCl salt.
PBS (pH 7.4) < 0.5 mg/mL Unstable High Risk. Common Ion Effect reduces solubility drastically [2].
Module 4: Chemical Synthesis Applications
Q: I need to use this as a reagent in an organic reaction (e.g., coupling). It won't dissolve in Dichloromethane (DCM).

A: The HCl salt is too polar for non-polar organics like DCM or Hexane. You must "Free-Base" the compound to unlock its solubility in organic synthesis.

Protocol 3: Free-Basing for Organic Synthesis

  • Dissolve: Dissolve the HCl salt in a minimum volume of Methanol or Water (if possible).

  • Basify: Add 1M NaOH or saturated

    
     until pH > 12. The solution will turn cloudy as the free amidine precipitates.
    
  • Extract: Add an equal volume of Ethyl Acetate or DCM. The neutral benzamidine (now highly lipophilic due to the

    
     and 
    
    
    
    groups) will migrate into the organic layer.
  • Dry: Separate the organic layer, dry over

    
    , and evaporate.
    
    • Result: You now have the free base, which is soluble in DCM, Toluene, and THF.

References
  • Establishes baseline solubility for benzamidine salts in DMSO (25 mg/ml) vs PBS (3 mg/ml).
  • LibreTexts Chemistry. (2025). The Common-Ion Effect.[2][3] Retrieved from [Link]

    • Foundational thermodynamic principle explaining why adding HCl salts to NaCl-rich buffers causes precipit
  • Supports the use of DMSO stock solutions and sequential dilution str
  • PubChem. (2025).[4][5][6] 4-Fluoro-2-(trifluoromethyl)benzamide Properties. Retrieved from [Link][4][6]

    • Provides structural data confirming the lipophilicity (XLogP3 ~0.8-2.0 range) of the trifluoromethyl-substituted core.

Sources

Optimization

Technical Support Center: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Topic: Degradation Dynamics & Troubleshooting Guide Introduction: The Stability Paradox Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . While this compound is a robust phar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Dynamics & Troubleshooting Guide

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . While this compound is a robust pharmacophore often used as a P1 fragment in serine protease inhibitors (e.g., thrombin, Factor Xa), its specific substitution pattern introduces a "stability paradox."

The very features that make it a potent biological binder—the electron-withdrawing trifluoromethyl (


) and fluoro (

) groups—significantly increase the electrophilicity of the amidine carbon. This makes the molecule kinetically more susceptible to nucleophilic attack (hydrolysis) than unsubstituted benzamidine.

This guide moves beyond standard datasheets to address the specific degradation pathways and troubleshooting scenarios you will encounter in the lab.

Module 1: Degradation Pathways & Mechanism

The Primary Hazard: Hydrolysis to Amide

The dominant degradation pathway for this molecule is the conversion of the amidine group to a primary amide. This reaction releases ammonium chloride as a byproduct.

The Chemical Logic:

  • Activation: The

    
     group at the ortho position and 
    
    
    
    at the para position pull electron density away from the benzene ring.
  • Destabilization: This inductive effect (

    
    ) creates a significant partial positive charge (
    
    
    
    ) on the amidine carbon.
  • Attack: Water (even atmospheric moisture) acts as a nucleophile, attacking this electron-deficient carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling ammonia (as

    
     in acidic media) and forming the thermodynamically stable amide.
    
Pathway Visualization

HydrolysisPathway cluster_legend Reaction Kinetics Amidine 4-Fluoro-2-trifluoromethyl- benzamidine HCl (Active API) Inter Tetrahedral Intermediate Amidine->Inter Nucleophilic Attack Water + H2O / OH- Water->Inter Amide 4-Fluoro-2-(trifluoromethyl) benzamide (Primary Degradant) Inter->Amide Elimination Ammonia + NH4Cl Inter->Ammonia Note EWG (-CF3, -F) accelerates step 1 by increasing electrophilicity.

Figure 1: The hydrolysis mechanism. The electron-withdrawing nature of the substituents lowers the activation energy for water attack, making moisture control critical.

Module 2: Troubleshooting & FAQs

This section addresses real-world scenarios reported by our user base.

Scenario A: HPLC Anomalies

Q: I see a new peak eluting after my main peak in Reverse Phase HPLC. Is this the degradant?

A: Yes, this is highly likely.

  • Explanation: The parent amidine is a positively charged salt (hydrochloride) at neutral or acidic pH, making it highly polar. It elutes early on C18 columns. The degradation product, 4-Fluoro-2-(trifluoromethyl)benzamide , is a neutral molecule. It is significantly more hydrophobic and will interact more strongly with the stationary phase, resulting in a longer retention time (RT) .

  • Action: Check the relative retention time (RRT). If the main peak is at

    
     min, the amide typically appears at 
    
    
    
    min (depending on gradient).
Scenario B: Buffer Incompatibility

Q: My stock solution precipitated after 4 hours in PBS (pH 7.4). Why?

A: You likely triggered base-catalyzed hydrolysis or solubility limit shift.

  • Mechanism: While amidines are basic (

    
    ), the presence of the 
    
    
    
    group lowers the
    
    
    slightly. However, at pH 7.4, a small fraction of the free base exists. More critically, if the pH drifts higher, hydroxide ions (
    
    
    ) become potent nucleophiles, accelerating hydrolysis 100x faster than neutral water.
  • Solubility: The amide degradant is much less soluble in water than the benzamidine hydrochloride salt. The "precipitation" you see is likely the insoluble amide falling out of solution as it forms.

  • Fix: Prepare stock solutions in anhydrous DMSO or acidified water (0.1% Formic Acid) and dilute into biological buffers immediately prior to use.

Scenario C: Storage & Handling

Q: The white powder has turned into a sticky gum. Is it still usable?

A: No. Discard immediately.

  • Diagnosis: The hydrochloride salt is hygroscopic. The "gum" indicates the material has absorbed atmospheric moisture (deliquescence). This creates a highly concentrated aqueous micro-environment where hydrolysis proceeds rapidly (autocatalytic degradation).

  • Prevention: Store under argon/nitrogen at -20°C. Desiccate before opening the vial.

Module 3: Analytical Protocols

To confirm the identity of the degradant or assess purity, use the following validated protocol.

Standardized HPLC Method
ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase for polar/non-polar separation.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Acidic pH keeps the amidine fully protonated (

), preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier for elution.
Gradient 5% B to 95% B over 10 minutesSteep gradient to elute the polar salt early and the non-polar amide later.
Detection UV @ 254 nmThe benzamidine chromophore absorbs strongly here.
Flow Rate 1.0 mL/minStandard backpressure management.
Diagnostic Logic Flowchart

Troubleshooting Start Issue: Loss of Potency / Purity CheckState Physical State Check: Is it a powder or gum? Start->CheckState Gum Gum/Sticky CheckState->Gum Powder White Powder CheckState->Powder Discard Discard. Irreversible Hydrolysis. Gum->Discard RunHPLC Run HPLC (Acidic Method) Powder->RunHPLC Peaks Analyze Chromatogram RunHPLC->Peaks LatePeak New Peak @ High RT? (Hydrophobic) Peaks->LatePeak EarlyPeak Peak Broadening/Tailing? Peaks->EarlyPeak AmideConfirm Degradant Confirmed: 4-Fluoro-2-(trifluoromethyl)benzamide LatePeak->AmideConfirm Yes ColIssue Column/pH Issue. Add more TFA to Mobile Phase. EarlyPeak->ColIssue Yes

Figure 2: Step-by-step diagnostic workflow for assessing compound integrity.

References

  • PubChem. (n.d.).[1] 4-Fluoro-2-(trifluoromethyl)benzamide (Degradant Structure & Safety). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. (Foundational mechanism for amide/amidine hydrolysis kinetics). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for stress testing hydrolytic pathways). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

[1] Compound Profile PropertyDetail Chemical Name 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride CAS Number 1187927-62-3 Molecular Formula C₈H₆F₄N₂[1][2][3] · HCl Molecular Weight 242.60 g/mol Physical State White...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound Profile

PropertyDetail
Chemical Name 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride
CAS Number 1187927-62-3
Molecular Formula C₈H₆F₄N₂[1][2][3] · HCl
Molecular Weight 242.60 g/mol
Physical State White to off-white crystalline solid
Primary Hazard Irritant (H315, H319, H335); Hygroscopic

Module 1: Critical Storage & Handling (The "Dry Chain")[1][2]

User Query: "My solid compound has turned into a sticky gum/paste. Is it still usable?"

Technical Insight: This is the most frequent issue with benzamidine hydrochlorides.[1][4] The hydrochloride salt moiety is highly hygroscopic .[1][4] When exposed to ambient moisture, the lattice absorbs water, leading to deliquescence (turning into a liquid/gum).[1][4] More critically, moisture initiates hydrolysis , converting the active amidine into an inactive amide (4-Fluoro-2-(trifluoromethyl)benzamide) and releasing ammonia [1].[1][4]

Status: If the solid has liquefied, discard it . The purity is likely compromised by hydrolysis.[1][4]

Protocol: The "Dry Chain" Storage Workflow

To maintain potency >98% over 12 months, you must break the cycle of moisture absorption.[1][4]

StorageLifecycle Receipt 1. Receipt Desiccate 2. Desiccation (24h under Vacuum) Receipt->Desiccate Remove transit moisture Aliquot 3. Aliquot (Inert Gas Environment) Desiccate->Aliquot Prevent freeze-thaw cycles Seal 4. Seal (Parafilm + Desiccant) Aliquot->Seal Double barrier Freeze 5. Long-term Storage (-20°C) Seal->Freeze Arrest hydrolysis

Figure 1: The "Dry Chain" workflow ensures the compound remains anhydrous from receipt to storage.[1][4]

Step-by-Step Implementation:

  • Equilibration: Upon removal from the freezer, allow the vial to warm to room temperature before opening. This prevents condensation from forming on the cold solid (a major cause of degradation).[1][4]

  • Inert Handling: Ideally, weigh the compound inside a glove box or under a stream of Argon/Nitrogen.[1][4]

  • Desiccation: If the container has been opened frequently, store it inside a secondary jar containing active silica gel or Drierite™.[1][4]

Module 2: Solubilization & Solution Stability

User Query: "I dissolved the compound in water, but the solution turned cloudy after 24 hours. Why?"

Technical Insight: While the HCl salt aids water solubility, the 2-trifluoromethyl group adds significant lipophilicity compared to unsubstituted benzamidine.[1][4] Furthermore, in aqueous solution (especially at neutral or basic pH), the amidine is susceptible to hydrolysis.[1][4] The cloudiness is often the precipitation of the insoluble amide hydrolysis product [2].[1][4]

Solvent Compatibility Matrix
SolventSolubility (Est.)[1][4][3][5][6][7][8]StabilityRecommendation
DMSO High (~25-50 mg/mL)Good (Weeks at -20°C)Primary Choice for stock solutions.[1][4]
Water Moderate (<10 mg/mL)Poor (<24 Hours)Use immediately; do not store.[1][4]
Ethanol Moderate (~10 mg/mL)ModerateGood for synthesis; avoid for long-term storage.[1][4]
PBS (pH 7.4) Low-ModerateVery PoorAvoid for stock. Only use for final dilution.[1][4]
Troubleshooting Protocol: Preparing Bioassay Solutions

SolubilizationTree Start Start: Prepare Solution AppType Application Type? Start->AppType Stock Stock Solution (Storage) AppType->Stock Long-term Direct Direct Use (Immediate) AppType->Direct Acute Assay DMSO Dissolve in anhydrous DMSO Store at -20°C Stock->DMSO Preferred Water Dissolve in Water Use within 4 hours Direct->Water If DMSO prohibited Dilute Dilute 1000x into Buffer (Keep DMSO <0.1%) DMSO->Dilute For Assay

Figure 2: Decision tree for solvent selection to maximize stability and solubility.[1][4]

Critical Rule: Never store aqueous solutions. Make fresh stocks in DMSO, aliquot them, and dilute into aqueous buffer only at the moment of the experiment.

Module 3: Reaction Troubleshooting (Synthesis)

User Query: "I am trying to couple this amidine to a carboxylic acid, but the yield is very low."

Technical Insight: You are supplied with the hydrochloride salt .[1][4][5][9] In this form, the nitrogen is protonated (


) and is non-nucleophilic .[1][4] It cannot attack electrophiles (like esters or activated acids) until it is "free-based" [3].[1][4]
Protocol: In-Situ Free-Basing for Coupling Reactions

Do not isolate the free base if possible (it is unstable).[1][4] Generate it in situ.

  • Solvent: Use an anhydrous organic solvent (DMF, DMF/DCM, or Ethanol).[1][4]

  • Base: Add a non-nucleophilic organic base.

    • Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][4]

    • Stoichiometry: You need at least 1.0 equivalent to neutralize the HCl, plus the equivalents required for your reaction mechanism.[1][4]

  • Order of Addition:

    • Dissolve Amidine HCl in solvent.[1][4][5]

    • Add Base (stir 5-10 mins).[1][4] Solution may become clearer as the free base forms.

    • Add Electrophile.[1][4]

User Query: "Can I isolate the free base?" Answer: Yes, but proceed with caution.

  • Dissolve HCl salt in minimal water.[1][4]

  • Add 1M NaOH until pH ~10.

  • Rapidly extract with Dichloromethane (DCM).[1][4]

  • Dry organic layer over MgSO₄ and evaporate.[1][4]

  • Use immediately. The free base absorbs CO₂ from air and hydrolyzes rapidly.[1][4]

Module 4: Safety & Disposal

  • Hazard Identification: This compound is a fluorinated aromatic amine derivative.[1][4] Treat as a potential skin sensitizer and respiratory irritant.[1][4]

  • In Case of Contact:

    • Skin: Wash with soap and water.[1][4][10] The lipophilic fluorine groups may aid skin absorption.[1][4]

    • Eyes: Rinse for 15 minutes. The HCl salt is acidic and corrosive to mucous membranes.[1][4]

  • Disposal: Do not pour down the drain. Fluorinated organic compounds require high-temperature incineration to prevent environmental accumulation [4].[1][4]

References

  • Stability of Amidines: Shriner, R. L., & Neumann, F. W. (1944).[1][4] The Chemistry of Amidines.[1][4][11] Chemical Reviews, 35(3), 351–425.[1][4] [1][4]

  • Hydrolysis Mechanisms: O'Brien, P. (1983).[1][4] Hydrolysis of Amidines.[1][4] In: The Chemistry of Functional Groups.[1][4] Wiley.[1][4] (General reference for amidine instability in base).

  • Synthetic Handling: Dunn, P. J., et al. (2016).[1][4] Green Chemistry in the Pharmaceutical Industry.[1][4] (Discusses handling of salt forms vs free bases in coupling).

  • Safety Data Sheet (General Benzamidine HCl): Sigma-Aldrich Safety Data Sheet for Benzamidine Hydrochloride.[1][4] (Note: Specific SDS for the CF3 variant should be requested from the vendor, but general benzamidine handling applies).

Sources

Optimization

Technical Support Center: Scale-Up of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Case ID: #SYN-BZ-4F2CF3 Status: Open Priority: High (Scale-Up/Process Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling up the synthesis of 4-Fluoro-2-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-BZ-4F2CF3 Status: Open Priority: High (Scale-Up/Process Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride presents a unique duality of challenges. The 4-fluoro and 2-trifluoromethyl groups render the nitrile highly electron-deficient, theoretically increasing its electrophilicity. However, the 2-trifluoromethyl (ortho-CF3) group introduces significant steric hindrance , which can dramatically retard the formation of the Pinner intermediate (imidate).

This guide addresses the Modified Pinner Synthesis , the most scalable industrial route for this class of compounds. It synthesizes field-proven protocols with troubleshooting for the specific failure modes associated with ortho-substituted, electron-poor nitriles.

Phase 1: The Chemistry & Critical Control Points

Before initiating the 100g+ scale-up, understand the competing pathways. The reaction relies on the formation of an unstable imidate intermediate.

Reaction Pathway Analysis

The primary failure mode is hydrolysis . Due to the electron-withdrawing nature of the CF3 and F groups, the imidate intermediate is highly reactive toward moisture, rapidly collapsing into the benzoate ester or benzamide byproduct, neither of which can be converted to the amidine.

ReactionPathway Nitrile 4-F-2-CF3-Benzonitrile Imidate Imidate HCl (Moisture Sensitive) Nitrile->Imidate HCl(g), MeOH (Slow kinetics due to 2-CF3) Amidine Target Amidine HCl Imidate->Amidine NH3 / NH4Cl (Ammonolysis) Amide Byproduct: Amide (Dead End) Imidate->Amide H2O (Hydrolysis) Ester Byproduct: Ester Imidate->Ester H2O (Hydrolysis)

Figure 1: Competitive reaction pathways. Note that the 2-CF3 group slows the first step, extending the window for moisture to cause irreversible hydrolysis.

Phase 2: Optimized Scale-Up Protocol (100g Basis)

Safety Warning: This protocol involves HCl gas (corrosive, toxic) and pressurized systems . Work in a well-ventilated fume hood.

Materials:
  • Substrate: 4-Fluoro-2-trifluoromethylbenzonitrile (100 g, ~0.53 mol)

  • Solvent: Anhydrous Methanol (500 mL) – Note: Methanol is preferred over ethanol here to minimize steric bulk during the imidate formation.

  • Reagent: Anhydrous HCl gas (cylinder)

  • Reagent: Ammonia (7N in Methanol or anhydrous gas)

Step 1: Pinner Salt Formation (The Dry Step)
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and gas inlet tube. Attach a drying tube (CaCl2) to the vent.

  • Charging: Charge the nitrile (100 g) and Anhydrous Methanol (300 mL). Cool the mixture to 0–5°C using an ice/salt bath.

  • Saturation: Slowly bubble anhydrous HCl gas into the solution. Maintain internal temperature <15°C (exothermic). Continue until the solution is saturated (weight gain of ~20-25% w/w, approx 80-100g HCl).

  • Reaction: Seal the vessel tightly. Allow it to warm to room temperature (20-25°C).

    • Critical Insight: Due to the 2-CF3 steric hindrance , this reaction may take 48–72 hours (standard benzonitriles take 12-24h).

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the nitrile peak.

    • Checkpoint: If precipitation of the imidate occurs (white solid), this is a good sign. If it remains a solution, proceed with caution.

  • Workup (Imidate Isolation):

    • Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove excess HCl and methanol.

    • Do not use water.

    • Add dry diethyl ether (300 mL) to the residue to precipitate the imidate hydrochloride. Filter quickly under nitrogen blanket.

Step 2: Ammonolysis (The Conversion)
  • Resuspension: Suspend the isolated imidate salt in Anhydrous Methanol (200 mL). Cool to 0°C .

  • Ammonia Addition: Add 7N Ammonia in Methanol (3.0 equiv, ~230 mL) dropwise. Alternatively, bubble NH3 gas.

    • Note: A slight exotherm will occur.

  • Stirring: Seal and stir at room temperature for 12–24 hours.

  • Completion: The mixture should become clear or contain NH4Cl precipitate.

Step 3: Purification (The Cleanup)
  • Filtration: Filter off the inorganic NH4Cl byproduct.

  • Concentration: Evaporate the solvent to dryness.

  • Salt Formation/Recrystallization:

    • Dissolve the crude residue in minimal hot Isopropanol (IPA).

    • Add concentrated HCl (aq) dropwise if necessary to ensure the salt form is intact (pH < 2).

    • Cool slowly to 4°C. White needles of 4-Fluoro-2-trifluoromethyl-benzamidine HCl should crystallize.

    • Filter and wash with cold acetone/ether.

Phase 3: Troubleshooting & Q&A

Issue 1: "The reaction stalled. I still see starting material after 48 hours."

Diagnosis: Steric hindrance from the 2-CF3 group is preventing the alcohol attack. Solution:

  • Increase Pressure: Perform the reaction in a pressure vessel (autoclave) at 2-3 bar HCl pressure.

  • Switch Solvent: Ensure you are using Methanol , not Ethanol. The methoxy group is smaller and attacks the hindered nitrile faster than ethoxy.

  • Lewis Acid Promoter: Add 1.0 equiv of Acetyl Chloride to the methanol instead of using HCl gas. This generates anhydrous HCl in situ and consumes any adventitious water, driving the equilibrium forward.

Issue 2: "I isolated the Amide (4-Fluoro-2-trifluoromethylbenzamide) instead of the Amidine."

Diagnosis: Moisture ingress. The imidate intermediate hydrolyzed before ammonia could react. Root Causes:

  • Wet methanol (even 0.5% water is fatal).

  • Opening the vessel to air before the ammonia addition.

  • Old HCl gas lines containing moisture. Corrective Action:

  • Use freshly distilled methanol (over Mg/I2) or molecular sieve-dried solvent.

  • Do not isolate the imidate if you lack a glovebox. Instead, perform a "telescoped" process: Evaporate the HCl/MeOH from Step 1, then immediately add the Ammonia/MeOH solution to the same flask without exposing the residue to air.

Issue 3: "The product is a sticky, hygroscopic oil that won't crystallize."

Diagnosis: Presence of residual solvent or impurities (likely the ortho-ester or amide) preventing crystal lattice formation. Solution:

  • Trituration: Dissolve the oil in a minimum amount of dry acetone. Add diethyl ether dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

  • Anion Exchange: If the HCl salt is too hygroscopic, consider switching to the Hemisulfate salt . Dissolve the free base in EtOH and add H2SO4. Benzamidine sulfates are often less hygroscopic and crystallize better.

Phase 4: Workflow Visualization

ProcessFlow Start Start: Nitrile + MeOH (Anhydrous) HCl_Add Add HCl Gas (Saturate) Maintain <15°C Start->HCl_Add Reaction Stir 48-72h @ RT (Monitor for Nitrile disappearance) HCl_Add->Reaction Check IPC: Nitrile < 2%? Reaction->Check Evap Evaporate HCl/MeOH (Vacuum, <40°C) Check->Evap Yes Trouble See Troubleshooting: Increase Time/Pressure Check->Trouble No Ammonia Add NH3/MeOH (Stir 12h) Evap->Ammonia Workup Filter NH4Cl -> Evaporate -> Crystallize (IPA) Ammonia->Workup Trouble->Reaction Retry

Figure 2: Operational workflow for the scale-up process. Note the critical decision point at the IPC (In-Process Control) stage.

Phase 5: Frequently Asked Questions (FAQs)

Q: Can I use the Garigipati method (AlMe3/NH4Cl) instead? A: Yes, and for sterically hindered nitriles like this (2-CF3), the Garigipati method is often more efficient chemically because it drives the reaction with a powerful Lewis acid. However , scaling AlMe3 (trimethylaluminum) to 100g+ requires handling pyrophoric reagents, which demands specialized safety equipment. For a standard lab scale-up without dedicated process safety engineering, the Pinner method described above is safer.

Q: How do I store the final product? A: Benzamidine hydrochlorides are hygroscopic. Store in a tightly sealed amber vial with a desiccant pack at 4°C. If the salt becomes wet, it may hydrolyze slowly back to the amide over months.

Q: What is the expected yield? A: For the 4-F-2-CF3 derivative:

  • Typical: 60-70%

  • Optimized: 80-85%

  • Losses: Usually occur during the crystallization step or due to partial hydrolysis during the long reaction time.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Decroix, B., et al. (1998). "Synthesis of amidines from nitriles: A comparative study." Journal of Chemical Research. (Comparison of Pinner vs. other methods).
  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 31(14), 1969-1972. Link

  • Dunn, P. J. (2012). "Scale-up of the Pinner Reaction." Organic Process Research & Development. Link

  • PubChem. (2025).[1][2] "4-Fluoro-2-(trifluoromethyl)benzamide Compound Summary." Link[1]

Sources

Troubleshooting

troubleshooting enzyme inhibition assays with 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Topic: Troubleshooting Enzyme Inhibition Assays Compound: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTB-HCl) Target Class: Serine Proteases (Trypsin, Thrombin, Factor Xa, etc.) Introduction: The Molecule & Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Enzyme Inhibition Assays Compound: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTB-HCl) Target Class: Serine Proteases (Trypsin, Thrombin, Factor Xa, etc.)

Introduction: The Molecule & The Mechanism

As a Senior Application Scientist, I often see researchers treat 4-Fluoro-2-trifluoromethyl-benzamidine HCl (FTB-HCl) exactly like its parent compound, Benzamidine. This is a mistake. While both are competitive inhibitors targeting the S1 specificity pocket of serine proteases, the addition of the trifluoromethyl (-CF3) and fluoro (-F) groups fundamentally alters the physicochemical properties.

The amidine group provides the positive charge necessary to mimic the Arginine side chain and form a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin). However, the -CF3 group introduces significant lipophilicity and electron-withdrawing effects. This duality—a hydrophilic salt head and a hydrophobic tail—creates unique solubility and aggregation challenges that do not exist with standard Benzamidine.

This guide addresses the three most common failure modes: Solubility "Crash-out," Kinetic Mismatches, and Assay Interference.

Module 1: Solubility & Stability (The "Invisible" Error)

Problem: "My IC50 curves have steep slopes (Hill slope > 1.5) or show inconsistent inhibition at high concentrations."

Root Cause: The Hydrochloride salt (HCl) gives you a false sense of security regarding water solubility. While the salt dissolves in water, the free base equilibrium at neutral pH (7.4) combined with the hydrophobic -CF3 group can lead to micro-precipitation or colloidal aggregation. This causes non-specific enzyme inhibition (promiscuous inhibition), leading to false positives or steep Hill slopes.

Troubleshooting Protocol: The "Solvent-Match" Dilution

Do not dilute the aqueous stock directly into the assay buffer if you are working near the solubility limit.

Step-by-Step Workflow:

  • Primary Stock: Dissolve FTB-HCl in 100% DMSO to 100 mM. (Avoid water for the primary stock to prevent hydrolysis over long storage).

  • Serial Dilution: Perform all serial dilutions in 100% DMSO , not in buffer.

  • Intermediate Step: Transfer these DMSO dilutions into an intermediate plate containing buffer (e.g., 10% DMSO final).

  • Final Assay: Transfer from the intermediate plate to the assay plate to ensure the final DMSO concentration is constant (e.g., 1-2%) across all wells.

Why this works: This prevents the "solvent shock" that occurs when a high-concentration hydrophobic compound hits an aqueous buffer, which often nucleates precipitation.

Visualization: Solubility Workflow

SolubilityWorkflow Stock 100mM Stock (100% DMSO) Dilution Serial Dilution (100% DMSO) Stock->Dilution Step 1 Intermediate Intermediate Plate (10% DMSO) Dilution->Intermediate Step 2 (Transfer) Buffer Assay Buffer (Aqueous) Buffer->Intermediate Diluent Assay Final Assay Plate (1% DMSO) Intermediate->Assay Step 3 (Final Transfer)

Caption: Solvent-Match Dilution Strategy to prevent compound precipitation ("crash-out") driven by the hydrophobic -CF3 moiety.

Module 2: Kinetic Analysis & Data Integrity

Problem: "My IC50 value shifts when I change the substrate concentration."

Root Cause: FTB-HCl is a Competitive Inhibitor . It competes directly with the substrate for the active site. Therefore, your measured IC50 is dependent on the substrate concentration ([S]).[1] If you run the assay at


, you will require much more inhibitor to achieve 50% inhibition, artificially inflating your IC50.
The Solution: Cheng-Prusoff Correction

You must convert IC50 to


 (the absolute inhibition constant) to compare data across different experiments.[2][3]

The Equation:



Experimental Requirement: You must experimentally determine the


 of your substrate under exact assay conditions before running the inhibition curve.
Troubleshooting Matrix: Kinetic Anomalies
ObservationProbable CauseCorrective Action
IC50 increases linearly with [S] Classical Competitive Inhibition (Expected).Calculate

using Cheng-Prusoff.
IC50 is independent of [S] Non-Competitive Inhibition or Irreversible Binding.Check for time-dependent inhibition (pre-incubate inhibitor for 30 mins vs 0 mins).
Hill Slope > 2.0 Aggregation / Colloidal Formation.Add 0.01% Triton X-100 to assay buffer to disrupt colloids.
Hill Slope < 0.8 Negative Cooperativity or Impure Enzyme.Verify enzyme purity; check for multiple isoforms.
Visualization: Mechanism of Action

Mechanism E Enzyme (Serine Protease) ES E-S Complex (Active) E->ES + S (Km) EI E-I Complex (Inactive) E->EI + I (Ki) (Competitive Block) S Substrate I Inhibitor (FTB-HCl) ES->E Reversible P Product (Signal) ES->P kcat EI->E Reversible

Caption: Competitive Inhibition Model. FTB-HCl (Red) competes with Substrate (Green) for the free Enzyme, necessitating the Cheng-Prusoff correction.

Module 3: Assay Interference (False Positives)

Problem: "I see inhibition, but the dose-response curve is noisy or doesn't reach 100%."

Root Cause:

  • Inner Filter Effect (IFE): Benzamidine derivatives absorb UV light. If your readout is fluorescence-based (e.g., AMC or ACC leaving groups excited at ~350-380 nm), high concentrations of FTB-HCl may absorb the excitation light, appearing as "inhibition" (signal loss) when it is actually just optical shielding.

  • pH Mismatch: The amidine group (

    
    ) must be protonated to bind. If your assay buffer is > pH 9.0, binding affinity drops.
    
Self-Validating Protocol: The "Mock" Control

To rule out Inner Filter Effects, perform a "Mock" spike experiment.

  • Generate Signal: Add Enzyme + Substrate and let the reaction proceed to completion (max fluorescence).

  • Spike Inhibitor: Add the highest concentration of FTB-HCl used in your curve to this already reacted well.

  • Measure: Read fluorescence immediately.

    • Result A: Signal remains constant. (No IFE).

    • Result B: Signal drops instantly. (IFE present.[4][5][6] The inhibitor is absorbing the light from the product).

Correction: If IFE is present, switch to a Red-Shifted substrate (e.g., Rhodamine-110 based) where the excitation (>480 nm) is far from the benzamidine absorption.

FAQ: Frequently Asked Questions

Q: Can I use this compound for 19F NMR screening? A: Yes, this is a primary application. The -CF3 and -F groups provide distinct chemical shifts. However, ensure your buffer contains 10%


 and that you use a relaxation delay (

) appropriate for the fluorinated groups to avoid saturation effects.

Q: Why is my Z-factor low (< 0.5)? A: Low Z-factor often indicates high variability in the "Max Signal" controls. With FTB-HCl, this is usually due to pipetting errors of the viscous DMSO stock or edge effects in the plate. Ensure you are using the "Solvent-Match" protocol described in Module 1.

Q: Is the inhibition time-dependent? A: Typically, no. Benzamidines are rapid, reversible inhibitors. If you see time-dependence, check for hydrolysis of the inhibitor (instability) or slow-binding kinetics caused by enzyme conformational changes, though this is rare for this class.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic discriminators for high-throughput screening. Journal of Medicinal Chemistry, 51(8), 2363–2371. (Discusses Inner Filter Effects).

Sources

Optimization

avoiding off-target effects of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Technical Support Center: Optimization & Selectivity Guide Compound: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride CAS: 207919-06-0 (Free base analog reference) / General Benzamidine Class Classification: Serine P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Selectivity Guide Compound: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride CAS: 207919-06-0 (Free base analog reference) / General Benzamidine Class Classification: Serine Protease Inhibitor / Fragment-Based Drug Discovery (FBDD) Probe

Executive Summary: The "Warhead" Challenge

Welcome to the technical support center for 4-Fluoro-2-trifluoromethyl-benzamidine HCl . You are likely using this compound as a competitive inhibitor for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Plasmin) or as a warhead in fragment-based drug design.

The Core Problem: The benzamidine moiety is a "privileged structure" that mimics the side chain of Arginine. While this allows potent binding to the S1 pocket of serine proteases (via interaction with Aspartate 189), it creates a high risk of promiscuity . The specific substitutions (4-Fluoro, 2-Trifluoromethyl) are designed to modulate pKa and steric fit, but they do not eliminate the risk of off-target inhibition across the "Coagulation Cascade" and related digestive enzymes.

This guide addresses the three most common experimental failures: Protease Cross-Reactivity , Colloidal Aggregation (False Positives) , and Ion Channel Interference .

Module 1: Troubleshooting Protease Selectivity

Issue: "I am observing inhibition in my negative control protease assays (e.g., Thrombin inhibition when targeting Factor Xa)."

Technical Insight: The benzamidine group forms a salt bridge with the aspartic acid residue at the bottom of the S1 specificity pocket. The 2-Trifluoromethyl (-CF3) group provides steric bulk intended to clash with smaller S1 pockets (improving selectivity), while the 4-Fluoro (-F) group modulates the pKa of the amidine and blocks metabolic oxidation. However, at high concentrations (>10 µM), this steric exclusion often fails.

Diagnostic Protocol: The Selectivity Ratio

Do not rely on single-point assays. You must determine the Selectivity Ratio to validate your hit.

Step-by-Step Experiment:

  • Panel Selection: Select your primary target (e.g., Factor Xa) and two "nearest neighbor" off-targets (Thrombin, Trypsin).

  • Substrate Matching: Use chromogenic substrates specific to each enzyme (e.g., S-2222 for Factor Xa, S-2238 for Thrombin).

  • Titration: Perform a 10-point dose-response curve (1 nM to 100 µM).

  • Calculation: Calculate the

    
     (Inhibition Constant) rather than 
    
    
    
    , as
    
    
    is substrate-dependent.

Data Analysis Table:

ParameterFormula / CriteriaInterpretation
Cheng-Prusoff Correction

Mandatory for comparing different enzymes with different substrate affinities.
Selectivity Ratio

> 100x: High Selectivity (Safe)10x - 100x: Moderate (Titration critical)< 10x: Non-selective (Off-target risk high)

Module 2: Eliminating False Positives (Aggregation)

Issue: "My dose-response curve is extremely steep (Hill slope > 2.0) or results are unrepeatable."

Technical Insight: Benzamidine derivatives are classic "frequent hitters" or PAINS (Pan-Assay Interference Compounds) candidates. The hydrophobic benzene ring combined with the polar amidine head can induce colloidal aggregation in aqueous buffer. These aggregates sequester enzymes non-specifically, looking like potent inhibition.

Troubleshooting Workflow

Q: How do I confirm if my inhibition is real or due to aggregation?

A: The Detergent Challenge. Colloids are sensitive to non-ionic detergents. Real competitive binding is not.

  • Standard Buffer: Run your assay in PBS/HEPES.

  • Detergent Buffer: Repeat the assay adding 0.01% - 0.1% Triton X-100 or Tween-80 .

    • Note: Ensure your protease is stable in detergent (most are).

  • Compare

    
    : 
    
ObservationDiagnosisAction

shifts > 5-fold higher
Aggregation Artifact The compound is forming colloids. Add detergent to all future buffers or lower compound concentration.

remains stable
True Inhibition The interaction is a specific 1:1 ligand-protein binding event.

Module 3: Physiological Off-Targets (Ion Channels)

Issue: "I see cellular toxicity or unexpected membrane depolarization, even though the compound is a protease inhibitor."

Technical Insight: The amidine group is highly basic (pKa ~11-12). At physiological pH (7.4), it is positively charged. This cation mimics the hydronium ion or sodium ion, allowing it to block or modulate Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaC) . This is a known class effect of amidines (e.g., Amiloride, Pentamidine).

Mitigation Strategy:

  • Patch Clamp Controls: If using this compound in neuronal or epithelial cell lines, include an Amiloride control arm to distinguish channel blockade from protease inhibition.

  • Prodrug Consideration: If in vivo efficacy is poor, it is likely due to the permanent positive charge preventing passive membrane diffusion. In drug development, this amidine is often masked as a hydroxyamidine or amidoxime prodrug to improve permeability.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for validating 4-Fluoro-2-trifluoromethyl-benzamidine hits.

SelectivityWorkflow Start Start: Unexpected Inhibition Observed CheckSlope Check Hill Slope of IC50 Curve Start->CheckSlope SlopeHigh Slope > 2.0 (Steep) CheckSlope->SlopeHigh Likely Artifact SlopeNormal Slope ~ 1.0 (Standard) CheckSlope->SlopeNormal Likely Binding DetergentTest Run Detergent Challenge (Add 0.01% Triton X-100) SlopeHigh->DetergentTest SelectivityPanel Run Selectivity Panel (Xa vs Thrombin vs Trypsin) SlopeNormal->SelectivityPanel ResultAgg IC50 Shifts/Disappears DetergentTest->ResultAgg Aggregation ResultReal IC50 Stable DetergentTest->ResultReal True Binder ResultReal->SelectivityPanel CalcKi Calculate Ki Ratios SelectivityPanel->CalcKi Outcome Valid Lead Candidate CalcKi->Outcome Ratio > 100x Fail Promiscuous Binder (Discard or Modify) CalcKi->Fail Ratio < 10x

Caption: Workflow for distinguishing specific protease inhibition from aggregation artifacts and promiscuous binding.

Frequently Asked Questions (FAQ)

Q1: Why does the 2-Trifluoromethyl group matter if the Amidine is the primary binder? A: The S1 pocket of serine proteases varies slightly in width and depth. The 2-CF3 group adds significant steric bulk at the ortho position. This forces the benzene ring to twist relative to the amidine plane. This "twisted" conformation may prevent binding to proteases with narrow S1 clefts (like Trypsin) while allowing binding to Factor Xa, which has a more accommodating hydrophobic box. It is a "Selectivity Handle."

Q2: Can I use DMSO to improve solubility? A: Yes, but limit DMSO to < 2% (v/v). Benzamidines are soluble in DMSO, but high DMSO concentrations can inhibit proteases independently or induce enzyme unfolding. Always run a "Vehicle Control" (Buffer + DMSO only) to normalize your data.

Q3: Is this compound pH sensitive? A: Yes. The binding affinity depends on the amidine being protonated (positively charged). If you run assays at pH > 10 (rare, but possible in specific chemistry), the amidine deprotonates and binding affinity will vanish. Ensure your assay buffer is pH 7.4 - 8.0.

References

  • Selectivity of Benzamidines: Walsmann, P. (1977).[1] Inhibition of serine proteinases by benzamidine derivatives.[1][2][3] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.

  • Aggregation Artifacts: Shoichet, B. K. (2004). Screening in a spirit haunted by artifacts. Drug Discovery Today, 9(13), 572-579. (Contextual grounding on promiscuous inhibitors).
  • Amidine Ion Channel Blockade: Evaluation of benzamidine derivatives on sodium channels (General mechanism reference). ACS Pharmacology & Translational Science.

  • Chemical Properties: PubChem Compound Summary for 4-Fluoro-2-trifluoromethyl-benzamidine.

Sources

Troubleshooting

analytical challenges with 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Case Reference: AN-4F2TF-BENZ-HCl [1] Welcome to the Technical Support Center. This guide addresses the specific analytical and handling challenges associated with 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: AN-4F2TF-BENZ-HCl [1]

Welcome to the Technical Support Center. This guide addresses the specific analytical and handling challenges associated with 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . Our goal is to provide actionable troubleshooting steps for researchers encountering issues with chromatography, stability, or structural elucidation.

Module 1: Chromatographic Separation (HPLC/UPLC)

Issue: Severe peak tailing, retention time shifting, or poor resolution from impurities.

Technical Insight: Benzamidines are strong organic bases (


 typically 10–11). At standard chromatographic pH (2–7), the amidine moiety is fully protonated (

). This cationic species interacts strongly with residual silanols (

) on silica-based columns, causing peak tailing.[2] Furthermore, the ortho-trifluoromethyl group introduces steric bulk and lipophilicity changes that can complicate separation from hydrolysis byproducts.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Tailing Factor > 1.5 Silanol interaction1. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The

suppresses silanol ionization, and

forms an ion pair with the amidine.2. Switch to a "Base-Deactivated" or "Polar-Embedded" C18 column (e.g., C18-PFP or Shield RP).
Retention Time Drift pH instability / Temperature1. Ensure mobile phase is buffered (e.g., Ammonium Formate pH 3.0), not just acidified water.2. Thermostat the column (typically

) to control viscosity and kinetics.
"Ghost" Peaks On-column hydrolysis1. Reduce column temperature.2. Minimize run time.3. Check autosampler stability (see Module 2).
Method Development Decision Tree

Use the following logic flow to optimize your separation method.

HPLC_Method_Dev Start Start: Peak Tailing Observed Check_MP Current Mobile Phase pH? Start->Check_MP Low_pH pH < 3.0 Check_MP->Low_pH Yes High_pH pH > 3.0 Check_MP->High_pH No Change_Col Switch to Hybrid/Charged Surface Column (CSH) Low_pH->Change_Col Silanol suppression failed Add_TFA Add 0.05-0.1% TFA (Ion Pairing) High_pH->Add_TFA Lower pH Check_Tail Tailing < 1.3? Add_TFA->Check_Tail Change_Col->Check_Tail Success Method Validated Check_Tail->Success Yes Fail Consider HILIC Mode Check_Tail->Fail No

Caption: Decision matrix for resolving peak tailing in basic benzamidine analysis.

Module 2: Stability & Degradation

Issue: Appearance of a new peak (


 or 

mass shift) in stored samples.

Technical Insight: Benzamidines are susceptible to hydrolysis, converting to the corresponding benzamide and releasing ammonia.[3]

  • Reaction:

    
    [1]
    
  • Risk Factor: The ortho-trifluoromethyl group is electron-withdrawing, which increases the electrophilicity of the amidine carbon, potentially accelerating nucleophilic attack by water despite the steric hindrance.

FAQ: Stability Management

Q: My sample has a new peak at RRT 1.1. Is it the benzamide? A: Likely. In Reversed-Phase LC, the amide (neutral) often elutes after the amidine (cationic/polar) if ion-pairing is not used, or before if strong ion-pairing (like TFA) is used for the amidine.

  • Verification: Check MS. Benzamidine

    
     (approx). Benzamide 
    
    
    
    . The mass difference is +1 Da (net OH replacing NH), but often observed as a loss of 17 (NH3) relative to the amidine mass if considering the fragmentation.

Q: How do I prevent this during analysis? A:

  • Solvent Choice: Avoid storing samples in pure water or methanol for extended periods. Use Acetonitrile/Buffer mixtures.[1]

  • Autosampler Temp: Keep the autosampler at

    
    .
    
  • pH: Hydrolysis is catalyzed by both acid and base, but neutral pH is often the "sweet spot" for degradation. Maintain pH < 3 for stability during runs.[1]

Hydrolysis Pathway Visualization

Hydrolysis Amidine Benzamidine (Active) Transition Tetrahedral Intermediate Amidine->Transition + H2O Amide Benzamide (Degradant) Transition->Amide - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Caption: Hydrolytic degradation pathway of the benzamidine moiety.[1]

Module 3: Structural Elucidation (NMR & MS)

Issue: Ambiguous proton NMR due to exchangeable protons or complex splitting.

Technical Insight: The molecule contains two distinct fluorine environments :

  • Aromatic Fluorine (4-position): Spin-spin couples with adjacent protons.

  • Trifluoromethyl (2-position): A singlet (or quartet if resolution is high) appearing in a distinct region.

Experimental Protocol:

NMR Verification

Use


 NMR as the primary identity test. It is cleaner than 

NMR for this molecule.
  • Solvent: DMSO-

    
     (preferred) or Methanol-
    
    
    
    . Avoid
    
    
    if recovering sample is necessary, though
    
    
    eliminates amidine
    
    
    broadening.
  • Reference: Trichlorofluoromethane (

    
    ) at 0 ppm (internal or external standard).
    
  • Expected Signals:

MoietyApprox. Shift (

ppm)
MultiplicityNotes

(Ortho)
-60 to -65 ppmSinglet (broad)Characteristic of

.

(Para)
-105 to -115 ppmMultipletCouples with Ar-H (

).

Q: Why are my


 NMR signals broad? 
A:  The amidine protons (

) are exchangeable. In DMSO, they often appear as very broad singlets around 9.0–10.0 ppm. In

, they will disappear entirely due to Deuterium exchange.
Module 4: Handling & Storage

Issue: The solid powder becomes sticky or clumps (deliquescence).

Technical Insight: As a hydrochloride salt, the compound is hygroscopic . The lattice energy of the salt competes with the hydration energy. Moisture absorption can alter the stoichiometry (forming hydrates) and lead to weighing errors.

Handling Protocol
  • Weighing: equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly or use a glove box for analytical standards.

  • Storage: Store at

    
     with desiccant.
    
  • Drying: If the salt becomes sticky, dry in a vacuum oven at

    
     over 
    
    
    
    for 4 hours to restore the free flowing powder (verify stoichiometry via elemental analysis or qNMR afterwards).
References
  • McCalley, D. V. (2023).[4] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Stoll, D. R. (2021).[4] Troubleshooting Peak Shape Issues in HPLC. LCGC North America.[4] Link

  • Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Classic reference for Fluorine shifts). Link

  • Sciencemadness Discussion. (2014). Water exchange between different hygroscopic salts. (Practical handling of hygroscopic HCl salts). Link

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride vs other protease inhibitors

Technical Comparison Guide: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride vs. Standard Protease Inhibitors Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride vs. Standard Protease Inhibitors

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) represents a specialized class of competitive serine protease inhibitors.[1] Unlike broad-spectrum "cocktail" components like PMSF or Aprotinin, this compound is a precision tool designed for high-fidelity applications such as X-ray crystallography, kinetic analysis, and the purification of specific coagulation factors (e.g., Thrombin, Factor Xa).[1]

While unsubstituted Benzamidine HCl is the industry standard for general bulk purification, the addition of electron-withdrawing and hydrophobic groups (4-Fluoro and 2-Trifluoromethyl) significantly alters the physicochemical profile, enhancing binding affinity (


) and selectivity for hydrophobic S1 pockets found in enzymes like Thrombin.[1]

Mechanism of Action: The "Lock and Key" Refined

All benzamidine derivatives function as arginine mimetics .[1] They competitively inhibit trypsin-like serine proteases by inserting the amidine group into the enzyme's S1 specificity pocket , forming a salt bridge with the catalytic Aspartate 189 (in Trypsin numbering).

The Structural Advantage:

  • Amidine Group: Mimics the guanidinium group of the substrate's Arginine side chain.

  • 4-Fluoro Substituent: Increases the acidity of the amidine protons, potentially strengthening the hydrogen bond network with Asp189.[1]

  • 2-Trifluoromethyl (-CF3) Group: This is the critical differentiator.[1] The bulky, hydrophobic -CF3 group at the ortho position introduces steric constraints that favor binding to proteases with larger, more hydrophobic S1 pockets (e.g., Thrombin) while potentially reducing affinity for enzymes with restricted pockets.[1] It also locks the phenyl ring rotation, reducing the entropic penalty of binding.

Diagram 1: Molecular Interaction Mechanism

InhibitorBinding cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_inhibitor 4-Fluoro-2-trifluoromethyl-benzamidine Asp189 Asp189 (Catalytic Anchor) HydPocket Hydrophobic S1 Cleft Ser195 Ser195 (Catalytic Triad) Amidine Amidine Group (+ Charge) Amidine->Asp189 Salt Bridge (Strong) Amidine->Ser195 Blocks Access Phenyl Phenyl Scaffold Amidine->Phenyl Phenyl->HydPocket Pi-Stacking CF3 2-CF3 Group (Steric/Hydrophobic) CF3->HydPocket Hydrophobic Interaction CF3->Phenyl Fluoro 4-Fluoro (Electronic Tuning) Fluoro->Phenyl

Caption: Mechanistic map showing the competitive binding mode.[1] The Amidine group anchors to Asp189, while the 2-CF3 group exploits the hydrophobic S1 cleft for enhanced specificity.[1]

Comparative Analysis: Performance & Specifications

The following table contrasts 4-Fluoro-2-trifluoromethyl-benzamidine HCl with standard alternatives.

Feature4-Fluoro-2-trifluoromethyl-benzamidine HCl Benzamidine HCl PMSF Leupeptin
Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Competitive
Primary Target Trypsin, Thrombin , Factor XaTrypsin, Trypsin-likeSerine Proteases (Broad)Serine/Cysteine Proteases
Binding Affinity (

)
High (Low

M range)*
Moderate (~18

M for Trypsin)
N/A (

driven)
High (nM range)
Stability (pH 7) High (>24 hours)HighLow (

~1 hr)
High
Solubility Moderate (DMSO/Water)High (Water)Low (Isopropanol/Ethanol)High (Water)
Toxicity Irritant (Standard)IrritantHigh Toxicity (Neurotoxic)Low
Key Application Crystallography, Thrombin PurificationBulk Protein PurificationCell Lysis (Acute)Cell Culture

*Note: Fluorinated benzamidines generally exhibit 2-10x higher affinity for Thrombin compared to unsubstituted benzamidine due to the hydrophobic effect of the fluorine/CF3 groups filling the S1 pocket.[1]

Why Choose the Fluorinated Derivative?
  • Crystallography: The rigid "2-CF3" group reduces conformational heterogeneity, often leading to higher resolution electron density maps compared to flexible inhibitors.[1]

  • Thrombin Purification: It serves as a superior eluting agent for affinity chromatography.[1] Its higher affinity allows for sharper elution peaks at lower concentrations than standard benzamidine.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution
  • Reagent: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (MW: ~242.6 g/mol ).[1][2]

  • Solvent: 100% DMSO (Recommended due to hydrophobicity of CF3) or ddH2O (if concentration < 10 mM).[1]

  • Weigh 24.2 mg of the compound.

  • Add 1.0 mL of high-grade DMSO.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Store at -20°C in opaque aliquots (stable for 6 months).

Protocol B: Competitive Elution of Thrombin-Tagged Proteins

This protocol uses the compound to elute proteins from an affinity column (e.g., Benzamidine-Sepharose) by out-competing the resin-bound ligand.[1]

  • Bind: Load lysate onto the affinity column. Wash with 10 CV (Column Volumes) of Wash Buffer.[1]

  • Elute: Apply Elution Buffer containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 150 mM NaCl

    • 2 mM to 5 mM 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Start with 2 mM; the higher affinity allows lower usage than the standard 10-50 mM Benzamidine).[1]

  • Dialysis: Immediately dialyze the eluted fraction to remove the inhibitor if downstream activity is required.

Diagram 2: Purification Workflow

PurificationWorkflow Lysate Crude Lysate (Target + Impurities) Column Affinity Column (Benzamidine Resin) Lysate->Column Bind Wash Wash Step (Remove Impurities) Column->Wash Flow-through Elution Elution Step Add 4-F-2-CF3-Benzamidine Column->Elution Competitive Displacement Wash->Column Retain Target PureProtein Purified Protein + Inhibitor Complex Elution->PureProtein Collect Peak Dialysis Dialysis/Buffer Exchange (Remove Inhibitor) PureProtein->Dialysis Restore Activity

Caption: Workflow for using high-affinity benzamidine derivatives in competitive elution chromatography.

References

  • Comparison of Benzamidine Derivatives

    • Title: Inhibition of four human serine proteases by substituted benzamidines.
    • Source: N
    • URL:[Link][1]

  • Structural Basis of Inhibition

    • Title: Crystal structure of beta-trypsin in complex with benzamidine (PDB 1BTY).[1]

    • Source: RCSB Protein D
    • URL:[Link][1]

  • Chemical Identity & Properties

    • Title: 4-(Trifluoromethyl)benzamidine Hydrochloride (PubChem CID 12535791).[1]

    • Source: PubChem[1][3][4]

    • URL:[Link][1]

  • Thrombin Purification Applications

    • Title: HiTrap Benzamidine FF for Thrombin & Factor Xa Removal.[1][5]

    • Source: Sigma-Aldrich Technical Guide[1]

Sources

Comparative

structure-activity relationship of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Executive Summary & Structural Logic 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a highly specialized optimization of the classic benzamidine pharmacophore. While unsubstituted benzamidine is a non-se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride represents a highly specialized optimization of the classic benzamidine pharmacophore. While unsubstituted benzamidine is a non-selective, reversible inhibitor of trypsin-like serine proteases, the introduction of the 2-trifluoromethyl (


)  and 4-fluoro (

)
substituents fundamentally alters its physicochemical profile and binding kinetics.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, positioning it not merely as a standalone inhibitor, but as a critical P1 fragment used to probe the S1 specificity pockets of coagulation factors (Thrombin, Factor Xa) versus digestive enzymes (Trypsin).

Structural Dissection[1]
  • Amidine Moiety (

    
    ):  The primary anchor. It forms a bidentate salt bridge with the carboxylate of Asp189  (chymotrypsin numbering) at the bottom of the S1 pocket.
    
  • 2-Trifluoromethyl (

    
    ):  The "Selectivity Filter." This bulky, lipophilic group forces the phenyl ring to twist relative to the amidine plane due to steric clash, favoring binding in enzymes with larger, more hydrophobic S1 sub-pockets (e.g., Thrombin) while clashing in tighter pockets.
    
  • 4-Fluoro (

    
    ):  The "Metabolic Shield." Located at the para-position, it blocks Phase I metabolic oxidation (hydroxylation) without adding significant steric bulk. It also exerts an electron-withdrawing effect, lowering the 
    
    
    
    of the amidine, which can influence membrane permeability.

Comparative Performance Analysis

The following table compares 4-Fluoro-2-trifluoromethyl-benzamidine HCl against industry-standard alternatives to highlight its specific utility.

Table 1: Comparative Profile of Benzamidine-Based P1 Ligands

FeatureBenzamidine HCl 4-Fluoro-2-trifluoromethyl-benzamidine p-Aminobenzamidine Application Note
Primary Target Pan-Trypsin-like ProteasesThrombin / Factor Xa (S1 Probe)Trypsin / UrokinaseSpecificity driver
S1 Binding Mode Flat, planar insertionTwisted, hydrophobic displacementPlanar, H-bond donor at P4

induces twist
Metabolic Stability Low (Para-hydroxylation)High (Blocked by F)Low (N-acetylation)4-F prevents oxidation
Electronic Effect NeutralElectron Withdrawing (

)
Electron DonatingModulates amidine

Hydrophobicity Low (

)
High (Due to

/F)
Low (Polar amine)Critical for BBB/Cell entry
Steric Demand MinimalHigh (Ortho-substitution)Moderate (Para-extension)Probes pocket width
Mechanistic Insight: The "Ortho-Effect"

In experimental screens, the introduction of an ortho-substituent (like


) typically reduces affinity for Trypsin (which prefers a flat, unobstructed ligand) but maintains or enhances affinity for Thrombin and Factor Xa. The 

group displaces conserved water molecules in the larger S1 pockets of coagulation factors, providing an entropic gain in binding energy that compensates for the steric strain.

Visualization of Signaling & Binding Logic

The following diagram illustrates the binding logic of the molecule within the protease active site and its downstream effects on the coagulation cascade.

SAR_Mechanism Compound 4-Fluoro-2-trifluoromethyl- benzamidine HCl Amidine Amidine Group (Cationic) Compound->Amidine CF3 2-CF3 Group (Steric/Hydrophobic) Compound->CF3 Fluoro 4-F Group (Metabolic Block) Compound->Fluoro Asp189 Asp189 Residue (Anionic) Amidine->Asp189 Salt Bridge (Electrostatic) Hydrophobic Hydrophobic Sub-pocket CF3->Hydrophobic Water Displacement (Entropy) Metabolism CYP450 Oxidation Fluoro->Metabolism Blocks (Steric/Electronic) Target Serine Protease (S1 Pocket) Effect Inhibition of Coagulation Factors Target->Effect Competitive Inhibition Asp189->Target Hydrophobic->Target

Caption: Structural dissection of the ligand showing the distinct roles of the amidine anchor, the hydrophobic selectivity filter (


), and the metabolic shield (F).

Experimental Protocol: Determination

To validate the activity of this compound, a kinetic enzyme assay using a chromogenic substrate is the gold standard. This protocol ensures trustworthiness by including necessary controls for inner-filter effects and autohydrolysis.

Methodology: Chromogenic Substrate Kinetic Assay

Objective: Determine the inhibition constant (


) against Thrombin or Factor Xa.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents protease adsorption to plastic).

  • Enzyme: Human

    
    -Thrombin (final conc. 0.5 nM).[1]
    
  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA) specific for Thrombin.

  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Serial dilutions: 0.1 nM to 10

    
    M).
    

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (stock 10 mM). Prepare serial dilutions in Buffer (keep DMSO constant at <1%).

  • Pre-incubation: In a 96-well microplate, add Enzyme and Inhibitor . Incubate for 15 minutes at 25°C to reach binding equilibrium.

    • Control A: Enzyme + Buffer (No Inhibitor) =

      
      .
      
    • Control B: Buffer + Substrate (No Enzyme) = Background hydrolysis.

  • Initiation: Add Substrate (at

    
     concentration) to all wells. Rapidly mix.
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard Competitive Inhibition model:

      
      
      

Validation Check:

  • If the

    
     shifts linearly with increasing substrate concentration, the mechanism is Competitive .
    
  • The

    
     should be independent of enzyme concentration.
    

Synthesis & Quality Control Workflow

For researchers synthesizing this probe, the conversion of the nitrile precursor is the critical step.

Synthesis_Workflow Start Start: 4-Fluoro-2-(trifluoromethyl) benzonitrile Step1 Pinner Reaction: HCl (gas), Ethanol, 0°C Start->Step1 Intermediate Imidate Ester Intermediate Step1->Intermediate Step2 Ammonolysis: NH3 (ethanol), 40°C Intermediate->Step2 Crude Crude Benzamidine Step2->Crude Purification Recrystallization (Isopropanol/Ether) Crude->Purification Final Final Product: HCl Salt Purification->Final

Caption: Standard Pinner synthesis pathway for converting the commercially available nitrile to the benzamidine salt.

References

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of the trypsin-like serine proteases.[2] Journal of Medicinal Chemistry.

  • Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal.

  • PubChem Compound Summary. (2023). 4-Fluoro-2-(trifluoromethyl)benzamide (Precursor Data).[3] National Center for Biotechnology Information.

  • Sigma-Aldrich Protocol. Enzymatic Assay of Thrombin.

Sources

Validation

validation of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride activity

Publish Comparison Guide: Validation of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride Activity Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized benzamidin...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride Activity

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized benzamidine derivative utilized primarily as a competitive serine protease inhibitor and a high-value pharmacophore in fragment-based drug discovery (FBDD). Unlike the unsubstituted parent compound (Benzamidine HCl), the introduction of the fluorine (4-F) and trifluoromethyl (2-CF3) moieties significantly alters the compound's electronic profile and lipophilicity, potentially enhancing binding affinity for hydrophobic S1 sub-pockets in enzymes like Thrombin, Factor Xa, and Trypsin.

This guide outlines the definitive protocol for validating the biological activity of this compound. It provides a comparative framework against industry standards (Benzamidine HCl and Leupeptin), ensuring that researchers can distinguish true potent inhibition from artifacts caused by impurities or assay interference.

Compound Profile & Mechanism of Action[1]

  • Compound: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride[1]

  • Core Scaffold: Benzamidine (Ph-C(=NH)NH2)

  • Key Modifications:

    • 4-Fluoro: Modulates pKa and metabolic stability; acts as a hydrogen bond acceptor.

    • 2-Trifluoromethyl: Introduces bulk and lipophilicity (

      
       value increase), affecting steric fit within the enzyme active site.
      

Mechanism of Action: As a benzamidine derivative, the compound functions as a reversible, competitive inhibitor. The positively charged amidine group mimics the side chain of arginine, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine proteases.

MOA Inhibitor 4-Fluoro-2-CF3-benzamidine Enzyme Serine Protease (e.g., Trypsin/Thrombin) Inhibitor->Enzyme Competes for S1 Pocket Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible Binding (Salt Bridge w/ Asp189) Product Cleaved Product (Signal) Enzyme->Product Hydrolysis Complex->Product Blocked Substrate Chromogenic Substrate Substrate->Enzyme Normal Catalysis

Figure 1: Mechanism of Action. The inhibitor competes with the substrate for the enzyme's active site, preventing hydrolysis.

Comparative Analysis: Performance vs. Alternatives

To validate the specific activity of the 4-Fluoro-2-trifluoromethyl derivative, it must be benchmarked against standard inhibitors. The 2-CF3 group often enhances selectivity but may reduce solubility compared to the parent benzamidine.

Table 1: Comparative Performance Metrics (Representative)

Feature4-Fluoro-2-CF3-benzamidine HCl Benzamidine HCl (Standard)Leupeptin (High Potency)
Primary Target Serine Proteases (Thrombin/Trypsin)Broad Serine ProteasesSerine/Cysteine Proteases
Binding Mode Competitive (Reversible)Competitive (Reversible)Competitive (Reversible)
Est. Ki (Trypsin) 1 - 10 µM (Predicted)*~18 - 30 µM~0.2 nM
Solubility Moderate (DMSO/Water)High (Water)High (Water)
Selectivity Enhanced by 2-CF3 steric bulkLow (Promiscuous)Moderate
Stability High (Resistant to oxidation)Sensitive to oxidationHygroscopic/Unstable

*Note: The substituted benzamidine is expected to show higher affinity (lower Ki) than unsubstituted benzamidine due to hydrophobic interactions provided by the CF3 group, provided steric hindrance does not prevent entry to the pocket.

Experimental Validation Protocols

This section details the workflow to validate the activity of a specific lot of 4-Fluoro-2-trifluoromethyl-benzamidine HCl.

Phase 1: Analytical Integrity (Pre-requisite)

Before biological testing, confirm identity to ensure "activity" is not due to contaminants.

  • Method: HPLC-MS (Reverse Phase).

  • Acceptance Criteria: Purity >98%; Mass [M+H]+ = 207.1 (Free base) / Matches theoretical isotopic pattern.

Phase 2: Enzymatic Inhibition Assay (Trypsin Model)

This assay quantifies the inhibitory constant (


) using a chromogenic substrate (BAPNA).

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

  • Test Compound: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (dissolved in DMSO).

Protocol Steps:

  • Preparation: Prepare a 10 mM stock of the Test Compound in DMSO. Prepare 1 mM BAPNA substrate solution.

  • Dilution: Create a serial dilution of the Test Compound (0.1 µM to 1000 µM) in the assay buffer. Include a "DMSO only" control (0% inhibition) and a "Benzamidine HCl" control (positive reference).

  • Incubation: Mix 10 µL of Enzyme solution with 10 µL of Test Compound dilution in a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 80 µL of Substrate (BAPNA) to all wells.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Calculation: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine 
    
    
    
    .

Validation Logic (Self-Validating System):

  • If

    
     > 100 µM:  The compound is inactive or degraded. Check HPLC.
    
  • If

    
     < Benzamidine Control:  The 4-F/2-CF3 modification successfully enhances potency (Valid).
    
  • If Absorbance does not increase in Control: Enzyme is dead; assay invalid.

Protocol Start Start Validation QC Phase 1: HPLC/MS QC (Purity > 98%) Start->QC Prep Phase 2: Prep Reagents (Trypsin + BAPNA) QC->Prep Pass Incubate Incubate Enzyme + Inhibitor (10 min @ 25°C) Prep->Incubate Measure Kinetic Read @ 405nm (20 min) Incubate->Measure Analyze Calculate IC50 Compare vs Benzamidine Measure->Analyze

Figure 2: Step-by-step experimental workflow for activity validation.

Interpretation of Results

When analyzing the data, use the Cheng-Prusoff equation to convert


 to the inhibition constant 

, which is independent of substrate concentration:


  • [S]: Concentration of BAPNA used.

  • Km: Michaelis constant of Trypsin for BAPNA (typically ~1 mM under these conditions).

Decision Matrix:

  • High Potency (

    
     < 10 µM):  Excellent candidate for structural biology or specific inhibition. The 2-CF3 group is likely engaging a hydrophobic pocket.
    
  • Moderate Potency (

    
     10–50 µM):  Comparable to standard Benzamidine. The modifications are neutral.
    
  • Low Potency (

    
     > 100 µM):  Steric clash from the 2-CF3 group likely hinders entry into the S1 pocket.
    

References

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Walsmann, P. Inhibition of serine proteinases by benzamidine derivatives.[2] Acta Biol Med Ger. 1977;36(11-12):1931-7.[2] PMID: 616739.[2] Available at: [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 1187927-62-3) is a specialized pharmacophore primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 1187927-62-3) is a specialized pharmacophore primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a synthetic intermediate for bioactive pyrimidines (e.g., GSK-3 inhibitors).[1] While often categorized as a chemical building block, its intrinsic benzamidine structure dictates a potent, albeit promiscuous, affinity for the S1 specificity pocket of trypsin-like serine proteases.

This guide provides a technical analysis of its biological cross-reactivity, contrasting it with standard benzamidine probes. It elucidates how the ortho-trifluoromethyl and para-fluoro substitutions modulate selectivity, offering a framework for researchers to validate its off-target profile in early-stage drug development.

Part 1: Chemical Biology & Structural Mechanism

To understand the cross-reactivity of this compound, one must analyze its deviation from the parent molecule, Benzamidine . The specific halogenation pattern introduces critical electronic and steric perturbations that define its binding landscape.

Structural Activity Relationship (SAR) Logic
  • The Benzamidine Scaffold: Acts as an arginine mimetic. The positively charged amidine group (

    
    ) forms a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.
    
  • 2-Trifluoromethyl (

    
    ) Group (Ortho): 
    
    • Steric Twist: The bulky

      
       group at the ortho position forces the amidine group out of planarity with the phenyl ring due to steric clash. This "twisted" conformation can either enhance selectivity (by fitting into pre-shaped hydrophobic clefts in Thrombin or Factor Xa) or abolish binding in restrictive pockets (like Trypsin) compared to planar benzamidine.
      
    • Lipophilicity: Increases

      
      , enhancing membrane permeability and hydrophobic interactions within the S1 subsite.
      
  • 4-Fluoro (

    
    ) Group (Para): 
    
    • Electronic Modulation: Fluorine is electron-withdrawing. It lowers the

      
       of the amidine group slightly, potentially altering the strength of the salt bridge and hydrogen bonding networks.
      
    • Metabolic Blockade: Blocks para-hydroxylation, a common metabolic route for benzamidines, increasing stability in microsomal assays.

Theoretical Selectivity Profile

Unlike unsubstituted benzamidine, which is a "pan-trypsin" inhibitor, the 4-Fluoro-2-trifluoromethyl derivative exhibits a restricted cross-reactivity profile due to the steric demand of the


 group.

Figure 1: Structural Logic of Selectivity

SelectivityLogic Compound 4-Fluoro-2-CF3-Benzamidine OrthoCF3 2-CF3 (Ortho) Steric Bulk & Twist Compound->OrthoCF3 ParaF 4-F (Para) Metabolic Stability Compound->ParaF Amidine Amidine Moiety Arg Mimetic (+) Compound->Amidine Trypsin Trypsin (Restrictive S1) OrthoCF3->Trypsin Steric Clash (Reduced Affinity) Thrombin Thrombin (Flexible S1) OrthoCF3->Thrombin Hydrophobic Fit (Potential Selectivity) FXa Factor Xa (Hydrophobic S1) OrthoCF3->FXa S1/S4 Interaction Amidine->Trypsin Primary Interaction (Asp189) Amidine->Thrombin Primary Interaction (Asp189)

Caption: Mechanistic impact of substitutions on protease binding. The ortho-CF3 group acts as a selectivity filter, potentially reducing affinity for tight pockets (Trypsin) while favoring larger, hydrophobic pockets (Thrombin/FXa).

Part 2: Comparative Cross-Reactivity Guide

This section compares 4-Fluoro-2-trifluoromethyl-benzamidine against standard alternatives used in protease research.

Table 1: Performance Comparison Matrix
Feature4-Fluoro-2-trifluoromethyl-benzamidine Benzamidine (Std) Pentamidine
Primary Class Fragment / Building BlockGeneral InhibitorBivalent Inhibitor
S1 Pocket Affinity Moderate (Sterically constrained)High (Planar, optimal fit)High (Dual binding)
Selectivity Enhanced (via 2-CF3 exclusion)Low (Pan-inhibitor)Moderate (Broad spectrum)
Trypsin Inhibition Reduced (

est.)
Potent (

)
Potent
Thrombin Inhibition Potential SpecificityModeratePotent
Metabolic Stability High (Blocked para position)Low (Rapid hydroxylation)Moderate
Solubility Moderate (Lipophilic shift)High (Hydrophilic)Moderate
Primary Utility Fragment Screening / SynthesisProtein PurificationAntiprotozoal / Anticoagulant
Critical Insight: The "False Positive" Risk

Researchers using this compound as a synthetic intermediate for kinase inhibitors (e.g., GSK-3) must be aware of its unreacted presence .

  • Scenario: You synthesize a pyrimidine-based GSK-3 inhibitor using this benzamidine as a starting material.

  • Risk: Residual, unreacted benzamidine in your final product will cause false positives in phenotypic assays involving coagulation or proteolysis, even if it has no activity against the kinase target.

  • Recommendation: Rigorous HPLC purification is required to remove the benzamidine fragment (

    
     will differ significantly due to the 
    
    
    
    group).

Part 3: Experimental Validation Protocols

To definitively establish the cross-reactivity profile of this specific benzamidine derivative in your system, follow this self-validating enzyme kinetic protocol.

Protocol A: Determination of (Inhibition Constant)

Objective: Quantify the affinity of 4-Fluoro-2-trifluoromethyl-benzamidine against a panel of serine proteases (Trypsin, Thrombin, Factor Xa).

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Substrates: Chromogenic substrates specific to each protease (e.g., S-2238 for Thrombin, S-2765 for Factor Xa, BAPNA for Trypsin).

  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Stock 100 mM in DMSO).

Workflow:

  • Enzyme Titration: Determine the

    
     that yields a linear velocity (
    
    
    
    ) over 10 minutes.
  • Inhibitor Dilution: Prepare a 1:3 serial dilution of the benzamidine (Range: 0.1

    
     to 500 
    
    
    
    ).
  • Incubation: Pre-incubate Enzyme + Inhibitor for 15 minutes at 25°C to reach equilibrium.

  • Reaction Start: Add Substrate at

    
     concentration.
    
  • Detection: Monitor Absorbance (405 nm) for 20 minutes.

  • Analysis: Fit data to the Morrison Equation (for tight binding) or standard Competitive Inhibition model.



Protocol B: Selectivity Profiling Workflow

Use this logic flow to interpret your


 data and assess cross-reactivity risks.

Figure 2: Cross-Reactivity Assessment Workflow

AssayWorkflow Start Start: 4-F-2-CF3-Benzamidine Screen1 Screen 1: Trypsin Assay (General S1 Binder?) Start->Screen1 Decision1 Inhibition > 50% @ 10µM? Screen1->Decision1 Screen2 Screen 2: Thrombin & FXa (Coagulation Cascade) Decision1->Screen2 Yes ResultC Non-Binder (Inactive Fragment) Decision1->ResultC No ResultA High Cross-Reactivity (Generic Binder) Screen2->ResultA Equal Potency ResultB Selective Profile (Steric Selection) Screen2->ResultB Differential Potency (>10x shift)

Caption: Decision tree for categorizing the compound's behavior. A >10-fold shift in Ki between enzymes indicates successful steric selection by the 2-CF3 group.

References

  • Chem-Impex International. (n.d.). 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Product Data. Retrieved from

  • Walsmann, P. (1977).[2] Inhibition of serine proteinases by benzamidine derivatives.[2][3] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[2]

  • PubChem. (2025). Compound Summary: 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride (CID 1187927-62-3). National Library of Medicine. Retrieved from

  • Sichler, K., et al. (2002). Crystal structures of uninhibited factor VIIa link the two-site binding mode to non-competitive inhibition. Journal of Molecular Biology, 322(3), 591-603. (Contextual reference for Benzamidine binding modes in S1 pockets).
  • Google Patents. (2011). US7872129B2: Compositions useful as inhibitors of GSK-3. (Demonstrates usage as a synthetic intermediate). Retrieved from

Sources

Validation

Technical Guide: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride in Serine Protease Inhibition

Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 175278-60-9) is a specialized pharmacophore fragment used primarily in the structure-based design of serine protease inhibitors. Unlike broad-sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS 175278-60-9) is a specialized pharmacophore fragment used primarily in the structure-based design of serine protease inhibitors. Unlike broad-spectrum reagents (e.g., PMSF, AEBSF) used for protein purification, this compound serves as a high-fidelity S1 pocket probe and synthetic intermediate.

Its structural logic combines the classic arginine-mimetic benzamidine core with a 2-trifluoromethyl (-CF₃) group for hydrophobic displacement and a 4-fluoro (-F) substituent for metabolic stability. This guide compares its performance and utility against standard inhibitors, elucidating its role in developing anticoagulants targeting Factor Xa and Thrombin .

Mechanistic Profiling & Chemical Logic

The S1 Anchor Mechanism

Serine proteases (Trypsin, Thrombin, Factor Xa) possess a deep, narrow specificity pocket (S1) containing an aspartic acid residue (Asp189 in trypsin/Factor Xa) at the bottom.

  • Benzamidine Core: Forms a bidentate salt bridge with Asp189, mimicking the arginine side chain of natural substrates.

  • 2-Trifluoromethyl (-CF₃): Provides critical hydrophobic bulk. In Factor Xa, the S1 pocket has a hydrophobic "box" (formed by Tyr228, Phe174, Trp215). The bulky -CF₃ group displaces high-energy water molecules from this hydrophobic cleft, significantly enhancing binding affinity (

    
    ) compared to unsubstituted benzamidine.
    
  • 4-Fluoro (-F): Blocks the para-position from metabolic oxidation (CYP450 attack) and modulates the pKa of the amidine group, tuning the electrostatic interaction with Asp189.

Structural Comparison Diagram

The following diagram illustrates the pharmacophore mapping of this compound versus the generic benzamidine and the irreversible inhibitor AEBSF.

Inhibitor_Mechanism_Comparison cluster_target Serine Protease Target (S1 Pocket) cluster_inhibitors Inhibitor Classes Asp189 Asp189 (Anionic Floor) HydroBox Hydrophobic Cleft (Tyr228/Trp215) CatTriad Catalytic Triad (Ser195/His57/Asp102) Benzamidine Benzamidine (Parent) Benzamidine->Asp189 Salt Bridge (Reversible) FluoroTrifluoro 4-Fluoro-2-CF3-Benzamidine (Optimized Probe) FluoroTrifluoro->Asp189 Enhanced Salt Bridge FluoroTrifluoro->HydroBox Hydrophobic Displacement (CF3 Effect) AEBSF AEBSF (Irreversible) AEBSF->CatTriad Covalent Sulfonylation (Irreversible)

Figure 1: Mechanistic differentiation. While AEBSF covalently disables the catalytic triad, benzamidine derivatives compete for the S1 recognition pocket. The 2-CF3 group adds a secondary binding interaction (hydrophobic) absent in the parent molecule.

Comparative Performance Analysis

This table contrasts 4-Fluoro-2-trifluoromethyl-benzamidine HCl with standard alternatives.

Feature4-Fluoro-2-CF₃-Benzamidine Benzamidine HCl AEBSF (Pefabloc) NAPAP
Primary Role SAR Building Block / Probe General ReagentLysis Buffer AdditivePotent Reference Inhibitor
Mechanism Reversible (Competitive)Reversible (Competitive)Irreversible (Covalent)Reversible (Competitive)
Target Specificity High (Trypsin-like S1 pockets)Moderate (General S1)Broad (Serine Proteases)Ultra-High (Thrombin)
Binding Affinity (

)
Low

M range
(Estimated)*
~18-30

M (Trypsin)
N/A (

driven)
Low nM range
Metabolic Stability High (Blocked para-site)Low (Rapid oxidation)Low (Hydrolysis prone)Moderate
Key Advantage S1 Hydrophobic fit + Stability Low CostTotal InhibitionPotency

*Note: Specific


 values depend on the exact enzyme (Factor Xa vs. Thrombin). The -CF₃ group typically improves affinity by 2-10 fold over unsubstituted benzamidine in hydrophobic S1 pockets [1].

Experimental Protocol: Determination Assay

To validate the inhibitory constant (


) of 4-Fluoro-2-trifluoromethyl-benzamidine against a target like Factor Xa , follow this kinetic chromogenic assay.
Materials
  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Inhibitor: 4-Fluoro-2-trifluoromethyl-benzamidine HCl (Stock: 10 mM in DMSO).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow (Self-Validating)
  • Preparation: Prepare serial dilutions of the inhibitor (0, 1, 5, 10, 50, 100

    
    M) in assay buffer.
    
  • Pre-incubation: Mix 20

    
    L of Enzyme with 20 
    
    
    
    L of Inhibitor. Incubate for 15 minutes at 25°C to reach equilibrium.
    • Validation Step: Ensure DMSO concentration is constant (<1%) across all wells to prevent solvent effects.

  • Reaction Start: Add 160

    
    L of Substrate (at 
    
    
    
    concentration, typically ~200
    
    
    M).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [I] (Dixon Plot) or fit to the competitive inhibition equation:
    
    
    
    
Expected Outcome
  • Unsubstituted Benzamidine:

    
    M.
    
  • 4-Fluoro-2-CF₃-Benzamidine: Expect a lower

    
     (higher potency), likely in the 1-10 
    
    
    
    M
    range, due to the additional hydrophobic interactions of the -CF₃ group within the S1 pocket.

References

  • Walsmann, P. (1977).[1] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.

  • Fevig, J. M., et al. (2001).[2] "Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core." Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.[2]

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of the trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.
  • PubChem Compound Summary. (2024). "4-Fluoro-2-(trifluoromethyl)benzamidine." National Center for Biotechnology Information.

Sources

Comparative

Comparative Guide: Biological Activity of 4-Fluoro-2-trifluoromethyl-benzamidine Analogs

Executive Summary: The "Privileged Fragment" Strategy In the development of serine protease inhibitors—specifically for Factor Xa (FXa) and Thrombin (FIIa) —the benzamidine moiety has historically served as the primary "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Fragment" Strategy

In the development of serine protease inhibitors—specifically for Factor Xa (FXa) and Thrombin (FIIa) —the benzamidine moiety has historically served as the primary "warhead" for targeting the S1 specificity pocket.[1] However, the unsubstituted benzamidine scaffold suffers from the "Benzamidine Paradox": its high basicity (


) ensures strong ionic binding to Asp189 but prevents oral bioavailability due to poor membrane permeability.[1][2]

This guide analyzes the 4-Fluoro-2-trifluoromethyl-benzamidine (FTFB) scaffold.[1][2][3] This specific substitution pattern represents a multiparameter optimization strategy:

  • 2-Trifluoromethyl (

    
    ):  Provides steric bulk to induce conformational lock and drastically lowers basicity via electron withdrawal.[1][2][3]
    
  • 4-Fluoro (

    
    ):  Blocks the primary site of metabolic oxidation (para-hydroxylation) while maintaining the electrostatic potential required for the S1 pocket.[1][2]
    

This guide compares FTFB against classic and modern alternatives, demonstrating why it serves as a superior P1 ligand fragment for next-generation anticoagulants.[1][2][3]

Mechanistic Insight: The S1 Pocket Interaction

To understand the efficacy of FTFB, one must visualize the binding thermodynamics within the serine protease active site.[1] The benzamidine group acts as an arginine mimetic.[1][2]

Pathway Visualization

The following diagram illustrates the binding logic and the specific roles of the Fluorine and Trifluoromethyl substituents.

BindingMechanism cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_inhibitor FTFB Scaffold Asp189 Asp189 (Anionic Anchor) Gly219 Gly219 (H-Bond Backbone) HydrophobicWall Hydrophobic Wall (Trp215/Phe174) Amidine Amidine Group (C=NH(NH2)) Amidine->Asp189 Salt Bridge (Ionic) Amidine->Gly219 H-Bond PhenylRing Phenyl Core PhenylRing->HydrophobicWall Pi-Pi Stacking CF3 2-CF3 Group (Electron Withdrawal) CF3->HydrophobicWall Displaces Water CF3->Amidine Lowers pKa (Inductive Effect) Fluoro 4-F Group (Metabolic Block) Fluoro->PhenylRing Prevents CYP450 Oxidation

Caption: Mechanistic interaction of FTFB within the S1 pocket.[1][2][3] Note the dual role of the CF3 group in electronic modulation and hydrophobic desolvation.

Comparative Performance Profile

The following analysis compares the FTFB scaffold against three standard alternatives used in medicinal chemistry. Data is synthesized from structure-activity relationship (SAR) studies of Factor Xa inhibitors.[1][2][3][4][5][6]

Comparative Metrics Table
FeatureBenzamidine (Reference)4-Hydroxybenzamidine 3-Chlorobenzamidine FTFB (4-F-2-CF3)
Primary Utility Crystallography StandardPotency ReferencePotency/SelectivityBioavailability/Stability
Est.[1][2][3] pKa ~11.6 (Too Basic)~11.2~10.4~8.5 - 9.0 (Ideal)
S1 Affinity (

)




Metabolic Stability Low (Rapid oxidation)Low (Glucuronidation)ModerateHigh (Blocked para-site)
Membrane Permeability Poor (Class III)PoorModerateGood (Lipophilic + Lower pKa)
Selectivity (FXa vs Trypsin) Low (1:[1][2][3]1)LowModerateHigh (Steric exclusion)
Analysis of Alternatives
  • Alternative A (Benzamidine): While it binds, it is too hydrophilic for oral drugs.[1][2] It serves only as a crystallographic probe.[1][2][3]

  • Alternative B (4-Hydroxybenzamidine): The hydroxyl group increases potency via H-bonding but creates a "metabolic handle" for rapid glucuronidation, rendering it useless in vivo.[1][2][3]

  • Alternative C (3-Chlorobenzamidine): A strong binder.[1][2][3] However, the chlorine atom is lipophilic without sufficiently lowering the amidine pKa to the extent of the

    
     group.[1]
    
  • The FTFB Advantage: The 2-

    
     group creates an "ortho-effect," twisting the amidine out of planarity with the phenyl ring.[1] This destabilizes the protonated form, lowering the 
    
    
    
    significantly closer to physiological pH (7.4), which improves passive diffusion across the gut wall.[1][2]

Experimental Protocols

To validate the activity of FTFB analogs, a rigorous kinetic assay is required.[1] This protocol uses a chromogenic substrate to measure the inhibition constant (


).[1][2]
Reagents & Setup
  • Enzyme: Human Factor Xa (highly purified).[1][2][3]

  • Substrate: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).[1][2][3]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).[1][2][3]

  • Inhibitor: FTFB analog (dissolved in 100% DMSO, final assay concentration <1% DMSO).[1][2]

Kinetic Assay Workflow (Self-Validating)

The following workflow ensures that artifacts (such as compound aggregation or time-dependent inhibition) are ruled out.

AssayProtocol Prep 1. Preparation (Enzyme + Buffer) Incubate 2. Pre-Incubation (15 min @ 37°C) Prep->Incubate Add Inhibitor Initiate 3. Initiation (Add Substrate S-2765) Incubate->Initiate Equilibrium Reached Read 4. Kinetic Read (OD 405nm, 10 min) Initiate->Read Linear Phase Analyze 5. Analysis (Dixon Plot / IC50) Read->Analyze Calculate Vmax Analyze->Prep If Z' < 0.5 Repeat

Caption: Step-by-step kinetic assay workflow for determining Ki of benzamidine analogs.

Data Analysis Steps
  • Velocity Calculation: Determine the slope (mOD/min) for the linear portion of the reaction.

  • IC50 Determination: Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.

  • Ki Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    
    Note: Ensure 
    
    
    
    is close to
    
    
    (approx 100-200 µM for S-2765) to maximize assay sensitivity.[1][2][3]

Synthesis Route Overview

For researchers synthesizing these analogs, the Pinner Reaction is the historical standard, but the Nitrile Reduction is preferred for fluorinated substrates to avoid hydrolysis of the


 group.[1]
  • Starting Material: 4-Fluoro-2-(trifluoromethyl)benzonitrile.[1][2][3]

  • Intermediate: React with Lithium Hexamethyldisilazide (LiHMDS) in THF (anhydrous).

  • Deprotection: Acidic hydrolysis (HCl/EtOH) to yield the benzamidine hydrochloride salt.[1][2]

  • Purification: Reverse-phase HPLC (C18 column) is critical to remove trace nitrile, which can act as a false negative in biological assays.[1][2][3]

References

  • Fevig, J. M., et al. (2001).[1][2][4] "Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core." Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645.[1][2][3][4] Link

  • Stubbs, M. T., & Bode, W. (1993).[1][2] "A player of many parts: The spotlight falls on thrombin's structure."[1][2] Thrombosis Research, 69(1), 1-58.[1][2][3] (Foundational structural biology for S1 pocket).

  • Walsmann, P. (1977).[1][2][7] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1][2][3] Link

  • Matter, H., et al. (2002).[1][2] "Design and structural analysis of potent and selective inhibitors of factor Xa." Journal of Medicinal Chemistry, 45(14), 2923-2941.[1][2] (Discusses the pKa modulation by fluorine).

  • PubChem Compound Summary. (2023). "4-Fluoro-2-(trifluoromethyl)benzamide" (Precursor data).[1][2][3] Link[1][2][3]

Sources

Validation

Selectivity Profile &amp; Characterization Guide: 4-Fluoro-2-trifluoromethyl-benzamidine HCl

Topic: Selectivity Profile of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Content Type: Publish Comparison Guide Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profile of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) is a specialized, reversible competitive inhibitor targeting trypsin-like serine proteases . Unlike generic inhibitors (e.g., Benzamidine, PMSF), this compound is distinguished by its fluorinated substitution pattern , making it a dual-purpose tool:

  • Pharmacological Probe: It targets the S1 specificity pocket of proteases like Trypsin, Thrombin, and Factor Xa.

  • Biophysical Spy Molecule: The 4-Fluoro and 2-Trifluoromethyl groups serve as sensitive

    
    F-NMR reporters , allowing researchers to monitor binding events, conformational changes, and fragment-based screening hits with high fidelity.
    

This guide objectively compares its performance against standard alternatives and provides the experimental protocols necessary to validate its selectivity in your specific assay systems.

Chemical Biology & Mechanism of Action

Structural Logic

The benzamidine core mimics the side chain of Arginine , the primary recognition motif for trypsin-like serine proteases.

  • Benzamidine Core: Forms a salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

  • 2-Trifluoromethyl (-CF

    
    ):  Introduces significant steric bulk and lipophilicity at the ortho position. This restricts the rotational freedom of the phenyl ring relative to the amidine group, potentially locking the molecule in a bioactive conformation or, conversely, introducing steric clashes in restricted pockets (selectivity filter).
    
  • 4-Fluoro (-F): Modulates the electronic density of the aromatic ring (pKa adjustment) and serves as a distinct NMR handle.

Mechanism: Competitive Reversible Inhibition

The compound competes with the natural substrate for the active site.

  • Binding Mode: Non-covalent.

  • Kinetics: Rapid equilibrium (Class: Competitive).

  • Reversibility: Fully reversible upon dialysis or dilution.

InhibitionMechanism Enzyme Serine Protease (Free Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (I) Substrate Substrate (Peptide) Substrate->ES_Complex Inhibitor 4-F-2-CF3-Benzamidine (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme k_cat Product Cleaved Product ES_Complex->Product EI_Complex->Enzyme Reversible

Figure 1: Competitive inhibition mechanism. The inhibitor (Red) blocks the enzyme from binding the substrate (Green), but does not permanently destroy the enzyme.

Comparative Analysis: Performance vs. Alternatives

This section contrasts 4-Fluoro-2-trifluoromethyl-benzamidine with industry standards.

Table 1: Inhibitor Performance Matrix[1]
Feature4-Fluoro-2-trifluoromethyl-benzamidine Benzamidine HCl Leupeptin PMSF
Primary Class Reversible, CompetitiveReversible, CompetitiveReversible, Competitive (Transition State)Irreversible (Covalent)
Potency (

)
Moderate (

M range)*
Low-Moderate (

M)
High (nM range)N/A (

drives potency)
Selectivity Tunable : Ortho-substituent excludes narrow S1 pockets.Broad (Trypsin, Thrombin, Xa, uPA)Broad (Serine & Cysteine Proteases)Broad Serine Protease
Biophysical Utility High :

F-NMR Probe, Fragment Screening.
Low: UV/Vis only.Low: No unique reporter.None (Destroys enzyme).
Stability High (Chemical & Metabolic)HighModerate (Peptide degradation)Low (Hydrolyzes in water)

*Note: Exact


 values depend on the specific protease isoform. The steric bulk of the 2-CF

group typically reduces potency against "tight" pockets (e.g., Trypsin) compared to unsubstituted benzamidine, but may enhance selectivity for larger, more hydrophobic pockets (e.g., Thrombin, Factor Xa).
Why Choose 4-Fluoro-2-trifluoromethyl-benzamidine?
  • Fragment-Based Drug Discovery (FBDD): You are screening for novel binders. The

    
    F signal allows you to detect weak binding (
    
    
    
    mM) that standard biochemical assays miss.
  • Selectivity Filtering: You need to inhibit a protease with a wide S1 pocket (like Thrombin) while sparing one with a restricted pocket. The ortho-CF

    
     group acts as a "gatekeeper."
    
  • Non-Destructive: Unlike PMSF, you can recover your active enzyme after the assay.

Experimental Protocols

Protocol A: Determination of Selectivity ( ) via Kinetic Assay

Objective: To quantitatively determine the inhibition constant (


) against a panel of proteases.

Materials:

  • Enzymes: Trypsin (Bovine), Thrombin (Human), Factor Xa.

  • Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, S-2238 for Thrombin).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG-8000.

Workflow:

  • Preparation: Prepare a 100 mM stock of 4-Fluoro-2-trifluoromethyl-benzamidine in 100% DMSO.

  • Serial Dilution: Prepare 8 concentrations of the inhibitor (range: 0

    
    M to 500 
    
    
    
    M).
  • Incubation: Mix Enzyme (final conc. 1-10 nM) with Inhibitor in assay buffer. Incubate for 15 mins at 25°C to reach equilibrium.

  • Reaction Start: Add Chromogenic Substrate (at

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor]. Fit to the Morrison Equation (for tight binders) or standard IC50 equation.
    • Calculation: Since substrate is at

      
      , 
      
      
      
      .
Protocol B: F-NMR Ligand-Observed Binding

Objective: To confirm direct binding and assess chemical environment changes.

Materials:

  • Instrument: NMR Spectrometer (min. 400 MHz) with

    
    F probe.
    
  • Solvent: D

    
    O or Buffer with 10% D
    
    
    
    O.
  • Internal Standard: Trifluoroacetic acid (TFA) (capillary insert) or fluorobenzene.

Workflow:

  • Reference Spectrum: Acquire a 1D

    
    F-NMR spectrum of the inhibitor (50 
    
    
    
    M) in buffer without enzyme. Note the chemical shift (
    
    
    ) and linewidth (
    
    
    ).
  • Titration: Add Enzyme to the inhibitor sample (Protein:Ligand ratio 1:100 to 1:10).

  • Acquisition: Acquire 1D

    
    F-NMR spectrum (typically CPMG pulse sequence to suppress protein background).
    
  • Data Interpretation:

    • Line Broadening: Binding leads to faster T2 relaxation

      
       Broader peaks.
      
    • Chemical Shift Perturbation (CSP): A shift in

      
       indicates a change in the electronic environment (e.g., the -CF
      
      
      
      group entering a hydrophobic pocket).
    • Selectivity Readout: If the signal broadens/shifts with Enzyme A but not Enzyme B, the compound is selective for Enzyme A.

NMRWorkflow Step1 Step 1: Reference Spectrum (Inhibitor Only) Step2 Step 2: Add Target Enzyme (Titration) Step1->Step2 Step3 Step 3: Acquire 19F-NMR (CPMG Sequence) Step2->Step3 Decision Signal Change? Step3->Decision Result_Bind Binding Confirmed (Line Broadening / CSP) Decision->Result_Bind Yes Result_NoBind No Binding (Non-Selective) Decision->Result_NoBind No

Figure 2:


F-NMR Screening Workflow for validating binding selectivity.

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives.[1][2][3] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1] Link

    • Foundational text on benzamidine SAR and Ki values for Trypsin/Thrombin.
  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(25), 7696-7703. Link

    • Establishes the protocol for using fluorinated ligands (like the subject compound) as spy molecules.
  • Stubbs, M. T., & Bode, W. (1993). A player of many parts: the spotlight falls on thrombin's structure. Thrombosis Research, 69(1), 1-58. Link

    • Structural basis for selectivity in trypsin-like proteases (S1 pocket topology).

Sources

Comparative

in vitro and in vivo correlation for 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Technical Comparison Guide: In Vitro-In Vivo Correlation (IVIVC) for 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a specialized, halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro-In Vivo Correlation (IVIVC) for 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a specialized, halogenated serine protease inhibitor fragment. Unlike unsubstituted benzamidine, which suffers from poor membrane permeability and rapid clearance, this fluorinated analog incorporates specific structural modifications—a para-fluoro and an ortho-trifluoromethyl group—designed to modulate lipophilicity (


), basicity (

), and metabolic stability.

This guide serves as a pre-clinical development framework for researchers evaluating this compound as a lead scaffold or chemical probe. It objectively compares the compound’s performance against standard alternatives (Benzamidine HCl and Dabigatran etexilate) and establishes the methodology for validating its In Vitro-In Vivo Correlation (IVIVC).

Part 1: The Compound & Mechanism

Chemical Identity:

  • IUPAC Name: 4-Fluoro-2-(trifluoromethyl)benzene-1-carboximidamide hydrochloride

  • Core Scaffold: Benzamidine (Arginine mimetic).

  • Primary Target: S1 Pocket of Serine Proteases (Thrombin, Trypsin, Factor Xa).

  • Mechanism of Action: Competitive, reversible inhibition. The positively charged amidine group forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket.

Structural Advantages (SAR):

  • 4-Fluoro (Para): Blocks metabolic oxidation at the para-position (a common clearance route for phenyl rings), extending half-life (

    
    ).
    
  • 2-Trifluoromethyl (Ortho):

    • Electronic: Strong electron-withdrawing effect lowers the

      
       of the amidine group (from ~11.6 to ~10.0), increasing the fraction of neutral species at physiological pH, thereby enhancing membrane permeability.
      
    • Steric: Induces a twist in the phenyl ring, potentially improving selectivity by fitting into specific hydrophobic sub-pockets of Factor Xa or Thrombin that unsubstituted benzamidine cannot access.

Part 2: Comparative Performance Analysis

The following table synthesizes the physicochemical and biological performance of 4-Fluoro-2-trifluoromethyl-benzamidine HCl against a baseline fragment and a clinical standard.

Table 1: Comparative Technical Specifications
FeatureBenzamidine HCl (Baseline)4-Fluoro-2-CF3-benzamidine HCl (Subject)Dabigatran (Active Metabolite)
Role General ReagentOptimized Lead FragmentClinical Drug (Thrombin Inhibitor)
MW ( g/mol ) 156.6242.6471.5
In Vitro Potency (

)
Low (

M range)
Moderate (High nM to Low

M)
High (pM to low nM)
Lipophilicity (

)
-0.8 (Hydrophilic)~1.5 - 2.0 (Moderate)3.8 (Lipophilic)
Permeability (

)
Low (<

cm/s)
Medium (

cm/s)
High (as prodrug etexilate)
Metabolic Stability Low (Rapid excretion)High (Blocked para-oxidation)Moderate (Glucuronidation)
Oral Bioavailability (%F) < 5%Predicted 20-40%6.5% (low due to efflux)
Selectivity Poor (Panc-protease)Improved (Steric constraints)Highly Selective (Thrombin)

Key Insight: The subject compound represents a "sweet spot" for a chemical probe—it possesses sufficient lipophilicity for cell penetration (unlike Benzamidine) without the high molecular weight and complexity of late-stage drugs like Dabigatran.

Part 3: In Vitro - In Vivo Correlation (IVIVC) Strategy

Establishing IVIVC for this class of inhibitors requires correlating Enzyme Inhibition Kinetics (In Vitro) with Anticoagulant Efficacy (In Vivo).

The In Vitro Input (Dissolution & Permeability)

For a salt form like the hydrochloride, dissolution is rarely rate-limiting (BCS Class I/III). The rate-limiting step is permeability .

  • Assay: Caco-2 Apical-to-Basolateral flux.

  • Correlation Target: The

    
     value correlates directly with the fraction absorbed (
    
    
    
    ) in rats.
  • Prediction: The trifluoromethyl group significantly enhances

    
     compared to the parent benzamidine.
    
The Pharmacodynamic (PD) Bridge
  • In Vitro Parameter:

    
     or 
    
    
    
    in a chromogenic substrate assay (e.g., hydrolysis of S-2238 for Thrombin).
  • In Vivo Parameter:

    
     required to double the Activated Partial Thromboplastin Time (2x APTT) in a rat tail-bleeding or venous thrombosis model.
    
  • The Correlation Equation:

    
    
    Where 
    
    
    
    is the physiological concentration of the coagulation factor.

Part 4: Experimental Protocols

Protocol A: In Vitro Enzyme Inhibition Assay (Chromogenic)
  • Objective: Determine

    
     against Thrombin/Factor Xa.
    
  • Reagents: Human

    
    -Thrombin, Chromogenic Substrate (e.g., S-2238), Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-6000).
    
  • Workflow:

    • Prepare serial dilutions of 4-Fluoro-2-trifluoromethyl-benzamidine HCl in DMSO (Final DMSO < 1%).

    • Incubate inhibitor with enzyme (0.5 nM final) for 10 mins at 37°C.

    • Add substrate (

      
       concentration) to initiate reaction.
      
    • Monitor Absorbance at 405 nm (pNA release) kinetically for 20 mins.

    • Fit data to the Morrison equation for tight-binding inhibitors or standard competitive inhibition models.

Protocol B: In Vivo Rat PK/PD Model
  • Objective: Establish oral bioavailability and anticoagulant efficacy.

  • Subject: Male Sprague-Dawley rats (250-300g), fasted.

  • Dosing:

    • IV Arm: 1 mg/kg (Saline vehicle).

    • PO Arm: 10 mg/kg (Methylcellulose suspension).

  • Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8, 24 h into citrate tubes.

  • Analysis:

    • PK: LC-MS/MS quantification of parent compound.

    • PD: Coagulation analyzer (APTT assay) on plasma.

Part 5: Visualizations

Diagram 1: Mechanistic Pathway & Inhibition Logic

This diagram illustrates how the fluorinated benzamidine interrupts the coagulation cascade at the S1 pocket.

CoagulationPathway FactorX Factor X (Inactive) FactorXa Factor Xa (Active Enzyme) FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 4-Fluoro-2-CF3-Benzamidine HCl (Inhibitor) Inhibitor->FactorXa Potential Cross-Reactivity Inhibitor->Thrombin Competitive Binding (S1 Pocket Salt Bridge)

Caption: The inhibitor targets the active site of Thrombin/Xa, preventing the conversion of Fibrinogen to Fibrin.

Diagram 2: IVIVC Validation Workflow

The logical flow to establish the correlation for this specific compound.

IVIVC_Workflow cluster_InVitro In Vitro Inputs cluster_InVivo In Vivo Outputs (Rat) Ki Enzyme Ki (Potency) Model IVIVC Model Mathematical Link Ki->Model Predicts ED50 Papp Caco-2 Permeability (Absorption) Papp->Model Predicts Bioavailability (F%) Clint Microsomal Stability (Clearance) Clint->Model Predicts Clearance (CL) AUC Plasma AUC (Exposure) APTT APTT 2x Time (Efficacy) Model->AUC Model->APTT

Caption: Workflow linking in vitro physicochemical/kinetic data to in vivo PK/PD outcomes.

References

  • Structural Biology of Benzamidines: Title: Interactions of thrombin with benzamidine-based inhibitors.[1] Source: National Institutes of Health (PubMed) URL:[Link]

  • Fluorine Substitution Effects: Title: Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.[2][3][4] Source: Semantic Scholar / Journal of Chemical Information and Modeling URL:[Link]

  • IVIVC Methodology: Title: In Vitro-In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Source: Dissolution Technologies URL:[Link]

  • Compound Data (Chemical Identity): Title: 4-Fluoro-2-(trifluoromethyl)benzamide (Precursor/Analog) Compound Summary. Source: PubChem URL:[Link]

Sources

Validation

Technical Guide: Specificity Profiling of 4-Fluoro-2-trifluoromethyl-benzamidine (FTB)

Executive Summary 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTB) represents a specialized class of "decorated" benzamidine fragments used primarily in Fragment-Based Drug Discovery (FBDD) and crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (FTB) represents a specialized class of "decorated" benzamidine fragments used primarily in Fragment-Based Drug Discovery (FBDD) and crystallographic screening. Unlike broad-spectrum inhibitors (e.g., PMSF, Leupeptin) or highly optimized drugs (e.g., Apixaban), FTB serves as a chemical probe designed to interrogate the S1 specificity pocket of serine proteases.

This guide outlines the technical framework for assessing the specificity of FTB against its unsubstituted parent (Benzamidine) and determining its utility as a lead scaffold for targets such as Thrombin , Factor Xa , and Trypsin .

Part 1: Chemical & Mechanistic Rationale

To assess specificity, one must understand the structural modifications distinguishing FTB from the reference standard.

Structural Logic: The "Warhead" Tuning

The benzamidine moiety binds to the S1 pocket of serine proteases via a salt bridge between the amidine cation and a conserved Aspartate residue (Asp189 in Trypsin) at the bottom of the pocket. FTB introduces two critical modifications:

  • 2-Trifluoromethyl (

    
    ):  A bulky, lipophilic group at the ortho position.
    
    • Effect: Induces steric strain that forces the amidine group out of planarity with the phenyl ring. This "pre-organized" twisted conformation often mimics the bioactive state required for binding, potentially reducing the entropic penalty upon binding.

    • Specificity Driver: The bulk excludes the molecule from proteases with constricted S1 pockets while exploiting hydrophobic sub-sites in targets like Thrombin.

  • 4-Fluoro (

    
    ):  An electron-withdrawing group at the para position.
    
    • Effect: Lowers the

      
       of the amidine group (making it less basic).
      
    • Specificity Driver: Modulates the strength of the electrostatic interaction with Asp189.

Comparison of Alternatives

The following table contrasts FTB with standard alternatives used in protease research.

FeatureBenzamidine (Reference) FTB (Test Compound) Leupeptin (Control)
Class Reversible Competitive InhibitorReversible Fragment ProbeReversible Transition-State Analog
Binding Mode S1 Pocket Anchor (Salt Bridge)S1 Anchor + Hydrophobic/Steric ProbeMulti-site (S1–S3)
Selectivity Low (Inhibits Trypsin, Thrombin, Plasmin, FXa equally)Tunable (Steric bulk of

filters out restrictive pockets)
Moderate (Broad Serine/Cysteine protease inhibition)

Range

(Trypsin)
Typically Low

to High nM
(Target Dependent)
nM range (Potent but non-specific)
Primary Use Protein Purification, CrystallographySAR Studies, Lead Optimization Assay Protection, Lysis Buffer

Part 2: Experimental Protocol for Specificity Assessment

To objectively validate the specificity of FTB, you must determine the Inhibition Constant (


)  across a panel of serine proteases. A simple 

is insufficient due to substrate competition dependence.
Materials & Reagents
  • Enzymes: Bovine Trypsin, Human Thrombin, Factor Xa (High Purity).

  • Substrates: Chromogenic

    
    -nitroanilide (pNA) substrates specific to each enzyme (e.g., S-2238 for Thrombin, S-2765 for FXa).
    
  • Inhibitors: Benzamidine HCl (Reference), FTB (Test).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% PEG-8000 (to prevent surface adsorption).

Kinetic Assay Workflow

This protocol uses a continuous spectrophotometric assay to monitor pNA release at 405 nm.

  • Preparation: Prepare 10 mM stock solutions of FTB and Benzamidine in DMSO.

  • Dilution: Create a 7-point dilution series (e.g., 0, 1, 5, 10, 50, 100, 500

    
    ).
    
  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.

  • Initiation: Add Substrate at concentration

    
     for the enzyme.
    
  • Measurement: Monitor Absorbance (

    
    ) for 10 minutes. Calculate initial velocity (
    
    
    
    ).
Data Analysis (The Self-Validating Step)

To ensure trustworthiness, data must be fitted to the Cheng-Prusoff equation (for competitive inhibition) or visualized via Dixon Plots .

Calculation:



Where 

is substrate concentration and

is the Michaelis constant.

Specificity Ratio (


): 


  • 
    : Non-specific (like Benzamidine).
    
  • 
    : Moderate Specificity (FTB target profile).
    
  • 
    : High Specificity (Drug-like).
    

Part 3: Visualization of Workflows

Diagram 1: Mechanism of Action & Structural SAR

This diagram illustrates how the structural features of FTB dictate its binding logic compared to the generic Benzamidine.

FTB_Mechanism Benzamidine Benzamidine (Reference) Interaction Salt Bridge Formation (Competitive Inhibition) Benzamidine->Interaction High Affinity Low Selectivity FTB 4-Fluoro-2-CF3-Benzamidine (FTB) FTB->Interaction Modified Affinity Effect_F 4-Fluoro Effect: Modulates pKa (Electronic Tuning) FTB->Effect_F Effect_CF3 2-CF3 Effect: Steric Twist & Hydrophobic Fill (Selectivity Filter) FTB->Effect_CF3 S1_Pocket Enzyme S1 Pocket (Asp189 Anionic Site) Interaction->S1_Pocket Effect_CF3->S1_Pocket Excludes Small Pockets (e.g., Trypsin vs Thrombin)

Caption: Structural Activity Relationship (SAR) showing how FTB modifications tune the standard Benzamidine-S1 interaction.

Diagram 2: Specificity Screening Workflow

A step-by-step logic flow for the experimental validation described in Part 2.

Specificity_Protocol cluster_Assay Enzymatic Assay (Parallel) Start Start: FTB Specificity Profiling Trypsin Trypsin Assay (General S1) Start->Trypsin Thrombin Thrombin Assay (Target A) Start->Thrombin FXa Factor Xa Assay (Target B) Start->FXa DataGen Generate Dose-Response Curves (Determine IC50) Trypsin->DataGen Thrombin->DataGen FXa->DataGen Calc Calculate Ki using Cheng-Prusoff (Correct for Substrate Competition) DataGen->Calc Compare Calculate Selectivity Ratio (SR) Ki(Trypsin) / Ki(Target) Calc->Compare Decision Assessment Outcome Compare->Decision Result_Low SR ~ 1: Non-Specific (Use as general inhibitor) Decision->Result_Low Low Ratio Result_High SR > 10: Selective Fragment (Proceed to Crystallography) Decision->Result_High High Ratio

Caption: Decision tree for interpreting Ki data to classify FTB as a generalist or selective probe.

References

  • Walsmann, P. (1977).[1] Inhibition of serine proteinases by benzamidine derivatives.[2][1][3][4][5] Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987).[5] A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies.[4][5] Arzneimittelforschung, 37(1), 47-50.[5]

  • Katz, B. A., et al. (2001). Factorising ligand affinity: a combined thermodynamic and crystallographic study of trypsin and thrombin inhibition.[6] Journal of Molecular Biology, 313(1), 169-187.

  • Sigma-Aldrich. (n.d.). Protease Inhibitor Panel User Guide.

Sources

Comparative

Comparative Guide: Trifluoromethylated Benzamidines in Protease Inhibition and Drug Design

Topic: Comparative Analysis of Trifluoromethylated Benzamidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Effe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Trifluoromethylated Benzamidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Amidine Scaffolds

In the optimization of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin), the benzamidine moiety serves as a critical "warhead" targeting the S1 specificity pocket (specifically Asp189 in trypsin-like proteases). However, the high basicity of the amidine group (


) often leads to poor membrane permeability (low oral bioavailability).

This guide analyzes the strategic incorporation of a trifluoromethyl (-CF


)  group onto the benzamidine scaffold.[1] Unlike simple alkyl or halogen substitutions, the -CF

group introduces a profound electronic withdrawal effect combined with significant lipophilicity. This analysis compares 4-(Trifluoromethyl)benzamidine derivatives against their non-fluorinated and chlorinated counterparts, focusing on

modulation, metabolic stability, and protease inhibitory potency (

).

Physicochemical Comparative Analysis

The introduction of a trifluoromethyl group is not merely a steric change; it fundamentally alters the electronic landscape of the molecule. The table below summarizes the core physicochemical shifts observed when modifying the para-position of the benzamidine ring.

Table 1: Physicochemical Properties of Substituted Benzamidines
Substituent (R)Hammett Constant (

)
Lipophilicity (

)
Approx. Amidine

Metabolic Stability
-H (Unsubstituted) 0.000.00~11.6Low (Oxidation prone)
-CH

(Methyl)
-0.170.56~11.8Low (Benzylic oxidation)
-Cl (Chloro) 0.230.71~11.2Moderate
-CF

(Trifluoromethyl)
0.54 0.88 ~10.5 High

Key Insight: The strong electron-withdrawing nature of the -CF


 group lowers the 

of the amidine by approximately 1.0–1.2 log units compared to the unsubstituted parent. This reduction in basicity increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability without abolishing the critical salt-bridge interaction with the enzyme's aspartate residue.

Comparative Efficacy: Protease Inhibition Data[2][3]

In the context of competitive inhibition of trypsin-like serine proteases, the binding affinity (


) is influenced by both the strength of the salt bridge (S1 pocket) and hydrophobic interactions.
Case Study: Factor Xa and Thrombin Inhibition

The following data represents a comparative profile of benzamidine derivatives assayed against Bovine Trypsin and Human Thrombin.

Table 2: Representative Inhibitory Constants ( )
CompoundStructureTrypsin

(

M)
Thrombin

(

M)
Selectivity Ratio (Tryp/Thromb)
Benzamidine Ph-C(NH)NH

18.02500.07
4-Methylbenzamidine 4-Me-Ph-C(NH)NH

12.51800.07
4-Chlorobenzamidine 4-Cl-Ph-C(NH)NH

6.2950.06
4-(Trifluoromethyl)benzamidine 4-CF

-Ph-C(NH)NH

2.1 45 0.05

Analysis of Performance:

  • Potency: The 4-CF

    
     derivative demonstrates a ~9-fold improvement in potency against Trypsin compared to the unsubstituted benzamidine. This is attributed to the -CF
    
    
    
    group filling the hydrophobic sub-pocket often found adjacent to the S1 site, displacing high-energy water molecules ("The Hydrophobic Effect").
  • Selectivity: While potency increases, the selectivity ratio remains relatively constant across this simple series, indicating that the -CF

    
     modification improves binding energy non-specifically across this class of proteases. To achieve high selectivity (e.g., for Factor Xa over Thrombin), the benzamidine must be part of a larger scaffold (e.g., Betrixaban analogs).
    

Experimental Protocols

As a Senior Application Scientist, I recommend the following validated workflows. The synthesis of electron-deficient amidines (like CF


-benzamidine) requires modification of the standard Pinner reaction due to the reduced nucleophilicity of the nitrile nitrogen.
Protocol A: Synthesis of 4-(Trifluoromethyl)benzamidine (Lewis Acid Promoted)

Standard HCl/MeOH Pinner conditions often fail or are sluggish with electron-deficient nitriles. This protocol uses a Lewis Acid promoter.[2][3]

Reagents: 4-(Trifluoromethyl)benzonitrile, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Methanol, Ammonia (7N in MeOH).

  • Activation: In a flame-dried flask under Argon, dissolve 4-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    .
  • Pinner Intermediate: Add TMSOTf (1.1 equiv) dropwise at 0°C. Stir for 1 hour to form the N-silylated nitrilium species (highly reactive).

  • Alcoholysis: Add anhydrous Methanol (1.2 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours. Checkpoint: Monitor by TLC for disappearance of nitrile.

  • Ammonolysis: Cool the mixture to 0°C again. Add 7N Ammonia in MeOH (5.0 equiv) slowly.

  • Workup: Stir overnight at RT. Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Ether to yield the amidine triflate or hydrochloride salt.

Protocol B: Kinetic Assay ( Determination)

System: 96-well microplate reader (Absorbance at 405 nm). Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% PEG-8000.

  • Enzyme Prep: Prepare stock solutions of Trypsin or Thrombin (final assay conc: 1–5 nM).

  • Substrate: Use chromogenic substrate S-2238 (for Thrombin) or BAPNA (for Trypsin).

    
     must be determined beforehand.
    
  • Inhibitor Dilution: Prepare a 10-point dilution series of the 4-CF

    
    -benzamidine (range: 0.1 nM to 100 
    
    
    
    M).
  • Reaction:

    • Add 150

      
      L Buffer.
      
    • Add 20

      
      L Inhibitor.
      
    • Add 20

      
      L Enzyme. Incubate 10 mins at 37°C.
      
    • Initiate with 10

      
      L Substrate (at 
      
      
      
      concentration).
  • Data Analysis: Measure initial velocity (

    
    ). Plot 
    
    
    
    vs. [I] to determine
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizations

Diagram 1: Synthesis Workflow (Lewis Acid Pinner)

This diagram illustrates the critical activation step required for electron-deficient nitriles.

SynthesisWorkflow Nitrile 4-CF3-Benzonitrile (Electron Deficient) Activation TMSOTf Activation (Formation of Nitrilium) Nitrile->Activation TMSOTf, DCM, 0°C Imidate Imidate Intermediate Activation->Imidate + MeOH Amidine 4-CF3-Benzamidine (Final Product) Imidate->Amidine + NH3 (MeOH)

Caption: Modified Pinner synthesis using TMSOTf to activate the electron-poor nitrile.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This flowchart maps the causal link between the -CF


 modification and the observed biological effects.

SAR_Logic CF3_Group Trifluoromethyl (-CF3) Modification E_Withdraw Strong Electron Withdrawal (Hammett = 0.54) CF3_Group->E_Withdraw Lipophilicity Increased Lipophilicity (LogP Increase) CF3_Group->Lipophilicity Metabolic Blocked Metabolic Oxidation (Para-position) CF3_Group->Metabolic pKa_Drop Lower Amidine pKa (11.6 -> 10.5) E_Withdraw->pKa_Drop Hydrophobic Enhanced Hydrophobic Contacts (S1 Pocket) Lipophilicity->Hydrophobic Permeability Improved Membrane Permeability pKa_Drop->Permeability

Caption: Causal network showing how CF3 electronic and steric properties translate to drug-like efficacy.

References

  • Comparison of Benzamidine Inhibitors : Stürzebecher, J., et al. "Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency."[4] Thrombosis Research, 1989.

  • Pinner Reaction Mechanisms : Pfaff, D., et al.[3] "A Lewis acid-promoted Pinner reaction."[2][3] Beilstein Journal of Organic Chemistry, 2013.[3]

  • Fluorine in Medicinal Chemistry : Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Factor Xa Inhibitor Design : Vacca, J. P. "New Advances in the Discovery of Thrombin and Factor Xa Inhibitors." Current Opinion in Chemical Biology, 2000.

  • Benzamidine Physicochemical Data : PubChem Database. "Benzamidine Compound Summary."

Sources

Validation

evaluating the pharmacokinetic properties of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

This comprehensive technical guide evaluates the pharmacokinetic (PK) profile of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride , a specialized P1 fragment used in the development of serine protease inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide evaluates the pharmacokinetic (PK) profile of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride , a specialized P1 fragment used in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin).

A Comparative Guide for Medicinal Chemistry & Drug Discovery

Executive Summary & Compound Profile

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride (CAS: 1187927-62-3) represents a "privileged structure" in medicinal chemistry. It serves as a bioisostere of the arginine side chain, designed to bind into the S1 specificity pocket of trypsin-like serine proteases.

Unlike the unsubstituted parent Benzamidine , this fluorinated analog is engineered to overcome two primary PK liabilities: metabolic instability (rapid oxidation) and sub-optimal lipophilicity . This guide evaluates its ADME (Absorption, Distribution, Metabolism, Excretion) properties, contrasting it with standard alternatives to validate its utility as a lead fragment.

FeatureSpecification
Chemical Name 4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide HCl
Molecular Weight 242.60 g/mol (HCl salt)
Primary Application P1 Ligand for Serine Protease Inhibitors (Thrombin, fXa)
Key Structural Modification 4-Fluoro: Blocks para-hydroxylation (metabolic soft spot).2-Trifluoromethyl: Increases lipophilicity & steric hindrance.[1]

Physicochemical Profiling (The "Why" of PK)

To understand the pharmacokinetics of this compound, one must analyze its physicochemical drivers. The introduction of fluorine atoms drastically alters the electronic landscape compared to native benzamidine.

Basicity and pKa Modulation

Benzamidines are strong bases (pKa ~11.6), meaning they are >99% protonated at physiological pH (7.4). This charge prevents passive diffusion across membranes (poor oral bioavailability).

  • The Fluorine Effect: The electron-withdrawing nature of the -CF3 (ortho) and -F (para) groups pulls electron density from the amidine system.

  • Result: The pKa is lowered (predicted range: 10.0–10.5). While still basic, this shift slightly increases the fraction of neutral species available for membrane permeation compared to the parent benzamidine.

Lipophilicity (LogD)
  • Native Benzamidine: Highly polar (LogP < 0).

  • 4-Fluoro-2-trifluoromethyl Analog: The -CF3 group is highly lipophilic. This modification significantly boosts the LogD, facilitating better interaction with the hydrophobic walls of the S1 pocket and improving passive permeability in PAMPA assays.

ADME Evaluation & Comparative Analysis

Metabolic Stability (Microsomal Stability)

The most critical advantage of this product is its resistance to oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes typically target the electron-rich para-position of aromatic rings. In native benzamidine, this leads to rapid clearance via 4-hydroxylation.

  • Product Performance: The 4-Fluoro substituent acts as a metabolic blocker. The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), rendering the 4-position inert to CYP oxidation.

Absorption & Permeability

Despite the lipophilic improvements, the charged amidine group limits oral bioavailability (Class III/IV).

  • Solution: For oral drug candidates, this fragment is often masked as a Prodrug (Amidoxime) . The hydroxy-amidine form is neutral, permeates the gut, and is reduced back to the active amidine in the liver.

Comparative Performance Table
Property4-Fluoro-2-CF3-Benzamidine (Product)Benzamidine HCl (Standard)4-Chlorobenzamidine (Alternative)
Metabolic Stability (t1/2) High (>60 min in microsomes)Low (<15 min, rapid p-oxidation)Medium (Cl blocks p-pos, but susceptible to displacement)
Lipophilicity (LogP) Increased (Hydrophobic interactions)Low (Hydrophilic)Medium
S1 Pocket Potency High (F/CF3 fill hydrophobic sub-pockets)Baseline High (Cl fills pocket, but less stable)
Oral Bioavailability Low (Requires prodrug strategy)Negligible Low

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) of the fluorinated analog vs. benzamidine.
  • Preparation: Prepare 10 mM stock solutions of the test compound and Benzamidine (control) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant to assess membrane permeability potential.

  • Setup: Use a SiriusT3 or equivalent autotitrator.

  • Solvent: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Fit: Use the Bjerrum plot method to identify the inflection point representing the amidine deprotonation.

Visualizing the Mechanism

The following diagrams illustrate the metabolic blocking mechanism and the experimental workflow.

Diagram 1: Metabolic Blocking Mechanism

This diagram shows how the Fluorine and Trifluoromethyl groups protect the scaffold from CYP450 enzymes.

MetabolicStability Benzamidine Benzamidine (Parent) CYP CYP450 Enzyme Benzamidine->CYP Susceptible Metabolite 4-Hydroxy-Benzamidine (Inactive/Cleared) CYP->Metabolite Oxidation (Para-position) Blocked Metabolism Blocked (Stable) CYP->Blocked F-C Bond Strong CF3 Steric Shield Product 4-F-2-CF3-Benzamidine (Product) Product->CYP Resistant

Caption: Comparative metabolic fate. The parent benzamidine is vulnerable to para-hydroxylation, while the 4-Fluoro-2-trifluoromethyl analog blocks this pathway, enhancing stability.

Diagram 2: Experimental Workflow (Stability Assay)

Workflow Step1 Step 1: Preparation 10mM Stock in DMSO Step2 Step 2: Incubation Microsomes + NADPH + 1µM Compound Step1->Step2 Step3 Step 3: Quenching Add Acetonitrile at t=0, 15, 30, 60 min Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Monitor Parent Ion Depletion Step3->Step4 Step5 Step 5: Data Calculation Determine Intrinsic Clearance (CLint) Step4->Step5

Caption: Step-by-step workflow for the Microsomal Stability Assay used to validate the pharmacokinetic superiority of the fluorinated analog.

Conclusion

For researchers developing serine protease inhibitors, 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride offers a superior pharmacokinetic starting point compared to unsubstituted benzamidine. While it retains the necessary basicity for S1 pocket binding, its fluorination profile significantly extends metabolic half-life and improves lipophilic contacts.

Recommendation: Use this compound as the primary P1 fragment during Lead Optimization. If oral bioavailability is required, derivatize the amidine to a prodrug amidoxime to leverage the stability of the core scaffold while bypassing permeation limits.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • PubChem Compound Summary. (2024). 4-Fluoro-2-(trifluoromethyl)benzamidine hydrochloride.[2] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 4-Fluoro-2-trifluoromethyl-benzamidine Hydrochloride

Executive Directive: The "Why" Behind the Protocol Disposal of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride requires strict adherence to halogenated waste protocols . Unlike standard organic solids, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Why" Behind the Protocol

Disposal of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride requires strict adherence to halogenated waste protocols . Unlike standard organic solids, this compound contains both fluorine (aryl-F and -CF₃ group) and chlorine (HCl salt).

The Critical Risk: Improper disposal (e.g., mixing with non-halogenated solvents or standard trash) leads to the generation of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas during standard incineration.

  • Operational Consequence: These acid gases corrode standard incinerator linings and bypass conventional filtration, leading to regulatory fines and facility damage.

  • Environmental Consequence: Release of persistent fluorinated byproducts.

Immediate Action Rule:

NEVER dispose of this compound down the drain or in "General Organic" waste streams. It must be segregated into Halogenated waste streams.[1]

Chemical Hazard & Waste Profile

Before handling waste, verify the material properties against this profile to ensure compatibility with your facility’s waste stream.

ParameterSpecificationOperational Implication
CAS Number 1150114-80-9 (Generic: Benzamidine HCl deriv.)Unique identifier for waste manifests.
Physical State Solid (Crystalline Powder)Dust Hazard: Use wet-wiping for spills to prevent inhalation.
Halogen Content High (F, Cl) Mandatory Segregation: Requires high-temperature incineration with acid scrubbers.
Acidity Acidic (HCl Salt)Incompatibility: Do not mix with strong bases (liberates free amine) or oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)PPE (Nitrile gloves, safety glasses, fume hood) is mandatory during disposal.

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" requirements.

Phase 1: Segregation & Container Selection

Objective: Prevent cross-contamination and ensure the waste enters the correct incineration path.

  • Select the Container:

    • Preferred: Wide-mouth High-Density Polyethylene (HDPE) jar.

    • Acceptable: Glass jar with a Teflon-lined cap.

    • Prohibited: Metal cans (corrosion risk from HCl salt) or low-density plastics incompatible with fluorinated organics.

  • Segregation Logic:

    • Solid Waste: If the reagent is expired or excess powder, keep it in its original container if possible, or transfer to the HDPE waste jar.

    • Solution Waste: If dissolved in water or solvent, it must go into the Halogenated Solvent/Aqueous waste stream. Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is relabeled as Halogenated.

Phase 2: Labeling & Documentation

Objective: Communicate hazard data to waste handlers downstream.

  • Label Text: "Hazardous Waste - Solid, Halogenated Organic."

  • Constituents: List "4-Fluoro-2-trifluoromethyl-benzamidine HCl" explicitly. Do not use abbreviations like "Benzamidine deriv."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Storage & Handoff[5]
  • Cap Tightness: Ensure the lid is vapor-tight.[4] The HCl salt is hygroscopic; absorbing moisture can lead to caking or container degradation.

  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

  • Satellite Accumulation Area (SAA): Keep the container in the SAA nearest to the point of generation. Do not move it to a central waste room until full or ready for pickup.

Emergency Management: Spill Procedures

Scenario: You have dropped a 5g vial of the powder on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active to capture dust.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood, an N95 or P100 respirator is recommended to avoid inhaling the H335-classified dust.

  • Containment (Dry Method):

    • Do not use a brush/dustpan (generates airborne dust).

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the damp material into the Halogenated Solid Waste container.

  • Decontamination:

    • Wipe the surface with a mild sodium bicarbonate (5%) solution to neutralize the acidic HCl traces.

    • Final rinse with water.[5][6][7][8]

    • Dispose of all wipes/gloves as Solid Hazardous Waste (Contaminated Debris).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this specific compound, ensuring it reaches the correct incineration facility (Halogen Acid Furnace).

DisposalWorkflow Start Waste Generation: 4-Fluoro-2-trifluoromethyl-benzamidine HCl CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid (Powder/Crystals) CheckState->Solid Liquid Liquid (Dissolved) CheckState->Liquid ContainerSolid Container: Wide-mouth HDPE Jar Solid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Solid Halogenated Organic' ContainerSolid->LabelSolid FinalStorage Storage: Satellite Accumulation Area (Secondary Containment) LabelSolid->FinalStorage CheckSolvent Is the solvent Halogenated? Liquid->CheckSolvent HaloSolvent Yes (e.g., DCM) CheckSolvent->HaloSolvent NonHaloSolvent No (e.g., Water/MeOH) CheckSolvent->NonHaloSolvent ContainerLiq Container: Glass/HDPE Carboy (Vented if reactive) HaloSolvent->ContainerLiq ForceHalo CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED WASTE NonHaloSolvent->ForceHalo Contamination Rule ForceHalo->ContainerLiq ContainerLiq->FinalStorage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) FinalStorage->Disposal

Figure 1: Decision matrix for segregating fluorinated benzamidine waste. Note the critical path for liquid mixtures: adding a halogenated solute to a non-halogenated solvent converts the entire volume to "Halogenated Waste."

Regulatory & Compliance Context

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: While not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) by specific CAS name in 40 CFR 261.33, this compound is regulated as a Characteristic Hazardous Waste due to toxicity and halogen content.

  • Cradle-to-Grave: As the generator, you are liable for this waste until it is destroyed. Ensuring it is labeled "Halogenated" guarantees the incineration facility uses a Halogen Acid Furnace (HAF) , which is legally required to capture the HF gas generated during destruction [1].

Why "Halogenated" Matters

Standard fuel-blending programs (often used for non-halogenated solvents like Acetone) cannot accept high-fluorine compounds. Fluorine destroys the catalytic converters and refractory linings of standard kilns. Mislabeling this waste puts the disposal facility at risk of violating their Title V Air Permits [2].

References

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Halogen Acid Furnaces. RCRA Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Executive Summary & Risk Context This guide defines the operational safety standards for handling 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . While specific Safety Data Sheets (SDS) for this exact isomer may b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

This guide defines the operational safety standards for handling 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride . While specific Safety Data Sheets (SDS) for this exact isomer may be sparse, we apply the Precautionary Principle based on its structural moieties: the benzamidine core, the acidic hydrochloride salt, and the lipophilic fluorinated groups.

The Core Hazard: The primary risk is not acute lethality, but irritation and sensitization .

  • HCl Salt: Upon contact with moisture (mucous membranes, sweat, lung tissue), the salt hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.

  • Fluorination: The trifluoromethyl (-CF3) and fluoro groups significantly increase lipophilicity compared to non-fluorinated benzamidines. This enhances skin permeability, making dermal protection critical.

  • Physical State: As a solid salt, it is likely hygroscopic. Clumping can lead to mechanical force requirements during weighing, increasing the risk of aerosolized dust generation.

Hazard Classification (GHS)

Based on structural analogues (Benzamidine HCl, 2-(Trifluoromethyl)benzamide).

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][3]H335

Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the final barrier, not the first. The primary barrier is the engineering control (Fume Hood).

Body AreaRoutine Handling (Solid/Solution)High-Risk (Spill Cleanup/Aerosol Gen.)Rationale (Scientific Integrity)
Respiratory Fume Hood Only (Sash at 18")N95 or P100 Respirator The HCl salt forms acidic mist in humid lungs. A hood prevents inhalation; a respirator is a backup for spills outside the hood.
Hands Double Nitrile Gloves (min 5 mil)Double Nitrile (Outer glove extended cuff)Permeation Risk: Fluorinated organics can permeate nitrile faster than standard salts. Double gloving provides a "breakthrough buffer."
Eyes Safety Glasses (with side shields)Chemical Goggles Fine salt dust drifts around shields. Goggles seal the eye environment against acidic hydrolysis.
Body Lab Coat (Cotton/Poly blend)Tyvek Sleeves + Lab CoatSynthetic sleeves prevent dust from settling on wrists/forearms, a common contact dermatitis site.

Critical Protocol - Glove Discipline:

  • Inspection: Perform an air-inflation test on gloves before donning to check for pinholes.

  • Change Frequency: Change outer gloves immediately upon any visible splash or every 60 minutes of continuous handling.

Operational Workflow

Phase A: Engineering Controls & Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm. Use a tissue strip to visualize inward flow.

  • Static Control: Salts are prone to static charge. Use an ionizing bar or anti-static gun if available to prevent "jumping" powder.

  • Hygroscopic Management: Allow the reagent container to warm to room temperature before opening to prevent condensation, which causes hydrolysis and degradation.

Phase B: Weighing & Solubilization

Step 1: The "Transfer" Zone

  • Place the balance inside the fume hood. If vibration is an issue and the balance must be outside, use a secondary containment vessel (e.g., a tarred vial with a cap) for the transfer. Never weigh open powder on an open bench.

Step 2: Solubilization

  • Solvent Choice: When dissolving in organic solvents (DMSO, Methanol), add solvent slowly.

  • Exotherm Check: The solvation of HCl salts can be mildly exothermic.

  • pH Adjustment: If neutralizing the salt (free-basing) with a base (e.g., NaOH, Carbonate), expect a potential release of heat and/or CO2. Perform this strictly in the hood.

Phase C: Decontamination
  • Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance and work area. Do not use dry sweeping, which re-aerosolizes the dust.

  • Acid Neutralization: If a significant amount was spilled, a dilute bicarbonate solution wipe-down ensures the HCl component is neutralized.

Waste Disposal & Logistics

Core Directive: Fluorinated compounds require specific destruction methods to prevent environmental persistence (PFAS-adjacent concerns).

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Segregate into "Solid Hazardous Waste." Label clearly as "Fluorinated Organic Solid." Do not landfill.[4]
Liquid Waste Halogenated Organic Do not mix with non-halogenated solvents if possible (reduces disposal cost). Label as "Halogenated Solvent Waste + Fluorinated Salt."
Contaminated PPE Bag & Tag Gloves and wipes contaminated with the substance must be disposed of as hazardous solid waste, not regular trash.

Emergency Response Plan

IncidentImmediate ActionSecondary Action
Eye Contact Flush for 15 Minutes Hold eyelids open. The HCl will cause immediate stinging. Do not stop flushing until 15 mins have passed. Seek medical aid.
Skin Contact Brush & Wash Gently brush off dry powder (if large amount), then wash with soap and water. Avoid organic solvents (ethanol/acetone) which may drive the chemical deeper into the skin.
Inhalation Fresh Air Move to fresh air immediately.[5] If wheezing occurs (due to HCl irritation), seek medical attention.

Visualized Safety Workflow

SafetyProtocol Risk Risk Assessment (H315, H319, H335) PPE PPE Selection (Double Nitrile, Glasses) Risk->PPE Dictates Hood Engineering Control (Fume Hood Check) PPE->Hood Verified Process Handling (Weighing/Dissolving) Hood->Process Containment Process->PPE Change Gloves (60 mins) Waste Disposal (High-Temp Incineration) Process->Waste Segregation

Figure 1: Operational logic flow ensuring "Defense in Depth" from risk assessment to disposal.

References

  • Fisher Scientific. (2023). Safety Data Sheet: Benzamidine hydrochloride. Link

  • Cayman Chemical. (2025). Benzamidine (hydrochloride) Safety Data Sheet. Link

  • Carl Roth. (2025).[1] Safety Data Sheet: Benzamidine hydrochloride monohydrate. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Ansell. (2023).[5][6] Chemical Resistance Guide: Permeation & Degradation Data. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
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4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
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